Product packaging for H-D-TRP-OET.HCL(Cat. No.:CAS No. 61535-49-7)

H-D-TRP-OET.HCL

Cat. No.: B3029299
CAS No.: 61535-49-7
M. Wt: 268.74
InChI Key: PESYCVVSLYSXAK-RFVHGSKJSA-N
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Description

H-D-TRP-OET.HCL is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O2 B3029299 H-D-TRP-OET.HCL CAS No. 61535-49-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYCVVSLYSXAK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657026
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-49-7
Record name Ethyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of H-D-TRP-OET.HCL?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of D-Tryptophan Ethyl Ester Hydrochloride (H-D-Trp-OEt·HCl)

Abstract

D-Tryptophan ethyl ester hydrochloride (H-D-Trp-OEt·HCl) is a pivotal chiral building block in modern synthetic chemistry, particularly within pharmaceutical research and peptide synthesis. As a derivative of the non-proteinogenic D-tryptophan, its unique stereochemistry offers distinct advantages in the development of enzyme-resistant peptides and novel therapeutic agents. This guide provides a comprehensive examination of the core chemical properties of H-D-Trp-OEt·HCl, designed for researchers, scientists, and drug development professionals. It covers physicochemical characteristics, detailed analytical protocols for quality control, insights into chemical reactivity and stability, and essential safety protocols. The synthesis of technical data and field-proven insights aims to equip professionals with the knowledge required for the effective application of this compound.

Chemical Identity and Structure

The foundation of utilizing any chemical reagent is a precise understanding of its identity and structure. H-D-Trp-OEt·HCl is the hydrochloride salt of the ethyl ester of D-tryptophan. The esterification of the carboxylic acid protects this functional group, allowing the primary amine to be available for reactions such as peptide bond formation.[1] The hydrochloride salt form generally enhances the compound's crystallinity and stability.

Nomenclature and Identifiers

A clear identification is critical for regulatory and experimental consistency.

IdentifierValue
Common Name D-Tryptophan ethyl ester hydrochloride[2]
Synonyms H-D-Trp-OEt·HCl, (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, D-Trp-OEt HCl[2][3]
CAS Number 61535-49-7[2][3][4][5]
Molecular Formula C₁₃H₁₆N₂O₂·HCl (or C₁₃H₁₇ClN₂O₂)[2][4]
Molecular Weight 268.74 g/mol [4][6]

Physicochemical Properties

The physical and chemical properties of H-D-Trp-OEt·HCl dictate its handling, storage, and application in experimental designs.

PropertyValue / Description
Appearance White to yellowish-white crystalline powder.[4]
Melting Point 220.0–235.0 °C.[4]
Optical Rotation [α]²⁰/D: -10.0 ± 1.0° (c=1, in Methanol).[4]
Purity Typically >98.0% as determined by TLC or HPLC.[4]
Solubility Profile

While specific quantitative solubility data for H-D-Trp-OEt·HCl is not extensively published, its solubility can be inferred from its structure and data on similar compounds. As a hydrochloride salt, it is expected to have moderate solubility in polar protic solvents.

  • Polar Protic Solvents: Soluble in alcohols like methanol and ethanol.[4] The L-isomer of the corresponding methyl ester shows high solubility in methanol.[7]

  • Aqueous Solvents: Sparingly soluble in aqueous buffers; solubility may be pH-dependent.

  • Organic Solvents: The related DL-Tryptophan octyl ester is soluble in DMSO and dimethylformamide (DMF). Similar behavior can be expected for H-D-Trp-OEt·HCl.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[4][8] For long-term preservation of purity, storage at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]

  • Incompatibilities: Avoid strong oxidizing agents, which can degrade the indole ring.[8]

  • Light and Moisture: The compound should be protected from light and moisture to prevent degradation.[4]

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of H-D-Trp-OEt·HCl is a prerequisite for its use in research and development. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of amino acid derivatives due to its high resolution and quantitative accuracy.[9] It is effective for separating the target compound from starting materials, by-products, and potential enantiomeric impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of H-D-Trp-OEt·HCl.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[9]

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.[9]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to improve peak shape.[9]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

    • Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20–30 minutes. This wide gradient ensures the elution of compounds with varying polarities.[9][10]

    • Flow Rate: 1.0 mL/min.[7][9]

    • Detection: UV absorbance at 280 nm. This wavelength is chosen for its sensitivity to the indole chromophore of the tryptophan side chain.[7]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 1 mg of H-D-Trp-OEt·HCl p2 Dissolve in 1 mL of Mobile Phase A p1->p2 p3 Filter with 0.45 µm Syringe Filter p2->p3 a1 Inject 10 µL onto C18 RP-HPLC Column p3->a1 a2 Run Gradient Elution (5-95% ACN w/ TFA) a1->a2 a3 Detect at 280 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (%) d1->d2

Caption: Workflow for purity assessment of H-D-Trp-OEt·HCl by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure. The ¹H NMR spectrum provides information on the proton environment, while ¹³C NMR identifies all unique carbon atoms.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Indole Ring: Multiple signals between 7.0-8.0 ppm (aromatic protons) and a broad singlet >10 ppm (indole N-H).

    • Backbone Protons: A triplet for the α-CH and a doublet of doublets for the β-CH₂ protons.

    • Ethyl Ester Group: A quartet around 4.1 ppm (-OCH₂-) and a triplet around 1.2 ppm (-CH₃).

    • Amine Group: A broad signal for the -NH₃⁺ protons.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbon: Signal around 170 ppm (ester C=O).

    • Aromatic/Indole Carbons: Multiple signals between 110-140 ppm.

    • Aliphatic Carbons: Signals for the α-CH, β-CH₂, and ethyl group carbons between 10-65 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identification and purity analysis.

  • Expected Ionization: In electrospray ionization (ESI) positive mode, the compound will be detected as the free base cation [M+H]⁺.

  • Expected m/z: The molecular weight of the free base (C₁₃H₁₆N₂O₂) is 232.28 g/mol . The expected exact mass for the [M+H]⁺ ion would be approximately 233.1285.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

  • Key Expected Absorption Bands:

    • ~3400 cm⁻¹: N-H stretch (indole).

    • ~3000 cm⁻¹: Broadband corresponding to the -NH₃⁺ stretch.

    • ~1740 cm⁻¹: Strong C=O stretch (ester).

    • ~1600 cm⁻¹: C=C stretches (aromatic indole ring).

    • ~1200 cm⁻¹: C-O stretch (ester).

Chemical Reactivity and Synthetic Applications

H-D-Trp-OEt·HCl is a versatile intermediate whose reactivity is centered around its three main functional components: the primary amine, the ethyl ester, and the indole side chain.

Key Reactive Centers
  • Primary Amine (-NH₂): After neutralization of the hydrochloride salt, the free primary amine is a potent nucleophile. It is the primary site for peptide bond formation (acylation).

  • Ethyl Ester (-COOEt): This group serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions used for peptide coupling but can be hydrolyzed to the free carboxylic acid under basic (saponification) or acidic conditions.

  • Indole Side Chain: The indole ring is electron-rich and susceptible to oxidation, especially under harsh acidic conditions. It can also undergo electrophilic substitution. During peptide synthesis, particularly when using acid-labile side-chain protecting groups, scavengers are often required to prevent alkylation of the tryptophan residue.[10]

Application in Peptide Synthesis

The primary application of H-D-Trp-OEt·HCl is as a C-terminal starting material in solution-phase peptide synthesis. The ester protects the C-terminus while the free amine is coupled with an N-protected amino acid.

Peptide_Synthesis Reactant1 Fmoc-Ala-OH (N-Protected Amino Acid) Product Fmoc-Ala-D-Trp-OEt (Protected Dipeptide) Reactant1->Product Reactant2 H-D-Trp-OEt·HCl (C-Protected Amino Acid Ester) Reactant2->Product Coupling Coupling Reagents (e.g., EDC/HOBt) Coupling->Product Base Base (e.g., DIPEA) Base->Product

Caption: Schematic of H-D-Trp-OEt·HCl in a typical peptide coupling reaction.

Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for H-D-Trp-OEt·HCl is not universally available, its handling should be guided by the safety principles for amino acid derivatives and hydrochloride salts.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][11]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[8]

    • Wash hands thoroughly after handling.[8]

  • Hazards: As a hydrochloride salt of an organic compound, it should be treated as a potential irritant. The parent compound, hydrochloric acid, is corrosive and causes severe skin burns and eye damage.[11][12]

  • Fire: In case of fire, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

Conclusion

D-Tryptophan ethyl ester hydrochloride is a well-defined chemical entity with distinct properties that make it a valuable tool for synthetic chemists. Its high purity, defined stereochemistry, and predictable reactivity allow for its reliable use as a chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, supported by robust analytical characterization and adherence to appropriate safety protocols, is essential for its successful application in the laboratory and beyond.

References

An In-depth Technical Guide to H-D-TRP-OET.HCL (CAS 61535-49-7): Exploring the Potential of a D-Amino Acid Derivative in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of H-D-TRP-OET.HCL (D-Tryptophan ethyl ester hydrochloride), a chiral amino acid derivative with the CAS number 61535-49-7. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles underpinning the potential utility of this compound. While specific research on this compound is emerging, this guide synthesizes foundational knowledge of D-amino acids, tryptophan metabolism, and established analytical methodologies to provide a robust framework for future investigation.

Introduction: The Significance of Chirality in Tryptophan Derivatives

Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a building block for proteins and a precursor to vital neuro-transmitters like serotonin and melatonin[1][2][3]. The vast majority of naturally occurring tryptophan is in the L-enantiomeric form. Its counterpart, D-tryptophan, and its derivatives such as this compound, represent a frontier in biochemical and pharmaceutical research. The introduction of a D-amino acid can confer unique properties, most notably an increased resistance to enzymatic degradation, which can enhance the pharmacokinetic profile of peptide-based therapeutics[4][5][6]. This guide will explore the knowns and project the potential of this compound, providing a scientific basis for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. This compound is a white to off-white crystalline powder[4]. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 61535-49-7[4][6][7][]
Molecular Formula C13H17ClN2O2[2][5][]
Molecular Weight 268.74 g/mol [4][]
Synonyms D-Tryptophan ethyl ester hydrochloride, H-D-Trp-OEt·HCl[2][4]
Appearance White to Yellowish White Crystals or Crystalline Powder[4]
Purity Typically >98%[4][7]
Storage Store in sealed containers at cool, dry, and ventilated warehouse[4]

Potential Mechanisms of Action and Biological Significance

While direct studies on the mechanism of action of this compound are limited, we can infer potential biological activities based on the known roles of D-tryptophan and the metabolic pathways of its L-isomer.

The Role of D-Amino Acids in Biological Systems

D-amino acids are increasingly recognized for their diverse biological roles and therapeutic potential[7]. They are not merely inert stereoisomers but can act as biomarkers for diseases and regulators of physiological functions[7]. The primary advantage of incorporating D-amino acids into drug candidates is their enhanced biostability, as they are poor substrates for most endogenous proteases[4][5]. This resistance to degradation can lead to a longer half-life in vivo.

Recent research has highlighted the potential of D-tryptophan and its derivatives in immunomodulation and as therapeutic agents for conditions such as cancer, neurological disorders, and infectious diseases[9]. For instance, a prodrug of D-tryptophan, 1-methyl-D-tryptophan (1-MT), has been investigated as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of the kynurenine pathway of tryptophan metabolism[9][10].

Interaction with Tryptophan Metabolic Pathways

L-tryptophan is metabolized primarily through two major pathways: the serotonin pathway and the kynurenine pathway[1][3][11][12].

  • Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. It plays a crucial role in regulating mood, sleep, and behavior[2][13].

  • Kynurenine Pathway: Accounting for over 95% of L-tryptophan catabolism, this pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid[1][3][12]. Dysregulation of this pathway is implicated in various neurological and inflammatory disorders[11].

Given that this compound is an esterified form of D-tryptophan, it is plausible that it could be hydrolyzed in vivo to D-tryptophan, which may then interact with or modulate these pathways. For instance, D-tryptophan could act as a competitive inhibitor of enzymes in the kynurenine pathway, such as IDO1, thereby altering the balance of neuroactive metabolites[10].

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_indole Indole Pathway (Microbiota) TRP Tryptophan Five_HTP 5-Hydroxytryptophan TRP->Five_HTP TPH KYN Kynurenine TRP->KYN IDO/TDO Indole Indole & Derivatives TRP->Indole Tryptophanase Serotonin Serotonin (5-HT) Five_HTP->Serotonin DDC Melatonin Melatonin Serotonin->Melatonin KA Kynurenic Acid KYN->KA KAT Three_HK 3-Hydroxykynurenine KYN->Three_HK KMO QA Quinolinic Acid Three_HK->QA caption Major Metabolic Pathways of Tryptophan Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Start D-Tryptophan + EtOH/HCl Reaction Reflux Start->Reaction Purification Precipitation & Filtration Reaction->Purification TLC TLC (Purity Check) Purification->TLC HPLC Chiral HPLC (Enantiomeric Purity) Purification->HPLC NMR NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Final Pure this compound TLC->Final HPLC->Final NMR->Final MS->Final caption General Analytical Workflow for this compound

References

An In-depth Technical Guide to the Physical Appearance of D-Trp-OEt·HCl Powder for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physical Attributes in a Chiral Building Block

D-Tryptophan ethyl ester hydrochloride (D-Trp-OEt·HCl), a derivative of the essential amino acid D-tryptophan, is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. Its utility in the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds, necessitates a thorough understanding of its material properties. The physical appearance of a starting material like D-Trp-OEt·HCl is not merely a superficial characteristic; it is a critical quality attribute that provides insights into its purity, solid-state form, and potential behavior in downstream processes such as dissolution, blending, and reaction kinetics.

This technical guide provides a comprehensive examination of the physical appearance of D-Trp-OEt·HCl powder. Moving beyond simple catalog descriptions, this document synthesizes information from supplier specifications and scientific literature to present a detailed overview of its expected appearance. Furthermore, it furnishes researchers with robust, field-proven protocols for the systematic and objective characterization of the powder's color, form, and morphology. The methodologies described herein are designed to be self-validating, ensuring that laboratories can confidently assess the quality and consistency of this important raw material.

Physicochemical and Morphological Profile of D-Trp-OEt·HCl

D-Trp-OEt·HCl is consistently described in chemical and pharmaceutical literature as a crystalline solid.[1] This inherent crystallinity is a key determinant of its physical properties. While batch-to-batch variations are possible, a typical profile can be established.

Color and Form

The macroscopic appearance of D-Trp-OEt·HCl is generally a fine to crystalline powder. The color is a critical indicator of purity, with deviations from the expected hue potentially signaling the presence of impurities or degradation products. Supplier specifications most frequently describe the powder as "White to off-white" or extending to "White to Yellowish White".[1][2] A "Light yellow" appearance is also noted, which may be acceptable depending on the grade and intended use.[3]

Crystalline Structure and Morphology

The powdered nature of D-Trp-OEt·HCl arises from the grinding of its bulk crystalline form. While a specific crystallographic study for the D-enantiomer was not found in the public domain, a study on the racemic mixture, DL-Tryptophan ethyl ester hydrochloride, provides valuable insight.[4][5] This study revealed that the compound crystallizes in the triclinic space group Pī, which is an asymmetric crystal system.[4][5] This inherent asymmetry at the molecular level translates to the macroscopic crystal habit.

Without direct microscopic images, the expected morphology of D-Trp-OEt·HCl particles under magnification would be that of small, irregular, and potentially sharp-edged crystalline fragments. Depending on the crystallization and milling processes, the powder may consist of a heterogeneous mixture of particle sizes and shapes, including potentially acicular (needle-like) or prismatic habits.

Summary of Physical Properties
PropertyTypical SpecificationRationale and Significance
Physical State Solid, Crystalline PowderThe crystalline nature ensures a defined melting point and influences solubility and stability.
Color White to Off-White, Light YellowA key qualitative indicator of purity. Colorimetric analysis can quantify this attribute.
Form Crystalline solidConfirmed by crystallographic studies of the racemate, indicating a well-ordered molecular structure.[4][5]
Morphology Irregular crystalline particlesExpected due to the triclinic crystal system and processing (milling). Particle shape and size impact powder flow, bulk density, and dissolution rates.

Protocols for Physical Characterization

To ensure the quality and consistency of D-Trp-OEt·HCl, a systematic approach to characterizing its physical appearance is essential. The following protocols are grounded in established pharmacopeial and analytical chemistry principles.

Protocol 1: Macroscopic Visual Inspection

This protocol provides a standardized method for the initial, qualitative assessment of the powder's color and form.

Causality: A controlled, comparative visual inspection against a neutral background is the first line of defense in identifying gross deviations from the expected appearance, which could indicate contamination, improper storage, or degradation.

Methodology:

  • Sample Preparation: Place approximately 1-2 grams of the D-Trp-OEt·HCl powder onto a clean, dry, white weighing paper or a watch glass.

  • Illumination: Conduct the observation under a standardized diffuse daylight source or a lamp calibrated to simulate daylight (D65 illuminant). This minimizes color temperature bias.

  • Observation:

    • Observe the powder against the white background to assess its primary color (e.g., white, off-white, yellow).

    • Gently spread a thin layer of the powder with a clean spatula to observe its texture and uniformity. Note the presence of any discoloration, dark specks, or foreign matter.

    • Observe the powder against a black background to enhance the visibility of any light-colored foreign particulates.

  • Documentation: Record the observations, including the color, presence of any non-uniformities, and a qualitative description of the particle nature (e.g., fine powder, crystalline).

Macroscopic_Inspection cluster_prep Preparation cluster_obs Observation cluster_doc Documentation Sample 1-2g of D-Trp-OEt·HCl Observe_Color Assess Color vs. White Sample->Observe_Color Surface White & Black Backgrounds Surface->Observe_Color Light Standardized Daylight Source Light->Observe_Color Observe_Uniformity Spread & Check for Specks Observe_Color->Observe_Uniformity Observe_Contaminants Check for Particulates vs. Black Observe_Uniformity->Observe_Contaminants Record Record Color, Uniformity, Texture Observe_Contaminants->Record

Caption: Workflow for Macroscopic Visual Inspection of D-Trp-OEt·HCl Powder.

Protocol 2: Microscopic Morphological Analysis (Light Microscopy)

This protocol details the characterization of particle shape, size distribution, and crystalline nature using a standard light microscope.

Causality: Microscopic examination provides a magnified view of individual particles, allowing for a more detailed assessment of morphology than is possible with the naked eye. This is crucial for understanding properties like flowability and for detecting subtle changes between batches.

Methodology:

  • Sample Preparation (Dry Mount):

    • Place a clean, dry microscope slide on a flat surface.

    • Using a spatula, carefully place a small amount of D-Trp-OEt·HCl powder in the center of the slide.

    • Gently place a coverslip over the powder. A slight tap on the coverslip can help to disperse the particles, but avoid grinding motions which can alter the particle morphology.

  • Microscope Setup:

    • Place the prepared slide on the microscope stage.

    • Start with the lowest power objective (e.g., 4x or 10x) to locate the sample and focus.

    • Adjust the illumination (e.g., Köhler illumination) for optimal contrast and resolution.

  • Observation and Imaging:

    • Scan the slide at low power to get an overview of the particle size distribution and identify areas of interest.

    • Switch to higher power objectives (e.g., 20x, 40x) for detailed observation of individual particle morphology.

    • Note the general shape of the crystals (e.g., irregular, acicular, prismatic).

    • Observe the degree of particle aggregation or agglomeration.

    • Capture representative images at various magnifications using a calibrated microscope camera.

  • Data Analysis (Optional):

    • If the microscope is equipped with imaging software, perform basic particle size analysis on the captured images to obtain a qualitative or semi-quantitative understanding of the particle size distribution.

Microscopic_Analysis cluster_prep Sample Preparation cluster_obs Microscopic Observation cluster_analysis Analysis & Documentation Start Start with Clean Slide Add_Powder Add Small Amount of Powder Start->Add_Powder Place_Coverslip Gently Place Coverslip Add_Powder->Place_Coverslip Mount_Slide Mount Slide on Stage Place_Coverslip->Mount_Slide Low_Power_Focus Focus at Low Power (10x) Mount_Slide->Low_Power_Focus High_Power_Observe Observe at High Power (40x) Low_Power_Focus->High_Power_Observe Capture_Images Capture Digital Images High_Power_Observe->Capture_Images Analyze_Morphology Analyze Particle Shape & Aggregation Capture_Images->Analyze_Morphology Analyze_Size Perform Basic Particle Size Analysis Analyze_Morphology->Analyze_Size Document Document Findings Analyze_Size->Document

Caption: Workflow for Light Microscopy Analysis of D-Trp-OEt·HCl Powder.

Conclusion and Forward Outlook

The physical appearance of D-Trp-OEt·HCl powder, characterized as a white to off-white or light yellow crystalline solid, is a fundamental aspect of its quality control. The triclinic crystal system of its racemate suggests an inherently irregular and asymmetric particle morphology, a feature that directly influences its bulk material properties. The protocols outlined in this guide provide a robust framework for the systematic and scientifically sound characterization of these attributes. By implementing standardized visual and microscopic inspection techniques, researchers and drug development professionals can ensure the consistency and quality of this critical chiral building block, thereby mitigating risks in their synthetic and formulation processes. Further characterization using advanced techniques such as Scanning Electron Microscopy (SEM) and quantitative particle size analysis would provide an even deeper understanding of the material's properties and their impact on performance.

References

An In-Depth Technical Guide to the Solubility of D-Tryptophan Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

D-Tryptophan ethyl ester hydrochloride is a chiral building block and a derivative of the essential amino acid D-tryptophan. Its utility in pharmaceutical development and peptide synthesis is significant, where it serves as a crucial intermediate. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for successful experimental design, reaction optimization, formulation, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations, unpredictable reaction kinetics, and difficulties in product isolation.

This technical guide provides a detailed exploration of the solubility of D-Tryptophan ethyl ester hydrochloride. It combines theoretical principles with practical, field-proven methodologies to offer a robust framework for laboratory applications. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility in various solvent systems, and a detailed, self-validating protocol for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. D-Tryptophan ethyl ester hydrochloride is a salt, which significantly influences its behavior in solution compared to its free-base form.

Table 1: Physicochemical Properties of D-Tryptophan Ethyl Ester Hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇ClN₂O₂[1]
Molecular Weight 268.74 g/mol [1]
CAS Number 6519-67-1 (for DL-form)[1]
Appearance White to off-white crystalline solid/powder[2][3]
Melting Point ~214-220 °C (decomposes)[2][3]

The molecule's structure features several key functional groups that dictate its interactions with different solvents:

  • An Indole Ring: This large, aromatic, and hydrophobic portion of the molecule tends to interact favorably with non-polar solvents.

  • An Ethyl Ester Group: This group adds some lipophilicity and can act as a hydrogen bond acceptor.

  • A Protonated Amine (Ammonium Chloride Salt): As a hydrochloride salt, the primary amine is protonated, rendering it ionic. This is the most significant contributor to its solubility in polar, protic solvents like water and alcohols.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has similar intermolecular forces. For D-Tryptophan ethyl ester hydrochloride, a combination of forces is at play.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at dissolving D-Tryptophan ethyl ester hydrochloride. The primary driving force is the ion-dipole interaction between the ammonium chloride salt and the polar solvent molecules. Furthermore, the solvent's ability to act as both a hydrogen bond donor and acceptor facilitates the solvation of the ester and amine groups. The solubility in these solvents is expected to follow the order: Water > Methanol > Ethanol, due to the decreasing polarity and increasing steric hindrance of the alkyl chain.[4]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Solvents like Dimethyl sulfoxide (DMSO) can dissolve both polar and non-polar substances and are effective at solvating the cationic portion of the molecule.[5] However, solvents like acetonitrile and acetone are generally poorer solvents for ionic salts.[4] Solubility in this category will be moderate to low, depending on the solvent's specific ability to stabilize the ionic charge.

  • In Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents lack the ability to form strong interactions with the ionic part of the molecule. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would form between the solvent and the solute. Consequently, D-Tryptophan ethyl ester hydrochloride is expected to be practically insoluble in these solvents.[5]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a valuable guide, empirical determination is essential for obtaining accurate solubility data for a specific application. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[6]

Protocol: Equilibrium Solubility by the Shake-Flask Method

This protocol describes a robust system for accurately measuring solubility. The key is to create a saturated solution at equilibrium, separate the undissolved solid, and then accurately quantify the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of D-Tryptophan ethyl ester hydrochloride to a series of glass vials (e.g., 2-4 mL HPLC vials with screw caps). The excess solid is crucial to ensure saturation is reached. A visual excess of solid should remain at the end of the experiment.

    • Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically recommended.[7] It is advisable to test multiple time points (e.g., 18, 24, and 48 hours) to confirm that the concentration has plateaued, signifying equilibrium.[8]

  • Phase Separation:

    • Remove the vials from the agitator and allow them to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, which can artificially inflate the measured concentration, the supernatant must be clarified. Centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) is the most rigorous method.[9]

  • Quantification:

    • Carefully take an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Shake-Flask Solubility Determination

G Figure 1. Shake-Flask Method Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (18-24 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute clear filtrate E->F G Analyze via HPLC F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for determining equilibrium solubility.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its high specificity and sensitivity. The indole ring in tryptophan provides a strong chromophore for UV detection.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[10]

  • Injection Volume: 10 µL.

  • Quantification: A calibration curve should be prepared using standards of known concentration to ensure accurate measurement.

Representative Solubility Profile

The following table summarizes the expected solubility of D-Tryptophan ethyl ester hydrochloride in a range of common laboratory solvents, based on the principles discussed and data from analogous compounds like L-tryptophan methyl ester hydrochloride.[4] Note: These values are illustrative and should be confirmed experimentally for mission-critical applications.

Table 2: Expected Solubility of D-Tryptophan Ethyl Ester Hydrochloride at 25 °C

Solvent CategorySolventDielectric Constant (ε)Expected SolubilityRationale
Polar Protic Water80.1Very Soluble (>100 mg/mL)Excellent for solvating ionic salts via ion-dipole interactions and H-bonding.
Methanol32.7Soluble (50-100 mg/mL)High polarity and H-bonding capability.[4]
Ethanol24.5Sparingly Soluble (10-30 mg/mL)Lower polarity than methanol, slightly reduced solvating power for the salt.[4]
Isopropanol19.9Slightly Soluble (1-5 mg/mL)Increased steric hindrance and lower polarity further reduce solubility.[4]
Polar Aprotic DMSO46.7Soluble (30-60 mg/mL)High polarity, effectively solvates cations.
Acetonitrile37.5Very Slightly Soluble (<1 mg/mL)Polar, but a poor solvent for many inorganic salts.[4]
Acetone20.7Very Slightly Soluble (<1 mg/mL)Moderate polarity, but limited ability to stabilize the ionic form.[4]
Non-Polar Toluene2.4Insoluble (<0.1 mg/mL)Lacks polarity to overcome the crystal lattice energy of the salt.
Hexane1.9Insoluble (<0.1 mg/mL)Non-polar, cannot form favorable interactions with the ionic solute.

Safety, Handling, and Storage

As a standard laboratory chemical, D-Tryptophan ethyl ester hydrochloride should be handled with appropriate care.

  • Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2°C - 8°C to ensure long-term stability.[2][3]

Conclusion

The solubility of D-Tryptophan ethyl ester hydrochloride is governed by its dual nature: an ionic salt component and a large, hydrophobic indole ring. It exhibits high solubility in polar protic solvents like water and methanol, moderate to low solubility in polar aprotic solvents, and is practically insoluble in non-polar organic solvents. This behavior is predictable based on fundamental chemical principles. For precise quantitative data, the shake-flask method coupled with HPLC analysis provides a reliable and robust workflow. This guide equips researchers with both the theoretical understanding and the practical tools necessary to effectively manage and utilize D-Tryptophan ethyl ester hydrochloride in their scientific endeavors.

References

An In-depth Technical Guide to H-D-Trp-OEt·HCl: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of H-D-Trp-OEt·HCl (D-Tryptophan ethyl ester hydrochloride), a derivative of the essential amino acid tryptophan. As a key chiral building block, this compound holds significant potential in various fields, from peptide synthesis to the development of novel therapeutics. This document delves into its fundamental physicochemical properties, stereochemical intricacies, synthesis, and analytical characterization. Furthermore, it explores the emerging understanding of the biological roles of D-amino acids, providing context for the potential applications of H-D-Trp-OEt·HCl in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

H-D-Trp-OEt·HCl is the hydrochloride salt of the ethyl ester of D-tryptophan. The esterification of the carboxylic acid group and the presence of the hydrochloride salt of the primary amine significantly influence its solubility and reactivity compared to its parent amino acid, D-tryptophan.

Chemical Identity
PropertyValue
Chemical Name ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Synonyms D-Tryptophan ethyl ester hydrochloride, H-D-Trp-OEt·HCl
CAS Number 61535-49-7, 74126-25-3 [Note: Both CAS numbers are frequently referenced for this compound][1][2][3][4]
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
Canonical SMILES CCOC(=O)--INVALID-LINK--N.Cl
Physicochemical Data
PropertyValueSource
Appearance White to yellowish-white crystalline powder[3]
Melting Point 220-235 °C[3]
Solubility Soluble in water and methanol. Poorly soluble in non-polar organic solvents like diethyl ether and hexane. To dissolve in less polar solvents such as dichloromethane (DCM), conversion to the free amine is often necessary.[5]

Stereochemistry: The Significance of the D-Configuration

The stereochemistry of H-D-Trp-OEt·HCl is a defining feature, with the chiral center at the alpha-carbon having the (R)-configuration. This is in contrast to the naturally occurring L-tryptophan, which has the (S)-configuration. The "D" designation refers to its relationship to D-glyceraldehyde.

The presence of D-amino acids in biological systems was once thought to be an anomaly. However, it is now established that D-amino acids play crucial roles in various physiological and pathological processes.[1] They are found in the cell walls of bacteria and have been identified in mammals, where they can act as signaling molecules.[6] For instance, D-serine is a co-agonist of the NMDA receptor in the brain.[1] The unique stereochemistry of H-D-Trp-OEt·HCl makes it a valuable tool for designing peptides and small molecules with altered metabolic stability and unique pharmacological profiles, as they are often resistant to degradation by proteases that specifically recognize L-amino acids.

stereochemistry cluster_L L-Tryptophan (S-configuration) cluster_D D-Tryptophan (R-configuration) L_Trp Naturally Occurring Substrate for Proteases D_Trp H-D-Trp-OEt·HCl Metabolically More Stable Unique Pharmacological Potential L_Trp->D_Trp Enantiomers (Mirror Images)

Stereochemical relationship between L- and D-Tryptophan.

Synthesis and Purification

The synthesis of H-D-Trp-OEt·HCl is typically achieved through the Fischer esterification of D-tryptophan. This method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid.

Synthetic Workflow

synthesis_workflow D_Tryptophan D-Tryptophan Reaction Reaction Mixture (Reflux) D_Tryptophan->Reaction Ethanol_HCl Ethanol (excess) Anhydrous HCl (gas or from thionyl chloride) Ethanol_HCl->Reaction Evaporation Rotary Evaporation (Removal of excess ethanol and HCl) Reaction->Evaporation Precipitation Precipitation (Addition of a non-polar solvent, e.g., diethyl ether) Evaporation->Precipitation Filtration Filtration and Washing (with cold non-polar solvent) Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product H-D-Trp-OEt·HCl Drying->Final_Product

General workflow for the synthesis of H-D-Trp-OEt·HCl.

Detailed Experimental Protocol
  • Materials: D-tryptophan, anhydrous ethanol, thionyl chloride (or anhydrous HCl gas), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-tryptophan in anhydrous ethanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. This in situ generation of HCl is exothermic. Alternatively, bubble anhydrous HCl gas through the solution.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and HCl under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether to induce the precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Trp-OEt·HCl as a crystalline solid.[7]

Purification

Recrystallization is a common method for purifying the final product. A suitable solvent system for recrystallization is typically a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, with the addition of a non-polar anti-solvent to induce crystallization upon cooling. For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding diethyl ether until the solution becomes turbid, followed by slow cooling, can yield high-purity crystals.[8]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of H-D-Trp-OEt·HCl.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the structure and connectivity of the molecule. Expected signals include those for the aromatic protons of the indole ring, the alpha- and beta-protons of the amino acid backbone, and the ethyl group of the ester.

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the alpha- and beta-carbons, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretches of the amine hydrochloride and the indole ring, C-H stretches, the C=O stretch of the ester, and C=C stretches of the aromatic ring.[7]

Chromatographic Methods
  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the final product. A common mobile phase for amino acid esters is a mixture of n-butanol, acetic acid, and water.[7] The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of H-D-Trp-OEt·HCl. A reverse-phase C18 column is typically used with a gradient elution of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile with 0.1% trifluoroacetic acid). Detection is usually performed using a UV detector at 280 nm, the absorbance maximum of the indole chromophore.[7]

  • Chiral HPLC: To confirm the enantiomeric purity of the D-isomer, chiral HPLC is essential. Specialized chiral stationary phases are used to separate the D- and L-enantiomers.[2][9]

Analytical Workflow

analytical_workflow Sample H-D-Trp-OEt·HCl Sample NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation Sample->NMR IR IR Spectroscopy - Functional Group Analysis Sample->IR TLC TLC - Purity Assessment - Reaction Monitoring Sample->TLC HPLC HPLC - Purity Quantification Sample->HPLC Chiral_HPLC Chiral HPLC - Enantiomeric Purity Sample->Chiral_HPLC Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis TLC->Data_Analysis HPLC->Data_Analysis Chiral_HPLC->Data_Analysis

A typical analytical workflow for the characterization of H-D-Trp-OEt·HCl.

Biological Activity and Applications in Drug Development

While the biological roles of L-tryptophan and its derivatives as precursors to serotonin and other neuroactive molecules are well-established, the specific functions of D-tryptophan and its esters are an active area of research.[10] The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, prolonging their half-life in vivo.

Potential Mechanisms of Action of D-Amino Acids

D-amino acids can exert biological effects through various mechanisms:

  • Modulation of Gut Microbiota: The gut microbiome can produce and respond to D-amino acids, influencing host-microbe interactions.[6]

  • Neuromodulation: As seen with D-serine, D-amino acids can directly interact with receptors in the central nervous system.[1]

  • Immunomodulation: Derivatives of D-tryptophan, such as 1-methyl-D-tryptophan, have been investigated as immunomodulatory agents, particularly in the context of cancer therapy, by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO).[11]

  • Antimicrobial Activity: D-amino acids can interfere with bacterial cell wall synthesis and biofilm formation.[6]

Applications of H-D-Trp-OEt·HCl in Research and Development
  • Peptide Synthesis: H-D-Trp-OEt·HCl is a valuable building block for the synthesis of peptides containing D-tryptophan. The ethyl ester protects the carboxylic acid, while the amine hydrochloride can be deprotected in situ for coupling reactions.

  • Drug Discovery: As a chiral intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications.[12] The D-configuration can be exploited to design enzyme inhibitors or receptor ligands with unique properties.

  • Neuroscience Research: Given the emerging roles of D-amino acids in the nervous system, H-D-Trp-OEt·HCl can be used as a tool to investigate these pathways.[12][13]

Summary and Future Outlook

H-D-Trp-OEt·HCl is a well-defined chemical entity with distinct physicochemical and stereochemical properties. Its synthesis and analytical characterization are based on established chemical principles. While its primary current application is as a chiral building block in organic synthesis, particularly for the incorporation of D-tryptophan into peptides, the growing understanding of the biological significance of D-amino acids opens up exciting avenues for future research. Further investigation into the specific pharmacological effects of H-D-Trp-OEt·HCl is warranted and may lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Senior Application Scientist's Guide to H-D-Trp-OEt.HCl: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of H-D-Trp-OEt.HCl in Modern Research

H-D-Tryptophan ethyl ester hydrochloride (this compound) is a protected, non-proteinogenic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a chiral building block, its incorporation into peptides or other synthetic molecules offers a strategic approach to modulating biological activity, enhancing stability against enzymatic degradation, and exploring novel chemical space. The "D" configuration provides resistance to common proteases, while the ethyl esterification of the C-terminus protects the carboxylic acid during specific coupling reactions, making it a versatile tool for complex molecular construction.

This guide provides an in-depth technical overview for professionals, moving beyond a simple catalog of facts to deliver field-proven insights on sourcing, validation, and application of this critical research chemical.

Part 1: Commercial Sourcing and Critical Specifications

The reproducibility of research begins with the quality of the starting materials. Sourcing this compound requires careful consideration of purity, documentation, and supplier reliability. Several reputable chemical suppliers provide this compound for research purposes. A key initial checkpoint for any researcher is the CAS (Chemical Abstracts Service) number; however, multiple numbers may be associated with this compound (e.g., 74126-25-3, 61535-49-7, 7479-05-2), potentially indicating different salt forms, hydrates, or historical entries.[1][2][3][4][5][6] It is imperative to verify the chemical structure provided by the supplier against the desired molecule.

Comparative Table of Commercial Suppliers

The following table summarizes key specifications from various commercial suppliers to aid in the selection process. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise data.[4]

SupplierCommon CAS No.Purity SpecificationAnalytical MethodKey Characteristics
Thermo Scientific 74126-25-3≥98%Not specified on product pagePart of the former Alfa Aesar portfolio, ensuring a long-standing reputation for chemical quality.[7]
APExBIO 7479-05-298.00%Not specified on product pageProvides high-purity amino acid derivatives suitable for biochemical research.[1]
Ruifu Chemical 61535-49-7>98.0%TLC, NMR, IROffers detailed specifications including melting point and specific rotation; can provide custom synthesis.[2]
AAPPTec 74126-25-3Not specifiedNot specifiedSpecializes in reagents for peptide synthesis, suggesting suitability for this core application.[4]
RayBiotech Not specified≥98%Not specifiedMarketed as a small molecule for research use only, with clear storage conditions specified.[8]
Parchem 74126-25-3Not specifiedNot specifiedA broad specialty chemical supplier that can handle various packaging sizes from R&D to bulk.[3]
Advanced ChemTech Not specifiedNot specifiedNot specifiedA supplier focused on chemicals and reagents for research and production environments.[9]

Part 2: Incoming Quality Control: A Self-Validating Workflow

Trust in a research chemical should not be assumed; it must be verified. Implementing a routine incoming quality control (QC) protocol is a self-validating system that ensures the identity and purity of the received material, preventing costly and time-consuming troubleshooting later. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Diagram: Incoming QC Workflow

QC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_review Data Review prep 1. Prepare Standard Accurately weigh ~1 mg of This compound dissolve 2. Dissolve In Mobile Phase A to 1 mg/mL concentration prep->dissolve filtrate 3. Filter Through 0.22 µm syringe filter into HPLC vial dissolve->filtrate hplc 4. Inject Sample Onto calibrated RP-HPLC system filtrate->hplc data 5. Acquire Data Monitor at 220 nm and 280 nm hplc->data rt 6. Check Retention Time Compare to reference standard or previous batch data->rt purity 7. Calculate Purity Integrate peak area at 220 nm. Purity ≥98%? rt->purity approve 8. Approve for Use Document results in lab notebook purity->approve Yes

Caption: Workflow for identity and purity verification of incoming this compound.

Protocol: RP-HPLC Analysis

This protocol provides a robust method for verifying the purity of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the indole side chain of tryptophan).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Gradient Elution:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: 5% to 95% Mobile Phase B

      • 25-28 min: 95% Mobile Phase B

      • 28-30 min: 95% to 5% Mobile Phase B

      • 30-35 min: 5% Mobile Phase B (re-equilibration)

  • Data Analysis:

    • The primary peak corresponding to this compound should be sharp and symmetrical.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (at 220 nm). The purity should conform to the supplier's specification (typically ≥98%).

Part 3: Core Application in Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is its use as a building block in peptide synthesis.[4][10] Its D-configuration is crucial for creating peptides with enhanced stability against proteolysis. The ethyl ester protection is typically removed during the final cleavage and deprotection step. This compound is particularly useful when synthesizing a peptide with a C-terminal modification where the final residue is added in solution to the cleaved peptide fragment. However, it can also be used in more complex, non-standard SPPS strategies.

Diagram: SPPS Coupling Cycle

SPPS_Cycle start Resin-Bound Peptide (Free N-terminus) activation Activation Add Fmoc-AA-OH + Coupling Reagent (HBTU) + Base (DIPEA) start->activation coupling Coupling Activated Amino Acid reacts with free N-terminus to form peptide bond activation->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection Add 20% Piperidine in DMF to expose new N-terminus wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle next_cycle->activation Repeat Cycle

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[11]

Protocol: Coupling of an Amino Acid to a Resin-Bound Peptide

This protocol describes a standard coupling reaction using HBTU, a common activating agent. The procedure assumes a peptide is being synthesized on a solid support (resin) and the N-terminal Fmoc protecting group has just been removed.

  • Reagent Preparation:

    • Coupling Solution: Prepare a solution of the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (6 equivalents) in DMF. Causality Note: HBTU is an efficient coupling reagent that reacts with the amino acid's carboxyl group to form a highly reactive intermediate, facilitating rapid amide bond formation. DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and activate the reaction.[12]

  • Activation:

    • In a separate vessel, add the reagents for the coupling solution.

    • Allow the mixture to pre-activate for 2-5 minutes. A color change may be observed.

  • Coupling Reaction:

    • Drain the deprotection solution (e.g., 20% piperidine in DMF) from the resin-bound peptide.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.

    • Add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Reaction Monitoring:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the successful coupling of the amino group. If the test is positive (blue beads), the coupling reaction may need to be repeated.

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step to continue elongating the peptide chain.[13]

Part 4: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at -20°C is recommended by several suppliers.[1][8]

  • Handling:

    • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the powder in a chemical fume hood to avoid inhalation of dust.[14]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15]

    • Keep away from strong oxidizing agents, as they are incompatible.[14][16]

Conclusion

This compound is a valuable asset for researchers engaged in peptide synthesis and drug development. A successful research outcome, however, is contingent not only on innovative experimental design but also on the foundational steps of sourcing and validation. By selecting reputable suppliers, performing rigorous incoming QC, and employing validated protocols, scientists can leverage the full potential of this chiral building block with confidence and reproducibility.

References

A Comprehensive Technical Guide to the Natural Occurrence and Significance of D-Tryptophan and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, the central dogma of protein biochemistry was built exclusively on the foundation of L-amino acids. However, a growing body of evidence has unveiled the significant, albeit once overlooked, presence and function of their chiral counterparts, the D-amino acids, in higher organisms. Among these, D-Tryptophan (D-Trp), with its unique indole side chain, is emerging as a molecule of considerable interest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the natural occurrence, biosynthesis, metabolism, and physiological roles of D-Tryptophan and its derivatives. Moving beyond a simple recitation of facts, this document synthesizes current knowledge, explains the causality behind analytical methodologies, and presents a forward-looking perspective on the therapeutic and diagnostic potential of this fascinating enantiomer.

Chapter 1: The Enantiomeric World of Tryptophan: An Introduction

Beyond the L-Conformation: The Rise of D-Amino Acids in Biology

The discovery of free D-amino acids, such as D-serine and D-aspartate, acting as neurotransmitters in the mammalian brain fundamentally challenged the long-held belief that these enantiomers were absent from higher biological systems.[1] While L-amino acids are the canonical building blocks of proteins, D-amino acids are now recognized as important signaling molecules and metabolic products with diverse biological functions.[1] Their origins are varied, stemming from microbial synthesis in the gut, food processing, and potentially endogenous enzymatic activity.[1]

D-Tryptophan: A Unique Indole-Containing D-Amino Acid

D-Tryptophan is the D-enantiomer of the essential amino acid L-Tryptophan.[2] Its distinguishing structural feature is the indole functional group, which confers unique hydrophobic and aromatic properties.[2][3] Unlike its L-counterpart, which is a fundamental component of protein synthesis, D-Trp is a non-proteinogenic amino acid with distinct physiological properties and metabolic fates.[1][4] It is found across various species and is increasingly recognized for its roles in immunomodulation and as a potential biomarker for various physiological and pathological states.[1][5][6][7][8][9]

Chapter 2: Natural Reservoirs of D-Tryptophan

The presence of D-Tryptophan is not an anomaly but a widespread natural phenomenon, with significant concentrations found in specific biological niches.

Microbial Origins: D-Tryptophan in Bacteria

A primary source of D-Tryptophan in eukaryotic systems is the gut microbiota.[1] Bacteria possess enzymes, such as amino acid racemases, that can interconvert L- and D-amino acids.[10] For instance, Pseudomonas putida has a broad specificity amino acid racemase that can synthesize D-Tryptophan.[10] D-amino acids, including D-Trp, are incorporated into the peptidoglycan cell wall of some bacteria and can also function as signaling molecules in processes like biofilm formation.[1] The synthesis of D-Trp by gut bacteria makes it a key metabolite in the host-microbiome interaction, influencing host physiology.[1][5]

Marine Biotopes: A Rich Source of D-Tryptophan Peptides

Marine environments, particularly the venoms of marine organisms, are a notable source of peptides containing D-Tryptophan. A well-documented example is contryphan, a peptide isolated from the venom of the marine snail Conus radiatus, which contains a D-Tryptophan residue.[2][11] The incorporation of a D-amino acid is a post-translational modification that can confer increased stability against proteolytic degradation and unique conformational properties to the peptide.[12]

Occurrence in Higher Organisms: From Diet to Endogenous Presence

D-Tryptophan can be introduced into the human diet through fermented foods and beverages, such as beer and cow's milk, where it originates from microbial activity.[1] While higher organisms were initially thought to only utilize L-tryptophan, some species like rats and pigs can convert D-tryptophan to the L-form, likely through oxidative deamination followed by transamination, allowing it to fulfill some nutritional requirements.[13] The metabolism of D-Tryptophan in humans is considered limited, with the compound being rapidly cleared from plasma.[1]

Table 1: Documented Occurrences of D-Tryptophan
Source Organism/EnvironmentForm of D-TryptophanSignificance/RoleReference(s)
Gut Microbiota (e.g., Pseudomonas)Free amino acidImmunomodulation, bacterial signaling[1][10]
Conus radiatus (Marine Snail)Peptide-bound (Contryphan)Venom component, increased peptide stability[2][11]
Fermented Foods (e.g., Beer, Milk)Free amino acidDietary source from microbial activity[1]
Platypus VenomPeptide-boundPotential for other D-amino acid-containing peptides[14]

Chapter 3: Biosynthesis and Metabolic Fates

The Role of Racemases: Enzymatic Conversion from L- to D-Tryptophan

The primary mechanism for D-Tryptophan biosynthesis is the enzymatic racemization of L-Tryptophan. This reaction is catalyzed by amino acid racemases, a class of enzymes found predominantly in bacteria.[10] These enzymes typically utilize a pyridoxal 5'-phosphate (PLP) cofactor to facilitate the abstraction and re-addition of the α-proton, leading to the inversion of the stereocenter. The broad specificity amino acid racemase from Pseudomonas putida IFO 12996 is a notable example that can act on tryptophan, although its native activity towards this substrate is relatively low.[10] Genetic engineering efforts have successfully enhanced the activity of this racemase for D-Tryptophan synthesis.[10]

Metabolic Pathways: The Journey to D-Kynurenine and Other Derivatives

Once formed, D-Tryptophan can be metabolized, though its pathways are less characterized than those of L-Tryptophan. A key metabolic route is its conversion to D-kynurenine.[1] This metabolite has been shown to reduce adenylate cyclase activity in cells, suggesting a role in cellular signaling.[1] The conversion of D-Tryptophan to indole pyruvic acid and potentially back to L-Tryptophan has also been proposed, although this process appears to be slow in mammals.[1]

Diagram 1: Biosynthesis and Metabolism of D-Tryptophan

D_Tryptophan_Pathway Figure 1. Biosynthesis and Metabolism of D-Tryptophan L_Trp L-Tryptophan D_Trp D-Tryptophan L_Trp->D_Trp Tryptophan Racemase (Bacterial) D_Trp->L_Trp Oxidative Deamination & Asymmetric Transamination (in some mammals) D_Kyn D-Kynurenine D_Trp->D_Kyn Metabolism IPA Indole Pyruvic Acid D_Trp->IPA Metabolism Signaling Cellular Signaling D_Kyn->Signaling Reduces adenylate cyclase activity

Caption: Biosynthesis and primary metabolic pathways of D-Tryptophan.

Chapter 4: Physiological and Pathophysiological Significance

D-Tryptophan is not merely a metabolic curiosity; it exerts distinct biological effects that are subjects of intense research.

Immunomodulatory Functions: Gut Homeostasis and Immune Tolerance

D-Tryptophan synthesized by gut bacteria plays a significant role in modulating the host's immune system.[1] It has been shown to maintain intestinal balance and is considered a prebiotic with potential benefits in allergic conditions.[1] D-amino acids, including D-Trp, can act as powerful bactericidal agents and are involved in directing the movement of neutrophils.[1] Specifically, D-Tryptophan is known to modulate immune tolerance in the lower respiratory tract.[1]

Neuromodulatory Activities: Emerging Roles in the Central Nervous System

While the roles of D-serine and D-aspartate in the central nervous system (CNS) are well-established, the functions of D-Tryptophan are still being elucidated. Its metabolite, D-kynurenine, is known to be neuroactive.[1] Given that L-Tryptophan is the precursor to crucial neurotransmitters like serotonin and melatonin, the presence and metabolism of D-Tryptophan in or near the CNS warrant further investigation for potential neuromodulatory effects.[4][15][16]

D-Tryptophan as a Biomarker in Disease

Alterations in tryptophan metabolism are associated with numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7][8][9][17][18] The ratio of kynurenine to tryptophan is often used as a marker of immune activation, particularly the activity of the enzyme indoleamine 2,3-dioxygenase (IDO).[7][8] Given that D-Tryptophan is a substrate for metabolism and a product of the microbiota, its levels could serve as a more specific biomarker for conditions involving gut dysbiosis or particular inflammatory pathways. For example, tryptophan and its metabolites are being explored as biomarkers for inflammatory bowel disease and tuberculosis.[5][6]

Table 2: Summary of Physiological Roles and Disease Associations of D-Tryptophan
Physiological RoleMechanism/EffectAssociated Disease/ConditionReference(s)
Immunomodulation Maintains intestinal balance, modulates immune tolerance, directs neutrophil movement.Allergic conditions, Inflammatory Bowel Disease[1][6]
Antibacterial Activity Inhibits peptidoglycan biosynthesis in some bacteria.Bacterial infections[1]
Cellular Signaling Its metabolite, D-kynurenine, reduces adenylate cyclase activity.Not fully elucidated[1]
Potential Biomarker Levels may reflect gut microbiota activity and specific inflammatory states.Tuberculosis, Inflammatory Bowel Disease, Coronary Heart Disease[5][6][7]

Chapter 5: Analytical Methodologies for D-Tryptophan Research

The accurate detection and quantification of D-Tryptophan in complex biological matrices are critical for advancing our understanding of its roles. The primary analytical challenge lies in distinguishing it from its highly abundant L-enantiomer.

The Challenge of Chirality: Principles of Enantioselective Analysis

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. Therefore, chiral-selective (enantioselective) methods are required. The most common approach is chromatography using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods like mass spectrometry (MS) or fluorescence detection is the technique of choice.[19][20]

Sample Preparation: From Biological Matrices to Analyte Extraction

The choice of sample preparation protocol is crucial for accurate quantification and is dictated by the biological matrix (e.g., plasma, tissues, cell culture media). A key consideration for tryptophan analysis is its susceptibility to degradation, particularly during acid hydrolysis if measuring total (protein-bound and free) tryptophan.[20] For the analysis of free D-Tryptophan, a protein precipitation step followed by solid-phase extraction (SPE) is a common strategy to remove interfering substances.

  • Causality in Protocol Choice: Protein precipitation (e.g., with acetonitrile or trichloroacetic acid) is employed because proteins can interfere with chromatographic separation and ionize in the mass spectrometer, causing signal suppression. SPE is used to further clean the sample and concentrate the analyte, thereby improving the limit of detection. The choice of SPE sorbent depends on the physicochemical properties of tryptophan and the matrix components to be removed.

Protocol: Chiral HPLC-MS/MS for D-Tryptophan Quantification in Plasma

This protocol provides a robust method for the sensitive and selective quantification of D-Tryptophan.

1. Materials and Reagents:

  • D-Tryptophan and L-Tryptophan standards
  • Isotopically labeled internal standard (e.g., D5-L-Tryptophan)
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid
  • Plasma samples
  • Microcentrifuge tubes
  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Thaw plasma samples on ice.
  • In a microcentrifuge tube, add 100 µL of plasma.
  • Add 10 µL of the internal standard solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC or UHPLC system.
  • Chiral Column: A column with a chiral stationary phase suitable for amino acid enantiomers (e.g., a macrocyclic glycopeptide-based CSP).
  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible retention times.[21]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for D/L-Tryptophan and the internal standard.

4. Data Analysis:

  • Generate a calibration curve using standards of known concentrations.
  • Quantify D-Tryptophan in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram 2: Experimental Workflow for D-Tryptophan Analysis

Workflow Figure 2. General Workflow for D-Tryptophan Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute HPLC Chiral HPLC Separation Dry_Reconstitute->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical experimental workflow for quantifying D-Tryptophan.

Chapter 6: Future Perspectives and Therapeutic Potential

The study of D-Tryptophan is a rapidly evolving field with significant translational potential.

D-Tryptophan Derivatives in Drug Development

The incorporation of D-Tryptophan into synthetic peptides is a strategy to enhance their therapeutic properties.[12] D-amino acids can increase a peptide's resistance to enzymatic degradation, thereby extending its half-life in the body.[12] Furthermore, the unique conformational constraints imposed by a D-amino acid can improve a peptide's binding affinity and selectivity for its target. Given the immunomodulatory and other biological activities of D-Tryptophan and its metabolites, these molecules themselves could serve as leads for the development of new small-molecule drugs.

Unanswered Questions and Future Research Directions

Despite recent progress, many questions surrounding D-Tryptophan remain. Key areas for future research include:

  • Endogenous Synthesis: Is there evidence for tryptophan racemase activity in mammals, or are microbial and dietary sources the sole origin of D-Tryptophan?

  • Specific Receptors: Does D-Tryptophan or its derivatives interact with specific receptors to exert their physiological effects?

  • CNS Function: What is the full extent of D-Tryptophan's role in the central nervous system?

  • Therapeutic Targeting: Can modulating the levels of D-Tryptophan or its metabolic pathways provide therapeutic benefits in inflammatory or neurological diseases?

Answering these questions will undoubtedly deepen our understanding of the biological significance of this "unnatural" amino acid and may pave the way for novel diagnostic and therapeutic strategies.

References

Introduction: Defining the Utility of a Modified Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to H-D-TRP-OET.HCL: A Strategic Reagent in Biochemical and Pharmaceutical Research

This compound, chemically known as D-Tryptophan ethyl ester hydrochloride, is a specialized amino acid derivative that serves as a versatile tool in biochemical research and a strategic building block in pharmaceutical development.[1][2] Unlike its naturally occurring L-isomer, the D-enantiomer provides a unique stereochemical configuration that researchers can exploit to probe and modulate biological systems. The addition of an ethyl ester moiety further enhances its utility by altering its physicochemical properties, primarily increasing its lipophilicity.[3] This modification facilitates improved membrane permeability, making it a valuable asset in cell-based assays and drug delivery research.[3][4]

This guide provides an in-depth exploration of the core applications of this compound, moving beyond simple descriptions to explain the causal reasoning behind its use in complex experimental and synthetic workflows. We will examine its role as a chiral building block, its application in peptide synthesis, and its function as a probe in neuropharmacological studies.

PropertyValue
Chemical Name D-Tryptophan ethyl ester hydrochloride
Synonyms This compound
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
Appearance White to yellowish-white crystalline powder
Primary Applications Peptide synthesis, Chiral building block, Research reagent
Key Features D-chiral center, Carboxyl protection (ethyl ester)

Section 1: The Strategic Advantage of Esterification and Chirality

The functional utility of this compound stems from two key modifications to the parent D-tryptophan molecule: the ethyl ester and the D-chiral configuration.

  • Enhanced Membrane Permeability : The esterification of the carboxyl group significantly increases the molecule's hydrophobicity compared to the zwitterionic D-tryptophan. This enhanced lipophilicity allows the molecule to more readily cross cellular membranes.[3] This property is critical for intracellular delivery and is exemplified by related compounds like L-Tryptophan ethyl ester, which demonstrated potent vascular effects by blocking intracellular calcium channels—an activity absent in the non-esterified form.[5] This makes this compound an effective tool for studying the intracellular effects of tryptophan derivatives.

  • Carboxylic Acid Protection : In synthetic chemistry, particularly peptide synthesis, the ethyl ester serves as a protecting group for the carboxylic acid. This prevents the carboxyl group from participating in unwanted side reactions during the formation of a peptide bond at the amino terminus, ensuring the regioselective formation of the desired amide linkage.[6][7]

  • Stereochemical Specificity (D-Isomer) : While L-tryptophan is the natural precursor for vital biomolecules like serotonin and nicotinamide adenine dinucleotide (NAD+), the D-isomer is not incorporated into proteins and is metabolized differently.[8][9] This distinction allows researchers to use D-tryptophan derivatives like this compound as probes to investigate the stereospecificity of enzymes and transport systems involved in tryptophan metabolism.[10] Furthermore, the parent compound, D-tryptophan, has demonstrated unique biological activities, including immunomodulatory effects, making its derivatives valuable for therapeutic research.[11]

Section 2: Core Application 1 - A Chiral Building Block in Drug Discovery

In pharmaceutical synthesis, achieving the correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different efficacy and safety profiles. This compound serves as a chiral building block, providing a pre-defined stereocenter that can be incorporated into a larger, more complex molecule.[3][12] This approach, known as asymmetric synthesis, is a cornerstone of modern drug discovery, allowing for the creation of enantiomerically pure compounds.[13]

The workflow involves using the D-tryptophan scaffold as a starting material and building upon it through a series of chemical reactions to synthesize a target drug molecule. The indole side chain and the chiral center are key structural motifs that chemists can leverage to design novel therapeutics, particularly those targeting the central nervous system.[14]

G cluster_0 Conceptual Drug Synthesis Workflow start This compound (Chiral Building Block) step1 Step 1: Coupling Reaction (e.g., Amide bond formation) start->step1 Introduce new moiety step2 Step 2: Functional Group Modification of Indole Ring step1->step2 Modify scaffold step3 Step 3: Ester Hydrolysis (Deprotection) step2->step3 Expose carboxyl group end_product Final Chiral Drug Candidate (Enantiomerically Pure) step3->end_product Final cyclization/purification G cluster_workflow Solution-Phase Peptide Coupling Cycle reagent This compound (C-terminal residue) coupling Peptide Bond Formation reagent->coupling amino_acid N-protected Amino Acid (e.g., Fmoc-Gly-OH) activation Activation of Carboxyl Group (e.g., with HATU/DIEA) amino_acid->activation activation->coupling product Protected Dipeptide Ester (Fmoc-Gly-D-Trp-OEt) coupling->product deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) product->deprotection Ready for next cycle G cluster_pathway Probing the Serotonin Synthesis Pathway lt L-Tryptophan tph Tryptophan Hydroxylase lt->tph transporter LAT1 Transporter lt->transporter Uptake htp 5-Hydroxytryptophan (5-HTP) aadc AADC htp->aadc serotonin Serotonin (5-HT) tph->htp aadc->serotonin probe This compound (Research Probe) probe->tph Stereospecific Interaction? probe->transporter Competitive Inhibition?

References

Methodological & Application

Protocol for incorporating H-D-TRP-OET.HCL in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Hybrid Solid-Phase/Solution-Phase Strategy for Incorporating H-D-Trp-OEt.HCl to Generate C-Terminally Modified Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Non-Canonical Peptide Modifications

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, typically proceeding in a C-to-N terminal direction. This established methodology relies on Nα-protected amino acids (e.g., using the Fmoc group) with a free carboxylic acid to enable sequential coupling to a resin-bound growing peptide chain[1][2]. However, the synthesis of peptides with specific C-terminal modifications, such as esters, requires a departure from this standard workflow.

This compound (D-Tryptophan ethyl ester hydrochloride) is an amino acid derivative with a free N-terminus and a C-terminus protected as an ethyl ester[3][4]. This configuration makes it incompatible with direct incorporation into a standard C-to-N SPPS elongation cycle. Its primary utility lies in its role as a modifying agent for the C-terminus of a pre-synthesized peptide. The introduction of a C-terminal ester can be a critical strategy for modulating the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics[5][6].

This document provides a comprehensive guide for the incorporation of this compound onto a peptide. We present a robust, hybrid methodology that combines the efficiency of Fmoc/tBu SPPS for peptide backbone assembly with a strategic, post-synthesis solution-phase coupling step. Furthermore, this guide addresses the inherent challenges of synthesizing tryptophan-containing peptides, which are prone to side reactions like oxidation and alkylation, by detailing proven protective and cleavage strategies[7][8][9].

Core Principles & Strategic Considerations

The Rationale for a Hybrid SPPS/Solution-Phase Approach

The structure of this compound—a free amine and a protected carboxyl group—dictates the necessity of a hybrid synthesis strategy. The peptide backbone is first assembled on a solid support. Following its cleavage from the resin, the peptide's free C-terminal carboxylic acid is activated in solution and coupled to the free amine of this compound. This workflow leverages the strengths of both methodologies: the speed and purity of SPPS for the main chain and the flexibility of solution-phase chemistry for the specific C-terminal modification.

Critical Choice of Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin

The success of this hybrid strategy hinges on the ability to cleave the synthesized peptide from the resin while leaving its acid-labile side-chain protecting groups intact. The 2-Chlorotrityl Chloride (2-CTC) resin is exceptionally well-suited for this purpose. It allows for the detachment of the peptide under very mild acidic conditions, which preserves the tert-butyl (tBu)-based side-chain protection, yielding a fully protected peptide with a free C-terminal carboxylic acid, ready for solution-phase coupling[5].

Orthogonal Protection: The Fmoc/tBu Scheme

An orthogonal protecting group strategy is essential. The Fmoc/tBu approach is ideal, where the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) are stable to this base but are later removed by strong acid (TFA)[2][10]. This orthogonality ensures that the side chains remain protected throughout SPPS and the subsequent solution-phase coupling, preventing unwanted side reactions.

Mitigating Tryptophan-Related Side Reactions

The indole side chain of tryptophan is highly susceptible to modification, particularly alkylation by carbocations generated during acidolytic cleavage steps (e.g., from other protecting groups or the resin linker)[7][8][9][11]. To prevent this, two key strategies are employed:

  • Side-Chain Protection: During the SPPS elongation, it is highly recommended to use Fmoc-Trp(Boc)-OH . The tert-butyloxycarbonyl (Boc) group on the indole nitrogen effectively shields it from electrophilic attack and is cleanly removed during the final global deprotection step[8][12].

  • Scavengers: During the final, strong-acid deprotection, a "cocktail" containing scavengers is crucial. These molecules, such as triisopropylsilane (TIS), water, and ethanedithiol (EDT), act as carbocation traps, preventing them from reacting with the sensitive tryptophan indole ring[10][12].

Comprehensive Experimental Protocols

Part A: Solid-Phase Synthesis of the Peptide Backbone on 2-CTC Resin

This protocol outlines the manual synthesis of the desired peptide sequence using the Fmoc/tBu strategy.

  • Resin Preparation & Swelling:

    • Place the 2-Chlorotrityl chloride resin in a suitable reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30-60 minutes, then wash several times with dimethylformamide (DMF)[8].

  • Loading the First Amino Acid:

    • Dissolve 1.5-2.0 equivalents of the first Fmoc-protected amino acid in DCM.

    • Add 3.0-4.0 equivalents of N,N-diisopropylethylamine (DIEA).

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIEA (8:1.5:0.5) and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Iterative Elongation Cycle (Deprotection & Coupling):

    • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10-15 minutes to ensure complete deprotection[8]. Wash the resin thoroughly with DMF (5-7 times).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (0.95 eq. relative to the amino acid) and an activator base like DIEA (2 eq. relative to the coupling agent) in DMF for 2-3 minutes[1][8].

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Before coupling the next amino acid, perform a Kaiser test to confirm the completion of the previous coupling. A positive test (blue beads) indicates free amines, requiring a recoupling step[13].

    • Repeat: Repeat this deprotection, coupling, and washing cycle for each amino acid in the sequence.

Part B: Mild Acid Cleavage of Protected Peptide from 2-CTC Resin
  • After the final elongation cycle, wash the peptide-resin with DCM (5x) and dry it under a vacuum for several hours.

  • Prepare a cleavage solution of 20-30% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in DCM.

  • Add the cleavage solution to the resin and agitate gently for 1-2 hours.

  • Filter the solution containing the cleaved, protected peptide into a round-bottom flask.

  • Wash the resin with additional cleavage solution and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the protected peptide as a solid or oil.

Part C: Solution-Phase Coupling with this compound

This is the key step for incorporating the C-terminal modification.

  • Reactant Preparation:

    • Dissolve the cleaved, protected peptide (1.0 eq.) in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve this compound (1.5 eq.) in anhydrous DMF. Neutralize the hydrochloride salt by adding DIEA (1.5 eq.) dropwise until the solution is slightly basic (check with pH paper).

  • Carboxyl Group Activation:

    • To the solution of the protected peptide, add the coupling reagent HATU (1.45 eq.) and DIEA (3.0 eq.).

    • Stir the mixture at 0 °C for 10-15 minutes to activate the C-terminal carboxyl group.

  • Coupling Reaction:

    • Add the neutralized H-D-Trp-OEt solution to the activated peptide solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by HPLC or LC-MS until the starting peptide is consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the fully protected, C-terminally modified peptide.

Part D: Global Deprotection and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for tryptophan-containing peptides. A commonly used mixture is "Reagent K"[8]. (See Table 3 for composition).

  • Deprotection:

    • Dissolve the dried, protected peptide in the cleavage cocktail (approx. 10 mL per 100 mg of peptide).

    • Stir at room temperature for 2-4 hours.

  • Peptide Precipitation & Isolation:

    • Precipitate the crude peptide by adding the TFA mixture dropwise into a large volume of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation & Key Parameters

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 61535-49-7 [3]
Molecular Formula C₁₃H₁₇ClN₂O₂ [4]
Molecular Weight 268.74 g/mol [4][6]

| Appearance | White to Yellowish White Crystalline Powder |[3] |

Table 2: Recommended Reagent Stoichiometry for Solution-Phase Coupling

Reagent Equivalents (relative to Peptide) Purpose
Protected Peptide 1.0 Substrate
This compound 1.5 C-Terminal Modifier
HATU 1.45 Coupling Reagent

| DIEA | 4.5 (1.5 for neutralization + 3.0 for activation) | Non-nucleophilic Base |

Table 3: Composition of a Standard TFA Cleavage Cocktail (Reagent K)

Reagent v/v Percentage Role Reference(s)
Trifluoroacetic Acid (TFA) 82.5% Cleavage & Deprotection [8]
Water 5.0% Scavenger (suppresses t-butylation) [8]
Phenol 5.0% Scavenger (protects Tyr, Trp) [8]
Thioanisole 5.0% Scavenger (soft cation trap) [8]

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (protects Trp, Met) |[8] |

Visualizations of Key Processes

Workflow cluster_SPPS Part A: SPPS on 2-CTC Resin cluster_Solution Parts B, C, D: Solution Phase Resin 2-CTC Resin Load Load First Fmoc-AA Resin->Load Elongate Iterative Elongation: Deprotection & Coupling Load->Elongate PeptideResin Protected Peptide-Resin Elongate->PeptideResin Cleave Part B: Mild Cleavage PeptideResin->Cleave Transfer Couple Part C: Solution Coupling with H-D-Trp-OEt Cleave->Couple Deprotect Part D: Global Deprotection & Purification Couple->Deprotect Final Final C-Terminally Modified Peptide Deprotect->Final

Caption: Overall workflow for C-terminal modification.

Coupling Peptide Peptide-COOH (Protected) ActiveEster Activated OAt Ester Peptide-CO-OAt Peptide->ActiveEster Activation HATU HATU + DIEA HATU->ActiveEster FinalPeptide Protected Peptide-CONH-D-Trp-OEt ActiveEster->FinalPeptide Nucleophilic Attack Trp H2N-D-Trp-OEt (from neutralized HCl salt) Trp->FinalPeptide Nucleophilic Attack

Caption: Simplified solution-phase coupling mechanism.

SideReactions Trp Trp Indole Ring Alkylation Alkylated Trp (Side Product) Trp->Alkylation Carbocation Carbocation (R+) (e.g., from tBu) Carbocation->Trp Attack Scavenger Scavenger (e.g., TIS, H2O) Carbocation->Scavenger Trapping Trapped Trapped Cation (Scavenger-R) Scavenger->Trapped BocProt Fmoc-Trp(Boc)-OH ProtectedTrp Protected Indole (Steric Shielding) BocProt->ProtectedTrp Prevents Attack

Caption: Mitigation of Tryptophan side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete solution-phase coupling (Part C) 1. Incomplete activation of peptide C-terminus.2. Insufficient neutralization of this compound.3. Poor solubility of the protected peptide.1. Increase activation time or use a more potent coupling reagent like COMU.2. Ensure the solution of H-D-Trp-OEt is fully neutralized with DIEA before adding to the reaction.3. Try a different solvent system, such as DCM or a DMF/DCM mixture.
Multiple peaks in crude product HPLC after deprotection (Part D) 1. Alkylation or oxidation of Tryptophan.2. Incomplete removal of side-chain protecting groups.3. Racemization during solution-phase coupling.1. Ensure Fmoc-Trp(Boc)-OH was used during SPPS. Increase the concentration of scavengers (TIS, EDT) in the TFA cocktail.2. Increase the deprotection time in the TFA cocktail to 4 hours.3. Keep the activation step (Part C, step 2) at 0 °C and minimize activation time.
Low yield of peptide after cleavage from 2-CTC resin (Part B) 1. Incomplete first amino acid loading.2. Steric hindrance leading to inefficient cleavage.1. Use a higher excess of the first amino acid and DIEA during loading.2. Increase cleavage time or the percentage of HFIP in the cleavage solution.

References

Application Notes and Protocols: D-Tryptophan Ethyl Ester Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, chirality plays a pivotal role. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Living systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with xenobiotics.[1] Consequently, a significant portion of new chemical entities entering the pharmaceutical pipeline are chiral molecules, with regulatory bodies increasingly mandating the development of single-enantiomer drugs to enhance efficacy and minimize off-target effects.[1][2]

Chiral building blocks are enantiomerically pure compounds that serve as foundational synthons for the construction of complex molecular architectures.[1][2][3] Their use provides a strategic advantage in medicinal chemistry, enabling the synthesis of stereochemically defined drug candidates and facilitating the exploration of structure-activity relationships (SAR) with precision. D-Tryptophan ethyl ester hydrochloride, a derivative of the non-proteinogenic D-tryptophan, is a valuable chiral building block that offers a unique combination of a stereodefined α-amino acid scaffold, a nucleophilic indole side chain, and a readily modifiable ethyl ester functionality. This application note provides a comprehensive guide to the properties, characterization, and strategic applications of D-Tryptophan ethyl ester hydrochloride, complete with detailed protocols for its use in synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. D-Tryptophan ethyl ester hydrochloride is a white to off-white crystalline solid. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇ClN₂O₂[4][5]
Molecular Weight 268.74 g/mol [4][5]
Melting Point 220-225 °C (decomposes)
Appearance White to off-white powder[6]
Optical Rotation [α]²⁰/D -10±1°, c = 2% in H₂O (for L-enantiomer)
Storage 2°C - 8°C[6]

Note on Optical Rotation: The optical rotation for the D-enantiomer is expected to be equal in magnitude but opposite in sign to the L-enantiomer.

Spectroscopic Characterization

The structural integrity and purity of D-Tryptophan ethyl ester hydrochloride can be confirmed by a combination of spectroscopic techniques.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Ethyl CH₃~1.2Triplet
Ethyl CH₂~4.1Quartet
β-CH₂~3.2Multiplet
α-CH~3.8Triplet
Indole H-2~7.2Singlet
Indole H-4, H-5, H-6, H-7~7.0 - 7.6Multiplets
Indole NH~8.1Broad Singlet
Amine NH₂~2.0 (as NH₃⁺)Broad Singlet

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl of the ester, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl group and the amino acid backbone.[4]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key vibrational frequencies that confirm the presence of the principal functional groups.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine & Indole)3400-3200
C=O Stretch (Ester)~1740
C=C Stretch (Aromatic)~1600, ~1450

Synthetic Applications and Protocols

D-Tryptophan ethyl ester hydrochloride is a versatile building block for a range of synthetic transformations, including peptide synthesis and the construction of complex heterocyclic scaffolds.

Application 1: Dipeptide Synthesis via Amide Coupling

The free amino group of D-Tryptophan ethyl ester hydrochloride makes it an ideal C-terminal residue for the synthesis of dipeptides. The following protocol details the coupling of N-Boc-L-Alanine to D-Tryptophan ethyl ester hydrochloride.

Caption: Workflow for the synthesis of a dipeptide.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-Alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Neutralization and Coupling: In a separate flask, suspend D-Tryptophan ethyl ester hydrochloride (1.0 equivalent) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Add this solution dropwise to the activated N-Boc-L-Alanine solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-L-Ala-D-Trp-OEt.

Application 2: Synthesis of Tadalafil Analogues via Pictet-Spengler Reaction

D-Tryptophan ethyl ester hydrochloride is a key precursor in the synthesis of the erectile dysfunction drug, Tadalafil, and its analogues.[7][8][9] The core tetracyclic structure is assembled through a stereoselective Pictet-Spengler reaction.

Caption: Pictet-Spengler reaction workflow.

  • Reaction Setup: Suspend D-Tryptophan ethyl ester hydrochloride (1.0 equivalent) and piperonal (1.0 equivalent) in isopropanol or nitromethane.[9]

  • Catalysis: Add trifluoroacetic acid (TFA) as a catalyst to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The choice of solvent can influence the stereoselectivity of the reaction.[8]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration and wash with a cold solvent. Alternatively, concentrate the reaction mixture and purify the residue by column chromatography to isolate the cis- and trans-diastereomers of the tetrahydro-β-carboline intermediate.

Safety and Handling

As with all laboratory chemicals, D-Tryptophan ethyl ester hydrochloride should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

D-Tryptophan ethyl ester hydrochloride is a highly valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the reactivity of its amino, ester, and indole functionalities, provides a powerful tool for the construction of complex, enantiomerically pure molecules. The protocols outlined in this application note serve as a practical guide for researchers in academia and industry to effectively utilize this important synthon in their synthetic endeavors, from peptide synthesis to the development of novel therapeutic agents.

References

Application Notes & Protocols: The Strategic Application of H-D-Trp-OEt.HCl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of D-Tryptophan ethyl ester hydrochloride (H-D-Trp-OEt.HCl), a key chiral building block in pharmaceutical synthesis. While not directly employed in the standard iterative cycles of modern Solid-Phase Peptide Synthesis (SPPS), its primary role is as a crucial starting material for the synthesis of Nα-protected tryptophan derivatives, which are essential for the production of complex peptide therapeutics. This document will focus on its strategic importance in the synthesis of Triptorelin, a potent gonadotropin-releasing hormone (GnRH) agonist. We will elucidate the rationale behind its use, provide detailed experimental protocols for its conversion into a directly usable SPPS intermediate, and outline the subsequent steps for its incorporation into the Triptorelin peptide sequence.

Introduction: The Role of D-Amino Acids and Protecting Groups in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a cornerstone of modern drug design. Substituting a native L-amino acid with its D-counterpart can dramatically enhance a peptide's therapeutic profile by increasing its resistance to enzymatic degradation, thereby extending its plasma half-life and improving its potency.[1] Triptorelin, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH₂, exemplifies this strategy. The substitution of glycine at position 6 with D-Tryptophan results in a GnRH agonist with significantly greater potency and duration of action than the native hormone.[1]

The synthesis of such complex peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a methodology that relies on the sequential addition of amino acids to a growing chain anchored to a polymer resin.[2][3] A fundamental principle of SPPS is the use of protecting groups to prevent unwanted side reactions. In the most common approach, Fmoc/tBu chemistry, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups like tert-butyloxycarbonyl (Boc).[4]

This is where the role of this compound (D-Tryptophan ethyl ester hydrochloride) must be precisely understood. In its commercially available form, the α-amino group is unprotected (present as a hydrochloride salt) and the C-terminus is protected as an ethyl ester. This structure is not compatible with direct use in a standard C-to-N terminal Fmoc SPPS workflow, which requires an Nα-Fmoc protected amino acid with a free carboxylic acid.[3] Therefore, this compound serves as a readily available, cost-effective precursor for the synthesis of the critical building block, Fmoc-D-Trp-OH or its side-chain protected variant, Fmoc-D-Trp(Boc)-OH , which are then used in the SPPS of Triptorelin.[1][5]

The Synthetic Pathway: From this compound to Triptorelin

The journey from the starting material to the final active pharmaceutical ingredient (API) involves several distinct stages. The initial step is the chemical modification of this compound to prepare it for SPPS, followed by the automated or manual synthesis of the peptide, and concluding with cleavage from the resin and purification.

Synthetic_Pathway A This compound (Starting Material) B Step 1: Nα-Fmoc Protection & C-terminus Deprotection A->B Fmoc-OSu, Base then Saponification C Fmoc-D-Trp-OH (SPPS Building Block) B->C D Step 2: Solid-Phase Peptide Synthesis (SPPS) C->D Coupling Reagents (e.g., HBTU/DIPEA) E Protected Triptorelin-Resin D->E F Step 3: Cleavage & Global Deprotection E->F TFA Cleavage Cocktail G Crude Triptorelin F->G H Step 4: Purification (RP-HPLC) G->H I Triptorelin API H->I

Caption: Overall synthetic workflow from this compound to purified Triptorelin.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Trp-OH from this compound

This protocol details the necessary conversion of the starting material into the SPPS-ready building block. It is a two-step process involving N-terminal protection followed by C-terminal deprotection (saponification).

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Nα-Fmoc Protection: a. Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. b. Cool the solution to 0°C in an ice bath. c. Add Fmoc-OSu (1.1 eq) portion-wise while stirring. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor reaction completion via Thin Layer Chromatography (TLC). f. Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude Fmoc-D-Trp-OEt.

  • C-terminal Ethyl Ester Deprotection (Saponification): a. Dissolve the crude Fmoc-D-Trp-OEt from the previous step in a 3:1 mixture of THF and water. b. Cool the solution to 0°C. c. Add LiOH (1.5 eq) and stir the mixture at 0°C for 2-4 hours.[6] d. Monitor the hydrolysis by TLC until the starting material is consumed. e. Quench the reaction by adding 1 M HCl to acidify the mixture to pH ~2-3. f. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Recrystallize the solid residue from an appropriate solvent system (e.g., EtOAc/Hexanes) to obtain pure Fmoc-D-Trp-OH.

Protocol 2: Solid-Phase Synthesis of Triptorelin - D-Trp Coupling Step

This protocol outlines the standard procedure for incorporating the newly synthesized Fmoc-D-Trp-OH (or the commercially preferred Fmoc-D-Trp(Boc)-OH for enhanced side-chain protection) into the peptide sequence at position 6.[7][8]

Materials:

  • H-Leu-Arg(Pbf)-Pro-Gly-Resin (peptide-resin intermediate from previous cycles)

  • Fmoc-D-Trp-OH or Fmoc-D-Trp(Boc)-OH (3-5 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9-5 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-Phase Synthesis Vessel

Procedure:

  • Resin Preparation: a. The peptide-resin from the previous cycle (H-Leu-Arg(Pbf)-Pro-Gly-Resin) should be in the synthesis vessel. Ensure it is well-swollen in DMF.

  • N-terminal Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5-10 minutes with agitation. b. Drain the solution. Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete Fmoc removal.[7][10] c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3-5 eq) and HBTU (a slight deficiency relative to the amino acid) in DMF. b. Add DIPEA (6-10 eq) to the vial. Agitate for 1-2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel. d. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing: a. Perform a qualitative ninhydrin (Kaiser) test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is no longer present). b. If the coupling is incomplete, the reaction can be repeated. c. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle (coupling of Fmoc-Tyr(tBu)-OH).

SPPS_Cycle cluster_0 SPPS Cycle for D-Trp Incorporation Start Start: H-Leu-Arg(Pbf)-Pro-Gly-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-D-Trp(Boc)-OH HBTU / DIPEA Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 End End: Fmoc-D-Trp(Boc)-Leu-Arg(Pbf)-Pro-Gly-Resin Wash2->End

Caption: Standard SPPS cycle for coupling Fmoc-D-Trp(Boc)-OH.

Data Presentation: Reagent Stoichiometry and Yields

Successful peptide synthesis relies on precise control over reaction parameters. The following table summarizes typical values for the synthesis of Triptorelin.

ParameterRecommended ValueRationale & Notes
Resin Loading 0.2 - 0.8 mmol/gDependent on the specific resin (e.g., Rink Amide MBHA). Higher loading can lead to aggregation issues.[10]
Amino Acid Equivalents 3 - 5 eq.A large excess is used to drive the coupling reaction to completion.[3]
Coupling Reagent (HBTU) 2.9 - 5 eq.Used in slight deficiency relative to the amino acid to prevent side reactions.[10]
Base (DIPEA) Equivalents 6 - 10 eq.Required to neutralize the amino acid salt and activate the coupling reagent.
Fmoc Deprotection Time 2 x 10-20 minTwo treatments ensure complete removal of the Fmoc group.[7]
Coupling Time 0.5 - 2 hoursVaries with steric hindrance of the amino acids being coupled.[1]
Crude Peptide Yield ~79%Reported yield after cleavage from the resin.[1]
Overall Purified Yield ~25%Final yield after RP-HPLC purification.[1][11]

Conclusion and Authoritative Insights

This compound is a valuable and strategic starting material in the synthesis of peptide-based pharmaceuticals like Triptorelin. While its direct application in modern SPPS is not feasible due to the lack of an Nα-Fmoc protecting group, its role as a precursor to the essential Fmoc-D-Trp-OH building block is critical. The protocols provided herein offer a robust framework for the conversion of this raw material and its subsequent, successful incorporation into a complex peptide chain. The use of a side-chain protected derivative, Fmoc-D-Trp(Boc)-OH, is strongly recommended to prevent alkylation of the indole ring during the final acidic cleavage step, thereby maximizing the purity and yield of the final API.[7][8] Mastery of these synthetic steps is fundamental for researchers and professionals engaged in the development and manufacturing of advanced peptide therapeutics.

References

Application Note: A Robust RP-HPLC-Based Protocol for the Purification of Peptides Containing D-Tryptophan Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptides incorporating non-canonical amino acids, such as D-isomers and esterified residues, are of increasing importance in drug discovery and chemical biology for their enhanced stability and unique conformational properties. However, these modifications introduce significant challenges for purification, primarily due to increased hydrophobicity and altered chromatographic behavior. This application note provides a comprehensive, step-by-step guide for the purification of synthetic crude peptides containing D-tryptophan ethyl ester using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We detail a robust methodology, from column selection and mobile phase preparation to method optimization and final quality control, designed to ensure high purity and recovery of the target peptide.

Introduction: The Purification Challenge

The incorporation of a D-tryptophan ethyl ester (D-Trp(OEt)) residue into a peptide sequence presents a dual challenge for purification.

  • Increased Hydrophobicity: The addition of the ethyl ester group to the tryptophan side chain significantly increases the overall hydrophobicity of the peptide. This leads to stronger interactions with the reversed-phase stationary phase, requiring higher concentrations of organic solvent for elution and increasing the risk of peak broadening or poor resolution.[1][2]

  • Impact of D-Amino Acids: The presence of a D-amino acid can alter the peptide's secondary structure.[3] This may affect how the peptide interacts with the stationary phase compared to its all-L-amino acid counterpart, sometimes leading to unexpected elution profiles.[4]

Standard purification protocols must be adapted to overcome these challenges to successfully isolate the target peptide from synthesis-related impurities like deletion sequences, truncated peptides, or products with incompletely removed protecting groups.[5][6] This guide provides a systematic approach to developing and executing an effective purification strategy.

Principle of Separation: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for peptide purification.[5][7] The principle relies on the partitioning of the peptide between a non-polar (hydrophobic) stationary phase and a polar mobile phase.

  • Stationary Phase: Typically consists of silica particles chemically bonded with long alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane).[8][9]

  • Mobile Phase: A mixture of an aqueous solvent (Mobile Phase A) and an organic solvent, usually acetonitrile (Mobile Phase B).[10]

  • Separation Mechanism: The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic molecules to bind to the stationary phase. A gradient is then applied, gradually increasing the concentration of the organic solvent. This weakens the hydrophobic interactions, and molecules elute from the column in order of increasing hydrophobicity.[7]

  • The Role of TFA: Trifluoroacetic acid (TFA) is a critical mobile phase additive.[11] It serves two primary functions:

    • Ion-Pairing Agent: TFA forms an ion pair with positively charged residues on the peptide (e.g., Lys, Arg, His, N-terminus), neutralizing their charge. This minimizes unwanted ionic interactions with the silica backbone, leading to sharper, more symmetrical peaks.[12][13]

    • pH Control: Maintaining a low pH (~2) ensures that acidic residues (Asp, Glu, C-terminus) are protonated and neutral, promoting consistent hydrophobic interactions.[12]

Materials and Equipment

Category Item Specifications/Notes
Instrumentation Preparative HPLC SystemCapable of gradient elution and flow rates up to 20-100 mL/min.
UV DetectorWith detection capabilities at 220 nm and 280 nm.
Fraction CollectorAutomated for precise collection of eluting peaks.
Analytical HPLC SystemFor purity analysis of crude material and final product.
Mass Spectrometer (LC-MS)For identity confirmation of collected fractions.[14]
Lyophilizer (Freeze-Dryer)For removal of solvent from pooled fractions.
Columns Preparative RP-HPLC ColumnRecommended Start: C18, 5-10 µm particle size, 100-300 Å pore size.
Analytical RP-HPLC ColumnC18, 3-5 µm particle size, 100-300 Å pore size.
Chemicals & Solvents WaterHPLC Grade or Milli-Q
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% Purity
Dimethyl Sulfoxide (DMSO)ACS Grade or higher (for dissolving difficult peptides)

Experimental Protocol & Method Development

The purification process is a systematic workflow from the crude, unpurified peptide to the final, characterized product.

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} caption [label="Figure 1. Overall workflow for peptide purification.", shape=plaintext, fontsize=10];

Step 1: Sample and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare 0.1% TFA in HPLC-grade water (v/v). For 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): Prepare 0.1% TFA in HPLC-grade acetonitrile (v/v). For 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Filter Buffers: Filter both mobile phases through a 0.22 or 0.45 µm membrane to remove particulates and degas the solvents.[15]

  • Crude Peptide Dissolution:

    • Accurately weigh the crude peptide.

    • Attempt to dissolve the peptide in Mobile Phase A.

    • Due to the high hydrophobicity of D-Trp(OEt) peptides, they may not be soluble in purely aqueous solutions. If the peptide does not dissolve, add Mobile Phase B dropwise until a clear solution is obtained. For extremely difficult peptides, a small amount of DMSO can be used, but minimize its volume as it can interfere with chromatography.[2]

    • Filter the dissolved sample through a 0.45 µm syringe filter before injection.

Step 2: Method Development with an Analytical Scouting Run

Before committing the bulk of your sample to a preparative run, always perform a scouting run on an analytical HPLC system. This provides critical information for designing the preparative method.[16]

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (for peptide bonds) and 280 nm (for tryptophan).

  • Gradient: A fast, broad gradient is ideal for scouting. A typical gradient is 5% to 95% B over 20-30 minutes.

  • Analysis: Identify the retention time of the main peak corresponding to your target peptide. This will determine the approximate %B at which your peptide elutes. The goal for the preparative run is to create a shallower gradient around this point to maximize resolution.[17]

Step 3: Preparative HPLC Purification
  • Column Selection: A C18 column is the most versatile and recommended starting point for hydrophobic peptides due to its strong retentive properties.[8][9] If the peptide is extremely hydrophobic and retained too strongly, a C8 column, which is less hydrophobic, can be considered to reduce run times.[18][19]

  • Flow Rate: Scale the flow rate from the analytical run based on the column diameter. For a typical 21.2 mm ID preparative column, a starting flow rate is ~20 mL/min.

  • Gradient Design: Based on the analytical scouting run, design a focused gradient.

    • Example: If the target peptide eluted at 45% B in the scouting run, a good preparative gradient would be:

      • 0-5 min: 25% B (Isocratic hold)

      • 5-45 min: 25% to 55% B (Shallow gradient, e.g., 0.5-1.0% B per minute)

      • 45-50 min: 55% to 95% B (Wash step to elute highly hydrophobic impurities)

      • 50-60 min: Re-equilibration at starting conditions.

  • Loading: Do not overload the column, as this will lead to poor separation. A general guideline for a 21.2 mm ID column is 50-150 mg of crude peptide per injection, but this is highly dependent on the complexity of the crude mixture.

  • Fraction Collection: Set the fraction collector to collect peaks based on the UV signal. Collect the main peak and any significant shoulder peaks in separate tubes.[15]

Step 4: Fraction Analysis

It is essential to analyze the collected fractions to confirm which ones contain the pure target peptide.

  • Inject a small aliquot from each key fraction (e.g., the beginning, middle, and end of the main peak) onto an analytical HPLC system to check for purity.

  • Use a mass spectrometer (LC-MS) to confirm the molecular weight of the peptide in each fraction.[14][20] This is the most reliable way to ensure you are pooling the correct product.

Step 5 & 6: Pooling, Lyophilization, and Final Quality Control
  • Pooling: Combine only the fractions that have been confirmed to contain the pure target peptide (typically >95% purity by analytical HPLC) and the correct mass.

  • Lyophilization: Freeze the pooled solution and lyophilize (freeze-dry) to obtain the peptide as a fluffy white powder. This process removes the water, acetonitrile, and volatile TFA.[5]

  • Final QC: Perform a final quality control check on the lyophilized product.

    • Purity: Run a final analytical HPLC to generate the certificate of analysis chromatogram.[17][21]

    • Identity: Confirm the final mass by mass spectrometry.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary ionic interactions; column overloading.Ensure 0.1% TFA is in both mobile phases.[13] Reduce sample load.
Peptide Does Not Elute Peptide is extremely hydrophobic and irreversibly bound.Switch to a less retentive column (e.g., C8).[2] Increase the final %B in the gradient or add a different organic modifier like isopropanol.
Poor Resolution Gradient is too steep; column is overloaded.Make the gradient shallower around the elution point of the target peptide.[17] Decrease the amount of sample injected.
Multiple Peaks in Final QC Co-eluting impurities; peptide degradation.Re-purify using a different gradient or column chemistry. Ensure mobile phases are fresh and peptide is stable at low pH.

Conclusion

The purification of peptides containing D-tryptophan ethyl ester requires a methodical approach that accounts for the compound's significant hydrophobicity. By employing a systematic workflow involving analytical scouting runs to inform a focused preparative gradient, researchers can achieve high levels of purity and recovery. The use of a C18 stationary phase with a TFA-modified water/acetonitrile mobile phase system is a robust and reliable starting point. Rigorous fraction analysis by LC-MS is non-negotiable to ensure the correct product is isolated. This protocol provides a comprehensive framework for scientists and drug development professionals to successfully navigate the challenges associated with purifying these complex modified peptides.

References

Definitive Structural Elucidation of H-D-Trp-OEt.HCl: An Integrated NMR and Mass Spectrometry Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk:

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug development, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and low toxicity make them attractive candidates for a multitude of medical challenges.[1] The quality of these complex molecules, however, is fundamentally dependent on the purity and structural integrity of their constituent building blocks. H-D-Trp-OEt.HCl is a derivative of the amino acid D-tryptophan, frequently employed in solid-phase peptide synthesis. Its correct identity, stereochemistry, and purity are non-negotiable prerequisites for its inclusion in any GMP-compliant manufacturing process.

This application note provides a detailed, field-proven guide for researchers and drug development professionals to achieve unambiguous structural verification of this compound. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). NMR provides exquisite detail on the covalent bond framework and stereochemistry, while mass spectrometry offers precise molecular weight confirmation and fragmentation data that acts as a secondary structural fingerprint.[2] This dual-pronged approach constitutes a self-validating system, ensuring the highest degree of confidence in the material's quality.

Key Physicochemical Properties
PropertyValueSource
Synonyms D-Tryptophan ethyl ester hydrochloride[3]
CAS Number 61535-49-7 / 74126-25-3[3][4][5]
Molecular Formula C₁₃H₁₆N₂O₂·HCl[3]
Molecular Weight 268.74 g/mol [3][6]
Appearance White to yellowish-white crystalline powder[3]

Nuclear Magnetic Resonance (NMR) Analysis: Mapping the Covalent Structure

NMR spectroscopy is the gold standard for determining the detailed structure of molecules in solution.[7][8] For a molecule like this compound, ¹H NMR confirms the presence of all protons and their respective chemical environments, while 2D correlation experiments like COSY establish through-bond proton connectivities, piecing the molecular puzzle together.[9]

Experimental Protocol: NMR

A. Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of the this compound sample.

    • Insight: Peptide samples for NMR typically require higher concentrations (1-5 mM) than small molecules to achieve a good signal-to-noise ratio within a reasonable acquisition time.[10]

  • Solvent Selection & Dissolution: Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an ideal solvent for this analysis. It readily dissolves the hydrochloride salt and, crucially, its aprotic nature slows the exchange rate of N-H protons, allowing for the clear observation of the indole N-H and the amine N-H₃⁺ signals.[11][12] Using D₂O would result in the rapid exchange and disappearance of these key signals.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. The final solution should be clear and free of any particulates.[13]

  • Transfer: Transfer the solution into a 5 mm NMR tube.

B. Spectrometer Setup & Data Acquisition

  • Instrument: 500 MHz (or higher) NMR Spectrometer

  • Experiments: ¹H (1D Proton), ¹H-¹H COSY (2D)

Parameter¹H (1D Proton)¹H-¹H COSY
Pulse Program zg30cosygpqf
Temperature 298 K (25 °C)298 K (25 °C)
Spectral Width 16 ppm12 ppm (F1 and F2)
Number of Scans 168
Relaxation Delay 2.0 s2.0 s
Acquisition Time ~4 min~30 min
NMR Data Analysis & Interpretation

¹H NMR Spectrum: The 1D proton spectrum provides the initial fingerprint. Each signal corresponds to a unique proton or group of equivalent protons. The expected chemical shifts in DMSO-d₆ are summarized below.

Proton AssignmentExpected δ (ppm)MultiplicityIntegration
Indole NH ~11.0singlet (broad)1H
Amine NH ₃⁺~8.6singlet (broad)3H
Indole C4-H ~7.6doublet1H
Indole C7-H ~7.4doublet1H
Indole C2-H ~7.2singlet1H
Indole C6-H ~7.1triplet1H
Indole C5-H ~7.0triplet1H
Alpha Cα-H ~4.3triplet1H
Ester -O-CH ₂-CH₃~4.1quartet2H
Beta Cβ-H~3.3doublet of doublets2H
Ester -O-CH₂-CH~1.2triplet3H

Note: Chemical shifts are approximate and can vary based on concentration and exact sample conditions. Data is referenced against typical values for tryptophan derivatives.[14][15]

¹H-¹H COSY Spectrum: The COSY (Correlation Spectroscopy) experiment is essential for confirming the proton connectivity. It reveals which protons are coupled to each other (typically separated by 2-3 bonds).[16]

  • Key Expected Correlations:

    • A cross-peak between the Cα-H (~4.3 ppm) and the Cβ-H₂ protons (~3.3 ppm) confirms the connectivity of the amino acid backbone to the sidechain.

    • Cross-peaks between the aromatic protons (~7.0-7.6 ppm) will confirm their relative positions on the indole ring.

    • A strong cross-peak between the ethyl ester protons at ~4.1 ppm and ~1.2 ppm confirms the ethyl ester moiety.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification prep1 Weigh 5-10 mg of this compound prep2 Dissolve in 0.5 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1D 1H Spectrum prep3->acq1 acq2 Acquire 2D COSY Spectrum acq1->acq2 an1 Assign 1H Signals acq2->an1 an2 Confirm Connectivity via COSY Cross-Peaks an1->an2 an3 Verify Structure and Purity an2->an3

Caption: NMR analysis workflow for this compound.

Mass Spectrometry (MS) Analysis: Confirming Identity and Purity

Mass spectrometry is an indispensable tool for the quality control of synthetic peptides, providing rapid and accurate determination of molecular weight.[17][18] We employ Electrospray Ionization (ESI), a "soft" ionization technique that minimizes fragmentation during the ionization process, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[19][20] Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner, providing a structural fingerprint that confirms the molecule's identity.

Experimental Protocol: Mass Spectrometry

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution 1:100 in a mobile phase of 50:50 acetonitrile/water containing 0.1% formic acid to a final concentration of 10 µg/mL.

    • Causality: The use of an acidified mobile phase is critical for positive-mode ESI.[19] The formic acid provides a source of protons (H⁺), facilitating the formation of the positively charged [M+H]⁺ ion in the ESI source, which is necessary for detection by the mass spectrometer.

B. Instrument Setup & Data Acquisition

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

  • Mode: Positive Ion Mode.

ParameterFull Scan MSTandem MS (MS/MS)
Infusion Rate 5 µL/min5 µL/min
Scan Range (m/z) 100 - 50050 - 250
Capillary Voltage 3.5 kV3.5 kV
Precursor Ion (m/z) N/A233.13
Collision Energy N/A15-25 eV
MS Data Analysis & Interpretation

Full Scan ESI-MS: The primary goal is to identify the protonated molecular ion of the free base. The HCl salt dissociates in solution, and the ESI process protonates the D-Trp-OEt molecule.

  • Theoretical Monoisotopic Mass of C₁₃H₁₆N₂O₂: 232.1212 g/mol

  • Expected [M+H]⁺ ion: 233.1285 m/z

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion (m/z 233.13) and subjecting it to collision-induced dissociation (CID), we generate characteristic fragment ions. The fragmentation pattern for tryptophan-containing molecules is well-understood.[21]

Expected m/zFragment IdentityInterpretation
233.13 [M+H]⁺ Precursor Ion
188.09[M+H - C₂H₅OH]⁺Loss of ethanol from the ester
160.08[M+H - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group
130.07[Indolemethyl]⁺Characteristic fragment from cleavage of the Cα-Cβ bond

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-Q-TOF) cluster_analysis_ms Data Analysis & Verification ms_prep1 Prepare 10 µg/mL sample in 50:50 ACN:H2O + 0.1% FA ms_acq1 Acquire Full Scan MS (Positive Mode) ms_prep1->ms_acq1 ms_acq2 Select [M+H]+ Precursor (m/z 233.13) ms_acq1->ms_acq2 ms_acq3 Acquire MS/MS Spectrum (CID) ms_acq2->ms_acq3 ms_an1 Confirm [M+H]+ Accurate Mass ms_acq3->ms_an1 ms_an2 Identify Diagnostic Fragments (e.g., m/z 130.07) ms_an1->ms_an2 ms_an3 Confirm Molecular Identity ms_an2->ms_an3

Caption: Mass spectrometry workflow for this compound.

Conclusion

The structural integrity of synthetic peptide building blocks is paramount to the success of any therapeutic development program. By following the detailed NMR and mass spectrometry protocols outlined in this application note, researchers can achieve a comprehensive and definitive characterization of this compound. The orthogonal nature of these techniques—NMR for covalent structure and MS for molecular weight and fragmentation—provides a robust, self-validating system. This integrated approach ensures that the material meets the highest standards of identity and purity, mitigating risks in downstream synthetic processes and contributing to the development of safe and effective peptide-based drugs.

References

Deprotection strategies for the ethyl ester group in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Deprotection Strategies for the Ethyl Ester Group in Peptide Synthesis

Introduction: The Role of C-Terminal Protection

In the intricate process of peptide synthesis, particularly in solution-phase and some specialized solid-phase strategies, the reversible protection of the C-terminal carboxylic acid is a foundational requirement. This protection prevents the carboxyl group from engaging in undesired reactions, such as self-condensation or side reactions during the activation of the subsequent amino acid's carboxyl group for peptide bond formation[1][2]. The ethyl ester is a commonly employed C-terminal protecting group due to its relative stability under the conditions used for N-terminal deprotection (e.g., acidic removal of a Boc group or basic removal of an Fmoc group) and its straightforward installation[3].

However, the ultimate success of the synthesis hinges on the final, quantitative, and selective removal of this protecting group without compromising the integrity of the newly assembled peptide. The choice of deprotection strategy is critical, as harsh conditions can lead to a host of side reactions, most notably the loss of stereochemical purity at the C-terminal residue[4][5]. This guide provides an in-depth analysis of the primary deprotection methodologies for the ethyl ester group, focusing on the underlying mechanisms, practical protocols, and strategies to mitigate common pitfalls.

Saponification: The Classical Approach to Ester Hydrolysis

Saponification, or base-catalyzed hydrolysis, is the most traditional method for cleaving simple alkyl esters like the ethyl ester[1][3]. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol.

Mechanism of Action and Inherent Risks

The primary challenge associated with the saponification of C-terminal amino acid or peptide esters is the risk of epimerization[6][7]. The C-terminal α-proton is acidic and can be abstracted by the base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-isomers, thereby compromising the biological activity of the final peptide[4][8].

// Nodes Peptide_L [label="Peptide-COOEt (L-isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Int [label="Tetrahedral Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Carboxylate_L [label="Peptide-COO⁻ (L-isomer)\n+ EtOH", fillcolor="#E6F4EA", fontcolor="#202124"]; Enolate [label="Planar Enolate Intermediate\n(Loss of Chirality)", fillcolor="#FCE8E6", fontcolor="#202124"]; Peptide_D [label="Peptide-COOEt (D-isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate_D [label="Peptide-COO⁻ (D-isomer)\n(Racemized Product)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Peptide_L -> Tetrahedral_Int [label=" + OH⁻ (Attack at C=O)\nDesired Pathway", color="#34A853"]; Tetrahedral_Int -> Carboxylate_L [label="Collapse", color="#34A853"]; Peptide_L -> Enolate [label=" - H⁺ (α-proton abstraction)\nSide Reaction", color="#EA4335"]; Enolate -> Peptide_L [label=" + H⁺", color="#5F6368"]; Enolate -> Peptide_D [label=" + H⁺", color="#EA4335"]; Peptide_D -> Carboxylate_D [label="Saponification", style=dashed, color="#EA4335"]; } Caption: Saponification mechanism and the competing epimerization side reaction.

This side reaction is particularly pronounced with stronger bases like sodium hydroxide (NaOH) and at elevated temperatures.[5][9] Furthermore, saponification is incompatible with other base-labile functionalities within the peptide, such as side-chain esters of aspartic and glutamic acids, which would be cleaved simultaneously.

Protocol Optimization for Minimizing Epimerization

To mitigate racemization, saponification should be performed under the mildest possible conditions. The use of lithium hydroxide (LiOH) is often preferred over NaOH or KOH, as the lithium cation can coordinate with the carbonyl oxygen and the incoming hydroxide, facilitating the reaction at lower temperatures and reducing the rate of proton abstraction.[9][10]

Parameter Standard Conditions (High Risk) Optimized Conditions (Lower Risk) Rationale for Optimization
Base 1 M NaOH0.1 - 0.5 M LiOHLi⁺ coordination favors nucleophilic attack over proton abstraction.[10][11]
Temperature Room Temperature (20-25°C) or heated0 - 4°CLower temperature significantly reduces the rate of enolization.[5]
Solvent Aqueous Methanol/EthanolAqueous THF or DioxaneAprotic co-solvents can improve substrate solubility and modulate reactivity.
Reaction Time > 2 hoursMonitored closely by HPLC (typically < 1 hr)Minimizes exposure time to basic conditions.

Table 1: Comparison of Saponification Conditions.

Experimental Protocol: Mild Saponification with LiOH
  • Dissolution: Dissolve the peptide ethyl ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v), to a concentration of approximately 10-20 mg/mL.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Base Addition: Prepare a fresh, chilled 0.5 M aqueous solution of LiOH. Add the LiOH solution dropwise to the peptide solution (typically 1.5-2.0 equivalents).

  • Monitoring: Monitor the reaction progress every 15-20 minutes by analytical HPLC. Quench a small aliquot with dilute acid (e.g., 1 M HCl) before injection to analyze the disappearance of the starting material and the appearance of the product.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), carefully quench the reaction by adding 1 M HCl dropwise until the pH is approximately 2-3.

  • Extraction: If the peptide is sufficiently hydrophobic, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product should be purified by an appropriate method, such as reverse-phase HPLC, to remove salts and any potential side products.

Enzymatic Deprotection: The Chemoselective and Stereospecific Alternative

Enzymatic hydrolysis offers a powerful and "green" alternative to chemical methods for ester deprotection.[12] Enzymes such as lipases and certain proteases (e.g., papain, thermolysin) can catalyze the hydrolysis of C-terminal esters with exceptional selectivity under very mild, near-neutral pH and physiological temperatures.[13][14]

Mechanism and Advantages

The active site of the enzyme binds the substrate in a specific orientation, facilitating the hydrolysis of the C-terminal ester while leaving other potentially labile groups, such as side-chain esters and the peptide backbone, untouched. This high degree of chemoselectivity is a major advantage. Crucially, because the enzymatic reaction does not involve base-catalyzed proton abstraction, the risk of epimerization is completely avoided, yielding products with high stereochemical purity.[13]

// Nodes Start [label="Peptide-COOEt in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; AddEnzyme [label="Add Enzyme\n(e.g., Lipase, Papain)", fillcolor="#E8F0FE", fontcolor="#202124"]; Incubate [label="Incubate at Optimal T & pH\n(e.g., 37°C, pH 6.5-7.5)", fillcolor="#E8F0FE", fontcolor="#202124"]; Monitor [label="Monitor by HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; StopReaction [label="Stop Reaction\n(e.g., pH shift, heat)", fillcolor="#FCE8E6", fontcolor="#202124"]; Purify [label="Purify Peptide-COOH\n(e.g., HPLC, Ion Exchange)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> AddEnzyme; AddEnzyme -> Incubate; Incubate -> Monitor; Monitor -> StopReaction [label="Reaction Complete"]; Monitor -> Incubate [label="Incomplete"]; StopReaction -> Purify; }

Caption: General experimental workflow for enzymatic ester deprotection.

Enzyme Type Typical Substrate Optimal pH Advantages Limitations
Lipases (e.g., from Mucor javanicus, Candida antarctica)Broad range of peptide esters [13][15]6.0 - 8.0High stability, commercially available (e.g., Novozym® 435).[15]May require organic co-solvents for hydrophobic peptides.
Papain Glycopeptide esters, general peptide esters [13]6.5 - 7.5Effective for complex substrates.Activity can be sequence-dependent.
Thermolysin Peptides with hydrophobic residues at P1'7.0 - 8.5High catalytic efficiency.More specific substrate requirements.

Table 2: Comparison of Enzymes for C-Terminal Ester Deprotection.

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Buffer Preparation: Prepare a phosphate buffer (e.g., 0.1 M) at the optimal pH for the chosen enzyme (e.g., pH 7.0 for Lipase M).

  • Substrate Dissolution: Dissolve the peptide ethyl ester in the buffer. If solubility is low, a minimal amount of a water-miscible organic co-solvent like acetonitrile or DMSO can be added (typically <10% v/v, as high concentrations can denature the enzyme).

  • Enzyme Addition: Add the lipase (e.g., Lipase M from Mucor javanicus) to the solution. The enzyme-to-substrate ratio can vary but is often in the range of 1:10 to 1:100 by weight.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by analytical HPLC until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the enzyme can be removed by centrifugation (if immobilized) or denaturation followed by filtration. The resulting aqueous solution containing the deprotected peptide can then be directly purified by reverse-phase HPLC.

Summary and Decision-Making

The selection of an appropriate deprotection strategy for a C-terminal ethyl ester is a critical decision that directly impacts yield and purity.

  • Saponification is a rapid and cost-effective method suitable for robust peptides where the C-terminal residue is not prone to epimerization (e.g., Glycine or Proline) and the sequence lacks other base-labile groups. The use of LiOH at low temperatures is strongly recommended to minimize side reactions.

  • Enzymatic deprotection is the superior choice for sensitive peptides, particularly those with chiral C-terminal amino acids susceptible to racemization or those containing other ester functionalities. Its mildness and specificity preserve the full structural integrity of the peptide, making it ideal for the synthesis of complex and biologically active molecules.

// Nodes Start [label="Select Deprotection Strategy\nfor Peptide-COOEt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckRac [label="Is C-terminal residue\nprone to racemization?\n(i.e., not Gly/Pro)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; CheckBase [label="Are other base-labile\ngroups present?\n(e.g., side-chain esters)", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; UseEnzyme [label="Use Enzymatic Deprotection", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; UseSapo [label="Use Mild Saponification\n(LiOH, 0°C)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> CheckRac; CheckRac -> UseEnzyme [label="Yes", color="#EA4335"]; CheckRac -> CheckBase [label="No", color="#34A853"]; CheckBase -> UseEnzyme [label="Yes", color="#EA4335"]; CheckBase -> UseSapo [label="No", color="#34A853"]; }

Caption: Decision-making guide for selecting a deprotection method.

References

Probing the Landscape of Protein Structure and Function with D-Tryptophan Ethyl Ester Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a protein's structure and its function is paramount. Small molecule probes that can report on this relationship are invaluable tools in the modern laboratory. Among these, D-Tryptophan ethyl ester hydrochloride (D-Trp-OEt·HCl), a chiral derivative of the essential amino acid tryptophan, has emerged as a versatile and insightful probe. Its intrinsic fluorescence and defined stereochemistry make it a powerful tool for elucidating binding events, conformational changes, and the dynamics of protein-ligand interactions.

This guide provides an in-depth exploration of the applications of D-Trp-OEt·HCl in the study of protein structure and function. We will delve into the theoretical underpinnings of its use in key biophysical techniques and provide detailed, field-proven protocols to empower your research.

Physicochemical Properties of D-Trp-OEt·HCl

A thorough understanding of the probe's properties is the foundation for designing robust experiments.

PropertyValueSource
Synonyms H-D-Trp-OEt HCl, D-Tryptophan ethyl ester hydrochloride salt[1]
Molecular Formula C₁₃H₁₇ClN₂O₂[2]
Molecular Weight 268.74 g/mol [2]
Appearance White to off-white crystalline solid[3]
Chirality D-enantiomer[4]
Solubility Soluble in water[3]
Storage 2°C - 8°C[3]

Section 1: Elucidating Protein-Ligand Interactions with Fluorescence Quenching

The indole side chain of tryptophan is a natural fluorophore. The fluorescence emission of D-Trp-OEt·HCl is exquisitely sensitive to its local environment. When it binds to a protein, changes in the polarity and accessibility of the binding pocket can lead to a decrease in its fluorescence intensity, a phenomenon known as fluorescence quenching. This property can be harnessed to study the binding affinity and stoichiometry of protein-ligand interactions.

The Principle: Static vs. Dynamic Quenching

Fluorescence quenching can occur through two primary mechanisms:

  • Static Quenching: This occurs when the fluorophore (D-Trp-OEt·HCl) and the quencher (the protein) form a non-fluorescent complex in the ground state. The formation of this complex effectively reduces the concentration of the fluorescent species.[5][6]

  • Dynamic (Collisional) Quenching: This happens when the excited-state fluorophore is deactivated upon collision with the quencher. This process is dependent on diffusion and is therefore sensitive to temperature and viscosity.[5][6]

The Stern-Volmer equation is a cornerstone for analyzing fluorescence quenching data and can help distinguish between these mechanisms.[7]

Application: Competitive Binding Assay to Determine Ligand Affinity

A powerful application of D-Trp-OEt·HCl is in competitive binding assays. Here, the quenching of a protein's intrinsic tryptophan fluorescence by a known ligand is reversed by the addition of a competing, non-fluorescent compound. By monitoring the recovery of fluorescence, the binding affinity of the competitor can be determined. In a variation, if the protein of interest does not have intrinsic tryptophan fluorescence, D-Trp-OEt·HCl can be used as a fluorescent probe that binds to the protein, and its displacement by a non-fluorescent ligand can be monitored.

Caption: Workflow for competitive fluorescence binding assays.

Detailed Protocol: Fluorescence Quenching Titration

This protocol outlines the steps to determine the binding affinity of a ligand to a protein using D-Trp-OEt·HCl as a competitive probe against the protein's intrinsic tryptophan fluorescence.

1.3.1. Materials and Reagents:

  • Purified protein of interest (with at least one tryptophan residue)

  • D-Trp-OEt·HCl (as the known binder/quencher)

  • Test ligand (the compound for which you want to determine the binding affinity)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)[8]

  • Fluorescence spectrophotometer

  • Quartz cuvettes

1.3.2. Sample Preparation:

  • Protein Stock Solution: Prepare a concentrated stock solution of your protein in the chosen buffer. Determine the precise concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final concentration in the cuvette should typically be in the low micromolar range (e.g., 1-10 µM) to provide a stable fluorescence signal without inner filter effects.[8]

  • D-Trp-OEt·HCl Stock Solution: Prepare a concentrated stock solution of D-Trp-OEt·HCl in the same buffer.

  • Test Ligand Stock Solution: Prepare a concentrated stock solution of your test ligand in the same buffer. If the ligand has poor aqueous solubility, a small amount of a co-solvent like DMSO can be used, but ensure the final concentration of the co-solvent is low (<1%) and consistent across all samples.

1.3.3. Experimental Procedure:

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[9]

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize absorption by tyrosine.[10][11]

    • Set the emission scan range from 310 nm to 500 nm.[10]

    • Set the excitation and emission slit widths (e.g., 5 nm).[8]

    • Set the temperature of the sample holder to a constant value (e.g., 25°C).

  • Determining the Quenching by D-Trp-OEt·HCl:

    • Pipette a fixed volume of the protein solution into the cuvette.

    • Record the fluorescence emission spectrum of the protein alone.

    • Perform a titration by adding small aliquots of the D-Trp-OEt·HCl stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the spectrum.

    • Correct for the inner filter effect, especially if D-Trp-OEt·HCl absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of D-Trp-OEt·HCl at these wavelengths and applying a correction factor.[5][6]

  • Competitive Binding Assay:

    • Prepare a solution of the protein at the same concentration as in the previous step.

    • Add a concentration of D-Trp-OEt·HCl that causes a significant but not complete quenching of the protein's fluorescence (e.g., 50-70% quenching).

    • Record the fluorescence spectrum of this protein-D-Trp-OEt·HCl complex.

    • Perform a titration by adding small aliquots of the test ligand stock solution. After each addition, mix, equilibrate, and record the spectrum.

1.3.4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the test ligand concentration.

  • The data can be fitted to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the test ligand.

Section 2: Probing Conformational Changes with Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins.[12][13] When a chiral molecule like D-Trp-OEt·HCl binds to a protein, it can induce changes in the protein's CD spectrum, providing insights into ligand-induced conformational changes. Furthermore, the binding of an achiral ligand to a protein can induce a CD signal from the ligand itself, a phenomenon known as Induced Circular Dichroism (ICD), which is a direct measure of the binding event.[14][15][16]

The Principle: Monitoring Structural Perturbations
  • Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone and provides information about the protein's secondary structure (α-helices, β-sheets, etc.). Changes in this region upon D-Trp-OEt·HCl binding indicate alterations in the overall secondary structure.[17]

  • Near-UV CD (250-350 nm): This region is sensitive to the environment of aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds, reflecting the protein's tertiary structure. Binding of D-Trp-OEt·HCl near these residues can perturb their environment and change the Near-UV CD spectrum.

Caption: D-Trp-OEt·HCl binding can induce changes in both Far-UV and Near-UV CD spectra.

Detailed Protocol: Induced Circular Dichroism Titration

This protocol describes how to monitor the binding of D-Trp-OEt·HCl to a protein by observing changes in the CD spectrum.

2.2.1. Materials and Reagents:

  • Purified protein of interest

  • D-Trp-OEt·HCl

  • CD-compatible buffer (e.g., low concentration phosphate buffer without high concentrations of chloride ions).[18][19]

  • Circular Dichroism spectropolarimeter

  • Quartz cuvettes of appropriate path length (e.g., 1 mm for Far-UV, 10 mm for Near-UV).

2.2.2. Sample Preparation:

  • Protein and Ligand Solutions: Prepare stock solutions of the protein and D-Trp-OEt·HCl in the CD-compatible buffer. The protein concentration for Far-UV CD is typically 0.1-0.2 mg/mL, while for Near-UV CD, it can be higher (e.g., 1 mg/mL).[18][19]

  • Purity and Clarity: Ensure the protein sample is highly pure (>95%) and free of aggregates or particulates by centrifugation or filtration.[7]

2.2.3. Experimental Procedure:

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.[7]

    • Set the desired temperature.

    • Select the appropriate wavelength range (e.g., 250-350 nm for ICD of D-Trp-OEt·HCl).

    • Set the scanning parameters (e.g., scan speed, bandwidth, number of accumulations).

  • CD Titration:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein solution.

    • Record the CD spectrum of a D-Trp-OEt·HCl solution (this should be zero if the instrument is properly calibrated, as it is a single enantiomer).

    • Perform a titration by adding increasing concentrations of D-Trp-OEt·HCl to a fixed concentration of the protein. After each addition, mix, equilibrate, and record the CD spectrum.

    • Subtract the buffer baseline and the spectrum of the protein alone from each titration spectrum to isolate the ICD signal.

2.2.4. Data Analysis:

  • Plot the change in ellipticity at a specific wavelength (where the ICD signal is maximal) as a function of the D-Trp-OEt·HCl concentration.

  • Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Section 3: Mapping Binding Sites with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about protein structure, dynamics, and interactions in solution.[9] Chemical Shift Perturbation (CSP) or chemical shift mapping is a widely used NMR method to identify the binding site of a ligand on a protein.[10][18][20]

The Principle: Chemical Shift Perturbation (CSP)

The chemical shift of an atomic nucleus is highly sensitive to its local electronic environment. When D-Trp-OEt·HCl binds to a protein, it perturbs the electronic environment of the nuclei in and around the binding site. These perturbations cause changes in the chemical shifts of the corresponding signals in the protein's NMR spectrum. By identifying the amino acid residues whose NMR signals are perturbed, the binding site can be mapped onto the protein's structure.[20]

G cluster_protein Protein Structure cluster_nmr NMR Spectrum (e.g., 2D ¹H-¹⁵N HSQC) A Residue A B Residue B pB B->pB Causes Shift in Peak B C Residue C D Residue D E Residue E Ligand D-Trp-OEt·HCl Ligand->B Binds near Residue B pA pC pD pE

Caption: Binding of D-Trp-OEt·HCl causes chemical shift perturbations for nearby residues.

Detailed Protocol: NMR Titration for CSP Mapping

This protocol outlines the steps for performing an NMR titration experiment to map the binding site of D-Trp-OEt·HCl on a ¹⁵N-labeled protein.

3.2.1. Materials and Reagents:

  • Uniformly ¹⁵N-labeled purified protein

  • D-Trp-OEt·HCl

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR spectrometer with a cryoprobe

  • NMR tubes

3.2.2. Sample Preparation:

  • Protein Sample: Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration for NMR (typically 0.1-0.5 mM).[14] The sample should be stable for the duration of the NMR experiments.[14]

  • Ligand Stock Solution: Prepare a concentrated stock solution of D-Trp-OEt·HCl in the same NMR buffer.

3.2.3. Experimental Procedure:

  • Initial Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference spectrum.

  • NMR Titration:

    • Add a small, known amount of the D-Trp-OEt·HCl stock solution to the protein sample in the NMR tube.

    • Mix thoroughly and record another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat this process with increasing concentrations of D-Trp-OEt·HCl until the chemical shifts of the perturbed peaks stop changing, indicating saturation of the binding site.

    • It is good practice to prepare separate samples for each titration point to avoid dilution effects.[3]

3.2.4. Data Analysis:

  • Overlay and Assign Spectra: Overlay the series of ¹H-¹⁵N HSQC spectra. Using a previously determined backbone assignment for the protein, identify the peaks that shift upon addition of D-Trp-OEt·HCl.

  • Calculate Chemical Shift Perturbations: For each assigned residue, calculate the weighted average chemical shift perturbation (CSP) using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[18]

  • Map Perturbations onto the Structure: Plot the CSP values as a function of the amino acid residue number. Residues with significant CSPs are likely to be part of or near the binding site. These residues can then be highlighted on a 3D structure of the protein to visualize the binding interface.

Conclusion

D-Tryptophan ethyl ester hydrochloride is a remarkably versatile tool for the modern protein scientist. Its utility in fluorescence quenching, circular dichroism, and NMR spectroscopy provides a multi-faceted approach to understanding the intricacies of protein structure and function. The protocols and principles outlined in this guide are intended to serve as a robust starting point for your investigations. By carefully designing and executing these experiments, researchers can gain valuable insights into protein-ligand recognition, conformational dynamics, and the fundamental mechanisms that govern biological processes, ultimately accelerating drug discovery and our understanding of the molecular world.

References

H-D-TRP-OET.HCL as a precursor for synthesizing bioactive molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

H-D-Trp-OEt·HCl: A Versatile Chiral Precursor for the Synthesis of Advanced Bioactive Molecules

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth exploration of H-D-Trp-OEt·HCl (D-Tryptophan ethyl ester hydrochloride), a pivotal chiral building block in modern medicinal chemistry and organic synthesis. We elucidate the fundamental physicochemical properties and strategic advantages conferred by its unique structure—the D-configuration, the ethyl ester protecting group, and the hydrochloride salt form. This document details field-proven, step-by-step protocols for its application in two major synthetic pathways: solution-phase peptide synthesis for creating stabilized peptidomimetics and the asymmetric Pictet-Spengler reaction for constructing complex alkaloid scaffolds. The causality behind experimental choices, troubleshooting strategies, and quantitative data are presented to empower researchers, scientists, and drug development professionals in leveraging this precursor for the synthesis of next-generation therapeutic agents.

Foundational Principles: The Strategic Value of H-D-Trp-OEt·HCl

The selection of a starting material is a critical decision point that dictates the efficiency, stereochemical outcome, and novelty of a synthetic campaign. H-D-Trp-OEt·HCl is not merely a tryptophan derivative; it is a strategically optimized precursor designed to address common challenges in the synthesis of complex bioactive molecules.

  • The D-Configuration Advantage: Nature overwhelmingly utilizes L-amino acids for protein synthesis. Consequently, endogenous proteases are stereospecific for cleaving peptide bonds involving L-residues.[1][2][3] The incorporation of D-tryptophan renders the resulting peptide or peptidomimetic highly resistant to enzymatic degradation.[1][4][5][6] This enhanced proteolytic stability translates directly to a longer in vivo half-life and improved bioavailability, which are critical attributes for peptide-based therapeutics.[3][6]

  • The Ethyl Ester Protecting Group: The ethyl esterification of the C-terminal carboxylic acid serves two primary functions. Firstly, it prevents the carboxyl group from participating in unwanted side reactions, such as self-polymerization, during the activation and coupling of the α-amino group. Secondly, it provides a stable, neutral handle that can be selectively deprotected in a later synthetic step, allowing for further functionalization or for the final compound to remain as an ester, which can improve cell permeability.[7][8]

  • The Hydrochloride Salt Form: The free amine of an amino acid ester is a nucleophilic and relatively unstable species. The formation of a hydrochloride salt protonates the α-amino group, significantly increasing the compound's bench-top stability, simplifying handling, and extending its shelf life.[9] This necessitates a neutralization step immediately prior to its use in a coupling reaction, a straightforward procedure that ensures the highly reactive free amine is generated in situ.

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for safe handling and reproducible experimental design.

PropertyValueSource(s)
Chemical Name D-Tryptophan ethyl ester hydrochlorideN/A
Synonyms H-D-Trp-OEt·HCl[10]
CAS Number 71260-63-4N/A
Molecular Formula C₁₃H₁₇ClN₂O₂[11]
Molecular Weight 268.74 g/mol [10][11]
Appearance White to off-white crystalline powder[7]
Melting Point 213-216 °C (decomposes)[7][12]
Solubility Soluble in water and methanol.[12]
Storage Store at 2-8°C in a dry, dark place.[10]

Handling and Storage: H-D-Trp-OEt·HCl is hygroscopic and should be stored in a tightly sealed container in a desiccated environment.[13] To prevent condensation of atmospheric moisture, allow the container to warm to room temperature before opening.[14][15]

Core Synthetic Applications & Protocols

H-D-Trp-OEt·HCl is a versatile precursor that serves as a gateway to several classes of high-value bioactive molecules. The following sections provide detailed protocols for its most significant applications.

Application 1: Synthesis of Proteolytically Stable Peptides and Peptidomimetics

The primary application of H-D-Trp-OEt·HCl is its incorporation into peptide chains to enhance biological stability. The following workflow outlines the key steps in a typical solution-phase peptide coupling reaction.

Peptide_Coupling_Workflow cluster_prep Step 1: Preparation cluster_coupling Step 2: Coupling Reaction cluster_post Step 3: Work-up & Purification start H-D-Trp-OEt·HCl neutralization Neutralization (e.g., DIPEA in DCM) start->neutralization Free Amine Generation coupling Peptide Bond Formation (Amide Coupling) neutralization->coupling boc_aa N-Boc-L-Amino Acid activation Carboxyl Activation (e.g., EDC/HOBt) boc_aa->activation activation->coupling workup Aqueous Work-up (Wash & Extract) coupling->workup purify Chromatography (Silica Gel) workup->purify product Protected Dipeptide (Boc-AA-D-Trp-OEt) purify->product

Caption: Workflow for incorporating H-D-Trp-OEt·HCl into a dipeptide.

Protocol 2.1: EDC/HOBt Mediated Solution-Phase Dipeptide Synthesis

This protocol details the synthesis of Boc-L-Ala-D-Trp-OEt as a representative example of coupling an N-protected amino acid with H-D-Trp-OEt·HCl.

Materials & Reagents:

  • H-D-Trp-OEt·HCl (1.0 eq.)

  • Boc-L-Ala-OH (1.05 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)[16]

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization (In Situ Free Amine Generation):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add H-D-Trp-OEt·HCl (1.0 eq.).

    • Dissolve the solid in anhydrous DCM (approx. 10 mL per mmol).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add DIPEA (1.1 eq.) dropwise while stirring. Stir for 15-20 minutes at 0°C. This generates the free amine, H-D-Trp-OEt, ready for coupling. The use of a tertiary amine is mandatory for this deprotonation.[17]

  • Carboxyl Group Activation:

    • In a separate flame-dried flask, dissolve Boc-L-Ala-OH (1.05 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Add EDC·HCl (1.2 eq.) in one portion.

    • Stir the activation mixture at 0°C for 20-30 minutes. The HOBt additive is crucial for accelerating the reaction and suppressing racemization of the activated amino acid.[18]

  • Coupling Reaction:

    • Transfer the neutralized H-D-Trp-OEt solution (from Step 1) to the activated Boc-L-Ala-OH mixture (from Step 2) via cannula.

    • Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application 2: Asymmetric Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry. The Pictet-Spengler reaction provides a powerful method for constructing the tetrahydro-β-carboline core structure, which is a key intermediate for numerous alkaloids and synthetic drugs, including the PDE5 inhibitor Tadalafil.[1][4][19]

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Protocol 2.2: Synthesis of a Tadalafil Precursor Intermediate

This protocol describes the highly stereoselective Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal, a key step in many Tadalafil syntheses.[2][20] (Note: This protocol uses the methyl ester for direct comparison with literature, but the ethyl ester behaves similarly).

Materials & Reagents:

  • D-Tryptophan methyl ester hydrochloride (1.0 eq.)

  • Piperonal (1.05 eq.)

  • Trifluoroacetic acid (TFA) (2.0 eq.)

  • Ethyl acetate (or Dichloromethane)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add D-tryptophan methyl ester hydrochloride (1.0 eq.) and piperonal (1.05 eq.).

    • Add the organic solvent (e.g., ethyl acetate, approx. 20 mL per 10 mmol of starting material).[1]

    • Stir the suspension at room temperature to form a homogeneous mixture.

  • Initiation and Reaction:

    • Cool the reaction mixture in an ice bath to 0°C.

    • Add trifluoroacetic acid (2.0 eq.) dropwise over 10-15 minutes. TFA acts as the acid catalyst to promote the condensation and subsequent cyclization.[1][16]

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring and Work-up:

    • The reaction is typically slow and may require several days to reach completion.[1] Monitor the formation of the product by TLC or HPLC. The desired cis-diastereomer is often insoluble in the reaction solvent and will precipitate out.[21]

    • Once the reaction has reached completion (or sufficient conversion), filter the reaction mixture to collect the precipitated solid.

    • Wash the solid with a small amount of cold ethyl acetate or the reaction solvent.

    • The filtered solid is often the hydrochloride salt of the desired cis-tetrahydro-β-carboline product in high diastereomeric purity.[2]

  • Further Purification (if necessary):

    • If the trans-isomer is present, purification can be achieved by recrystallization or fractional crystallization. The choice of solvent is critical for stereoselectivity, as it can influence the crystallization-induced asymmetric transformation (CIAT) process.[4]

Navigating Synthetic Challenges: Troubleshooting and Key Insights

Even with robust protocols, challenges can arise. Understanding the causality behind potential issues is key to effective troubleshooting.

Logical_Flow cluster_pathways Synthetic Pathways cluster_products Bioactive Molecule Classes precursor H-D-Trp-OEt·HCl (Chiral Building Block) peptide_syn Peptide Coupling precursor->peptide_syn pictet_spengler Pictet-Spengler Reaction precursor->pictet_spengler peptides Stabilized Peptides (e.g., GnRH Antagonists) peptide_syn->peptides alkaloids Indole Alkaloids & Analogs (e.g., Tadalafil) pictet_spengler->alkaloids

Caption: Synthetic utility of H-D-Trp-OEt·HCl as a precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Peptide Coupling (Protocol 2.1) Incomplete Neutralization: Residual HCl salt quenches the activated carboxyl species.Ensure stoichiometric or slight excess (1.05-1.1 eq.) of tertiary base (DIPEA/TEA) is used. Allow sufficient time for neutralization before adding to the coupling reaction.[22]
Inefficient Coupling Reagent: Steric hindrance from the D-amino acid can slow the reaction.[3]Use a more potent coupling reagent like HATU or HCTU.[23] Consider performing a "double coupling" where the coupling step is repeated with fresh reagents after 1-2 hours.[3]
Reagent Degradation: Coupling reagents (especially carbodiimides) and HOBt can be moisture-sensitive.Use fresh, high-purity reagents and anhydrous solvents.
Low Diastereoselectivity in Pictet-Spengler (Protocol 2.2) Thermodynamic Control: Higher reaction temperatures or certain acid/solvent combinations can favor the formation of the more stable trans-isomer.Maintain lower reaction temperatures (0°C to RT) to favor the kinetically controlled formation of the cis-isomer.
Inappropriate Solvent: The solubility difference between the cis and trans diastereomeric salts is key to achieving high purity via precipitation.Screen different solvents. Nitrile solvents (e.g., acetonitrile) or esters (ethyl acetate) have been shown to give excellent cis-selectivity by precipitating the desired product.[20]
Racemization During Peptide Coupling Over-activation: Prolonged exposure of the activated ester to the base can lead to epimerization via oxazolone formation.[18]Add the neutralized amine component promptly after the activation period. Use additives like HOBt or Oxyma Pure, which are known to suppress racemization.[18]
Strong Base/High Temperature: The combination of a strong base and heat increases the rate of racemization.Use a weaker base like N-methylmorpholine (NMM) if racemization is a significant issue. Avoid heating the coupling reaction unless necessary.[5]

Conclusion

H-D-Trp-OEt·HCl is a high-value precursor that provides synthetic chemists with a powerful tool to overcome fundamental challenges in drug development. Its D-configuration offers a direct and reliable strategy for enhancing the proteolytic stability of peptide-based molecules. Concurrently, its preserved indole nucleus serves as an ideal entry point for complex heterocyclic synthesis via cornerstone reactions like the Pictet-Spengler cyclization. By understanding the principles behind its design and applying the robust protocols detailed herein, researchers can confidently and efficiently advance their synthetic programs toward the creation of novel, effective, and durable bioactive compounds.

References

Application Notes and Protocols for Enzymatic Reactions Involving D-Tryptophan Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tryptophan Derivatives

D-tryptophan and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] Their applications span from intermediates in the production of complex natural products to key components in the development of novel therapeutics.[1] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different biological activities. Enzymatic catalysis offers a highly selective and efficient means to synthesize and resolve chiral compounds like D-Tryptophan ethyl ester, providing an environmentally benign alternative to traditional chemical methods.[2]

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals on the principles and practical execution of enzymatic reactions involving D-Tryptophan ethyl ester hydrochloride. We will delve into two primary enzymatic strategies: the kinetic resolution of racemic tryptophan esters using lipases and the stereospecific hydrolysis of D-Tryptophan ethyl ester by D-aminopeptidases.

PART 1: Lipase-Catalyzed Kinetic Resolution of DL-Tryptophan Ethyl Ester

The kinetic resolution of a racemic mixture is a widely employed strategy to obtain enantiomerically pure compounds. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[3] Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly versatile biocatalysts for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[4]

In the context of DL-Tryptophan ethyl ester, a lipase can selectively catalyze the hydrolysis or transesterification of one enantiomer at a significantly higher rate than the other. For instance, in a hydrolytic resolution, the lipase might preferentially hydrolyze the L-enantiomer to L-tryptophan, leaving the unreacted D-Tryptophan ethyl ester in high enantiomeric excess. Conversely, in a transesterification reaction, the lipase could selectively acylate the L-enantiomer, again allowing for the separation of the D-enantiomer.

Causality Behind Experimental Choices in Lipase-Catalyzed Resolutions

The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and yield.

  • Enzyme Selection: Candida antarctica lipase B (CALB) is a frequently used lipase for the kinetic resolution of a wide range of chiral compounds, including amino acid esters.[1][3] Its high enantioselectivity and stability make it an excellent starting point for optimization. Immobilized forms of CALB, such as Novozym 435, are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for enzyme recycling.[1]

  • Solvent System: The choice of an organic solvent is crucial as it can significantly influence enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often employed for lipase-catalyzed reactions.[5] The solvent's primary role is to solubilize the substrates while maintaining the essential water layer around the enzyme for its catalytic activity.

  • Acyl Donor (for Transesterification): In transesterification reactions, an acyl donor is required. Simple alkyl esters, such as ethyl acetate or vinyl acetate, are common choices. The selection of the acyl donor can impact the reaction rate and selectivity.

  • Temperature and pH: Lipases generally exhibit optimal activity within a specific temperature and pH range. These parameters should be optimized for the specific lipase and substrate to maximize the reaction rate and enantioselectivity.

Visualizing the Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_separation Separation & Purification cluster_products Final Products racemic_ester Racemic DL-Tryptophan Ethyl Ester Hydrochloride reaction_vessel Reaction Vessel (Stirring, Controlled Temp.) racemic_ester->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel acyl_donor Acyl Donor (for Transesterification) acyl_donor->reaction_vessel hplc Chiral HPLC Analysis reaction_vessel->hplc Aliquots for conversion & ee filtration Filtration (to remove enzyme) reaction_vessel->filtration chromatography Column Chromatography filtration->chromatography d_ester Enantiopure D-Tryptophan Ethyl Ester chromatography->d_ester l_product L-Tryptophan or Acylated L-Tryptophan chromatography->l_product

Caption: Workflow for lipase-catalyzed kinetic resolution of DL-Tryptophan ethyl ester.

Protocol 1: Kinetic Resolution of DL-Tryptophan Ethyl Ester via Lipase-Catalyzed Hydrolysis

This protocol provides a general method for the kinetic resolution of racemic tryptophan ethyl ester using an immobilized lipase.

Materials:

  • DL-Tryptophan ethyl ester hydrochloride

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., tert-butyl methyl ether (MTBE) or diisopropyl ether)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate

  • Chiral HPLC column for enantiomeric excess (ee) determination

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

Procedure:

  • Substrate Preparation: Dissolve a known amount of DL-Tryptophan ethyl ester hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the free base into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free base of DL-Tryptophan ethyl ester.

  • Reaction Setup: In a sealed reaction vessel, dissolve the DL-Tryptophan ethyl ester (e.g., 100 mg) in the chosen organic solvent (e.g., 10 mL of MTBE).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% w/w of the substrate) to the reaction mixture.

  • Reaction Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Periodically, take small aliquots of the reaction mixture, filter out the enzyme, and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining D-Tryptophan ethyl ester and the produced L-tryptophan. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for potential reuse.

  • Product Separation: The filtrate contains the unreacted D-Tryptophan ethyl ester and the product, L-tryptophan. The L-tryptophan can be separated from the D-Tryptophan ethyl ester by extraction with an aqueous acidic solution. The organic layer containing the D-Tryptophan ethyl ester can then be dried and the solvent evaporated.

  • Purification and Characterization: The resulting D-Tryptophan ethyl ester can be further purified by column chromatography if necessary. The enantiomeric excess of the final product should be confirmed by chiral HPLC.

Data Presentation:

ParameterValueReference
EnzymeImmobilized Candida antarctica lipase B (Novozym 435)[1][3]
SubstrateDL-Tryptophan ethyl ester[6]
Solventtert-Butyl methyl ether (MTBE)[7]
Temperature30-40 °C[7]
pH (for hydrolysis)~7.0 (in the microenvironment of the enzyme)[3]
MonitoringChiral HPLC[8][9]

PART 2: D-Stereospecific Aminopeptidases for Direct Hydrolysis

An alternative and potentially more direct approach for the production of D-tryptophan from its ester is the use of a D-stereospecific aminopeptidase (EC 3.4.11.19).[10] These enzymes specifically catalyze the hydrolysis of N-terminal D-amino acids from peptides and amides, and have also been shown to act on D-amino acid esters.[10][11] The key advantage of this method is its high stereospecificity, which can lead to the direct and complete conversion of the D-ester to the desired D-amino acid, without the need for a resolution of a racemic mixture.

Mechanism of D-Aminopeptidase Action

D-aminopeptidases recognize the D-configuration at the alpha-carbon of the amino acid and catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the ester bond, leading to the formation of the free D-amino acid and the corresponding alcohol.

Visualizing the Reaction: D-Aminopeptidase Hydrolysis

G D_ester D-Tryptophan Ethyl Ester D_aminopeptidase D-Aminopeptidase D_ester->D_aminopeptidase D_tryptophan D-Tryptophan D_aminopeptidase->D_tryptophan ethanol Ethanol D_aminopeptidase->ethanol water H₂O water->D_aminopeptidase

Caption: Stereospecific hydrolysis of D-Tryptophan ethyl ester by D-aminopeptidase.

Protocol 2: General Protocol for D-Aminopeptidase Catalyzed Hydrolysis of D-Tryptophan Ethyl Ester

This protocol provides a general framework for the enzymatic hydrolysis of D-Tryptophan ethyl ester. Specific conditions may need to be optimized based on the source and characteristics of the D-aminopeptidase used.

Materials:

  • D-Tryptophan ethyl ester hydrochloride

  • D-stereospecific aminopeptidase

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.5)

  • Standard laboratory glassware and equipment (pH meter, incubator, spectrophotometer or HPLC)

Procedure:

  • Substrate Preparation: Dissolve D-Tryptophan ethyl ester hydrochloride in the chosen buffer to a desired final concentration (e.g., 1-10 mM). Adjust the pH of the solution to the optimal pH for the enzyme, if necessary.

  • Enzyme Preparation: Prepare a stock solution of the D-aminopeptidase in the same buffer. The required enzyme concentration will depend on its specific activity.

  • Reaction Initiation: Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution. The reaction should be carried out at the optimal temperature for the enzyme (e.g., 25-37 °C).

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by various methods:

    • Spectrophotometry: If a suitable chromogenic substrate is available, the reaction can be monitored continuously. For non-chromogenic substrates like tryptophan ethyl ester, endpoint assays or coupled enzyme assays can be used.

    • HPLC: Aliquots of the reaction mixture can be taken at different time points, the reaction stopped (e.g., by adding acid or a denaturing agent), and the amount of D-tryptophan formed can be quantified by HPLC.[12]

  • Reaction Termination: Once the reaction is complete (as determined by the monitoring method), it can be terminated by heat inactivation of the enzyme or by the addition of an inhibitor.

  • Product Isolation: The D-tryptophan can be isolated from the reaction mixture using standard techniques such as ion-exchange chromatography.

Data Presentation:

ParameterGeneral RangeReference
EnzymeD-stereospecific aminopeptidase[10][11]
SubstrateD-Tryptophan ethyl ester[10]
BufferTris-HCl or Phosphate buffer[11]
pH7.5 - 8.5[13]
Temperature25 - 37 °C[11]
MonitoringHPLC[8][12]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The use of chiral HPLC is integral to both monitoring the reaction and validating the final product's enantiomeric purity.[8][9] By comparing the retention times of the starting material and products with authentic standards of D- and L-tryptophan and their esters, researchers can unequivocally confirm the stereochemical outcome of the enzymatic reaction. Furthermore, running control reactions without the enzyme is essential to account for any non-enzymatic hydrolysis.

Conclusion

Enzymatic reactions provide a powerful and precise tool for the synthesis and resolution of chiral molecules like D-Tryptophan ethyl ester hydrochloride. Lipase-catalyzed kinetic resolution offers a robust method for obtaining enantiomerically enriched D-Tryptophan ethyl ester from a racemic mixture. For direct conversion, D-stereospecific aminopeptidases present a highly selective route to D-tryptophan. The choice of the enzymatic strategy will depend on the specific goals of the research or development project, including the desired final product (ester or acid) and the availability of starting materials and enzymes. The detailed protocols and application notes provided herein serve as a comprehensive guide for professionals in the field to harness the potential of biocatalysis in their work with chiral tryptophan derivatives.

References

Troubleshooting & Optimization

How to overcome solubility issues with H-D-TRP-OET.HCL during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-D-Trp-OEt.HCl (D-Tryptophan ethyl ester hydrochloride). This guide provides in-depth troubleshooting and practical advice for overcoming common solubility challenges encountered during synthesis. Our goal is to equip you with the scientific understanding and actionable protocols to ensure the smooth progress of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is the hydrochloride salt of the ethyl ester of D-tryptophan. The presence of the hydrochloride salt makes it a polar, crystalline solid.[1][2] As a result, it generally exhibits good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). Conversely, its solubility is significantly lower in non-polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. For a related compound, D-Tryptophan methyl ester hydrochloride, the solubility is reported to be 150 mg/mL in water and 50 mg/mL in both DMSO and methanol.[3] Another similar compound, DL-Tryptophan octyl ester hydrochloride, is soluble in ethanol (approx. 1 mg/mL), DMSO (approx. 25 mg/mL), and dimethylformamide (DMF) (approx. 15 mg/mL). While these values are for different esters, they provide a useful reference for solvent selection.

Q2: Why is my this compound not dissolving in my reaction solvent?

The primary reason for poor solubility is a mismatch between the polarity of this compound and the chosen solvent. If you are using a non-polar or weakly polar organic solvent, the ionic nature of the hydrochloride salt will prevent it from dissolving effectively. Other factors that can contribute to solubility issues include:

  • Concentration: You may be attempting to create a supersaturated solution.

  • Temperature: The solvent may be too cold, as solubility often increases with temperature.

  • Purity of the compound: Impurities can sometimes affect solubility.

  • pH of the solution: For aqueous or protic solvents, the pH can influence the ionization state and thus the solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility challenges with this compound during your synthesis.

Initial Troubleshooting Steps

If you are encountering poor solubility, consider these initial, straightforward interventions.

Caption: Initial troubleshooting workflow for solubility issues.

1. Gentle Heating: Gently warming the mixture to 30-40°C can often increase the rate of dissolution and the overall solubility. Caution should be exercised to avoid decomposition of the starting material or other reagents in the reaction mixture.

2. Sonication: Briefly sonicating the suspension can help to break up solid aggregates and enhance dissolution.

3. Use of a Co-solvent: If your reaction conditions permit, adding a small amount of a polar co-solvent in which this compound is more soluble can be effective. For example, adding a small volume of DMF or DMSO to a suspension in DCM can aid in dissolution.

Advanced Troubleshooting: Conversion to the Free Base

For many synthetic applications, particularly in peptide synthesis where reactions are often carried out in less polar solvents like DCM or THF, the most effective strategy is to convert the hydrochloride salt to its more soluble free amine form. This is typically achieved by in-situ neutralization with a non-nucleophilic organic base.

Why this works: The hydrochloride salt exists as a charged species (R-NH3+ Cl-), which is highly polar. By adding a base, the proton is removed from the ammonium group, generating the neutral "free amine" (R-NH2). The free amine is significantly less polar and therefore more soluble in a wider range of organic solvents.

G A This compound (Salt Form, Poorly Soluble in Organic Solvents) C H-D-Trp-OEt (Free Amine, Soluble in Organic Solvents) A->C + Base B Tertiary Amine Base (e.g., DIPEA, TEA) B->C D Tertiary Amine Hydrochloride Salt (Precipitate) C->D - H+

Caption: Conversion of hydrochloride salt to the free amine.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is highly effective for this purpose.

  • Triethylamine (TEA): Another commonly used tertiary amine base.

Experimental Protocol: In-situ Neutralization of this compound

This protocol describes the in-situ conversion of this compound to its free amine form for subsequent use in a reaction, such as a peptide coupling.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or another suitable anhydrous organic solvent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Base Addition: Slowly add DIPEA or TEA (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0°C for 15-30 minutes. During this time, the solid this compound will react to form the soluble free amine, and the corresponding ammonium hydrochloride salt of the base (e.g., DIPEA.HCl) may precipitate as a white solid.

  • Reaction Progression: The resulting solution/suspension containing the free amine of H-D-Trp-OEt is now ready for the next step in your synthesis (e.g., addition of an activated carboxylic acid for peptide coupling).

Data Summary: Solvent Properties and Recommendations

SolventPolaritySuitability for this compound (Salt Form)Suitability for H-D-Trp-OEt (Free Amine)Notes
WaterHighHighModerateSuitable for creating stock solutions of the salt.
Methanol (MeOH)HighHighHighA good solvent for both the salt and free amine.
Dimethyl Sulfoxide (DMSO)HighHighHighExcellent solubilizing power, but can be difficult to remove.
Dimethylformamide (DMF)HighHighHighA common solvent in peptide synthesis.
Dichloromethane (DCM)LowVery LowHighConversion to the free amine is typically required.
Tetrahydrofuran (THF)LowVery LowHighConversion to the free amine is necessary.
Diethyl EtherVery LowInsolubleModerateOften used as an anti-solvent for precipitation.

Concluding Remarks

Overcoming solubility issues with this compound is a common challenge that can be effectively addressed with a systematic approach. Understanding the chemical nature of the hydrochloride salt and its corresponding free amine is key to selecting the appropriate solvent and troubleshooting strategy. For reactions in non-polar organic solvents, the in-situ conversion to the free base is a robust and widely accepted method that enables the use of this important building block in a broad range of synthetic applications.

References

Technical Support Center: Navigating the Challenges of Peptides Containing Hydrophobic D-Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating hydrophobic D-tryptophan derivatives. The unique properties of D-amino acids, particularly the bulky and hydrophobic nature of D-tryptophan, can introduce significant challenges related to peptide aggregation. This guide is designed to provide you with in-depth troubleshooting strategies, practical protocols, and answers to frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.

Introduction: The Double-Edged Sword of Hydrophobic D-Tryptophan

The incorporation of D-tryptophan and its derivatives into peptide sequences is a powerful strategy to enhance proteolytic stability, modulate receptor binding, and improve therapeutic half-life.[1][2] However, the very hydrophobicity that can be beneficial also serves as a primary driver for peptide self-association and aggregation.[1][3] This process, where peptide monomers associate into larger, often insoluble structures, can occur at any stage—from solid-phase synthesis to purification, storage, and final application—leading to reduced yields, loss of bioactivity, and potential safety concerns.[1]

This guide is structured to address these challenges head-on, providing a logical framework for both preventing and resolving aggregation issues.

Part 1: Troubleshooting Guide - In-Solution Aggregation & Solubility Issues

This section addresses common problems encountered after peptide synthesis and cleavage, focusing on dissolution and handling in aqueous environments.

Q1: My lyophilized peptide containing a D-tryptophan derivative is insoluble or forms a gel in my aqueous buffer. What's the first step?

A1: This is a classic sign of aggregation driven by strong hydrophobic interactions. The first step is to perform a systematic solubility test with a small amount of your peptide to avoid wasting material.[4][5] Do not assume a single buffer will work. The goal is to find a solvent system where the peptide is fully monomeric before you proceed.

Underlying Cause: Peptides with a high percentage of hydrophobic residues (>50%) tend to minimize their contact with water by associating with each other, leading to poor solubility.[4][6] The large, non-polar indole side chain of tryptophan is a major contributor to this effect.[7]

Below is a decision-making workflow for systematically tackling solubility issues.

G start Start: Insoluble Lyophilized Peptide test_water Step 1: Test Solubility in Sterile, Deionized Water start->test_water check_charge Step 2: Determine Net Charge of the Peptide at pH 7 test_water->check_charge Fails success Success: Peptide is Solubilized test_water->success Succeeds acidic Acidic Peptide (Net Charge < 0) Try 0.1M Ammonium Bicarbonate or dilute NH4OH check_charge->acidic Acidic basic Basic Peptide (Net Charge > 0) Try 10-25% Acetic Acid or dilute HCl check_charge->basic Basic neutral Neutral/Very Hydrophobic Peptide (Net Charge ≈ 0 or <25% charged residues) check_charge->neutral Neutral acidic->success basic->success organic Step 3: Use Organic Co-solvent (e.g., DMSO, DMF, ACN) neutral->organic dissolved_organic Dissolve in minimal organic solvent first, then slowly add to aqueous buffer with stirring. organic->dissolved_organic Yes precipitate Peptide precipitates during dilution dissolved_organic->precipitate Precipitates dissolved_organic->success Stays in Solution precipitate->dissolved_organic Try slower dilution or different buffer fail Advanced Options: Consider Chaotropes, Excipients, or Re-synthesis precipitate->fail Cannot be re-dissolved sonicate Consider Sonication or Gentle Warming (<40°C) at any step to aid dissolution

Caption: Troubleshooting workflow for peptide solubilization.

Experimental Protocol: Step-by-Step Solubilization Test

  • Aliquot: Weigh a small, precise amount of your lyophilized peptide (e.g., 1 mg). Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4]

  • Initial Test (Water): Add a calculated volume of sterile, deionized water to reach a high concentration (e.g., 10 mg/mL). Vortex briefly. If it doesn't dissolve, proceed.

  • pH Modification (for charged peptides):

    • If your peptide is basic (net positive charge): Add a small amount of 10-30% acetic acid dropwise.[5]

    • If your peptide is acidic (net negative charge): Add a small amount of dilute (0.1%) ammonium hydroxide or 0.1M ammonium bicarbonate.[6]

  • Organic Solvents (for hydrophobic/neutral peptides): If water or pH-adjusted solutions fail, this is the most likely path for D-tryptophan-containing peptides.

    • Take a fresh aliquot of the peptide.

    • Add the smallest possible volume of pure DMSO, DMF, or acetonitrile (ACN) to fully dissolve the peptide.[4][6]

    • Crucially: Slowly add the dissolved peptide solution drop-by-drop into your desired aqueous buffer while vortexing or stirring vigorously.[6] This prevents localized high concentrations that can cause immediate precipitation.

  • Aiding Dissolution: Sonication in a water bath or gentle warming (below 40°C) can help break up small aggregates and facilitate dissolution at any stage.[4][8]

  • Final Check: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any residual, undissolved micro-aggregates before use.[8]

Q2: I successfully dissolved my peptide in a buffer with DMSO, but it precipitates over time or when I change the temperature. What is happening?

A2: You are likely observing metastable solubility. While the organic solvent was sufficient to dissolve the peptide initially, the solution is thermodynamically unstable, and the peptide is slowly reverting to its preferred aggregated state. This is common when the final concentration of the organic co-solvent is too low to maintain solubility.

Underlying Cause: The hydrophobic effect is the primary driving force for this time-dependent aggregation.[3][9] Changes in temperature can also affect solubility; typically, hydrophobic interactions strengthen at higher temperatures, which can promote aggregation, although this is not universally true for all sequences.[10]

Preventative Strategies:

  • Optimize Co-solvent Concentration: The final concentration of the organic solvent may be insufficient. Try preparing your final solution with a slightly higher percentage of DMSO or your chosen co-solvent. Note that for cell-based assays, DMSO is often kept below 1% due to toxicity.[8]

  • Incorporate Excipients/Additives: Certain molecules can stabilize peptides in solution.

    • Arginine: This amino acid is widely used as an aggregation suppressor. It is thought to work by interacting with hydrophobic patches and preventing peptide-peptide association.[11]

    • Sugars (e.g., Trehalose, Mannitol): These cryoprotectants are excellent for long-term stability, especially for lyophilized samples. They form a "glassy matrix" that reduces molecular mobility and can help maintain solubility upon reconstitution.[12][13]

    • Chaotropic Agents: Low concentrations of agents like Guanidinium chloride (GdmCl) or Urea can disrupt the water-hydrogen bond network, weakening the hydrophobic effect and improving solubility.[14][15] However, be aware they are denaturants and can interfere with biological assays.[14]

Additive ClassExample(s)Typical ConcentrationPrimary Mechanism of Action
Amino Acids L-Arginine, L-Proline50 - 250 mMSuppresses protein-protein interactions.[11]
Polyols/Sugars Glycerol, Sucrose, Trehalose5-10% (w/v)Preferential exclusion; stabilizes native state.[16]
Chaotropes Guanidine HCl, Urea0.5 - 2 MDisrupts water structure, weakens hydrophobic effect.[14][17]
Surfactants Tween 20, Tween 800.01 - 0.1%Prevents surface adsorption and aggregation.[11]
Q3: How can I monitor if my peptide is aggregating in solution?

A3: It is crucial to use analytical techniques to detect aggregation, as soluble oligomers, which are often precursors to larger precipitates, are not visible to the naked eye.[11]

Recommended Analytical Techniques:

  • Dynamic Light Scattering (DLS): An excellent first-line technique to measure the hydrodynamic radius of particles in solution. An increase in average particle size over time is a clear indicator of aggregation.[18]

  • Size Exclusion Chromatography (SEC): A widely used method to separate molecules based on size. The appearance of high-molecular-weight species (eluting earlier than the monomer) confirms the presence of dimers, trimers, and larger aggregates.[19]

  • Thioflavin T (ThT) Fluorescence: This dye specifically binds to the β-sheet structures characteristic of amyloid-like fibrils. An increase in ThT fluorescence indicates the formation of structured aggregates.[11]

  • Intrinsic Tryptophan Fluorescence: Since your peptide contains tryptophan, you can use its natural fluorescence. As the tryptophan residue moves from a solvent-exposed environment to a buried, hydrophobic environment within an aggregate, its fluorescence emission spectrum often shifts.[19][20]

  • UV-Vis Spectroscopy (Turbidity): The simplest method. An increase in absorbance at higher wavelengths (e.g., 350-600 nm) indicates light scattering from large, insoluble aggregates.[21]

Part 2: Troubleshooting Guide - Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation on-resin during synthesis is a major cause of truncated sequences, low purity, and difficult final purification.

Q4: My synthesis is failing, with low coupling efficiencies, especially after adding the D-tryptophan derivative. Is this on-resin aggregation?

A4: Yes, this is a classic symptom of on-resin aggregation. As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, creating β-sheet-like structures.[22] This collapses the resin pores, preventing reagents (activated amino acids, deprotection solutions) from reaching the growing N-terminus. Hydrophobic sequences are particularly prone to this.[22]

G start Start: Suspected On-Resin Aggregation (Low Coupling/Deprotection Yield) level1 Level 1: Solvent & Condition Optimization start->level1 level2 Level 2: Sequence Modification start->level2 solvents Switch to NMP or use 'Magic Mixture' (DCM/DMF/NMP). Add 25% DMSO to DMF. level1->solvents temp Increase coupling temperature (e.g., 50-75°C). Consider microwave synthesis. level1->temp salts Add chaotropic salts (e.g., LiCl, KSCN) to solvents. level1->salts backbone Incorporate backbone protection (e.g., Hmb, Dmb derivatives). level2->backbone pseudo Insert Pseudoproline Dipeptides at Ser/Thr residues to introduce a 'kink'. level2->pseudo resin Re-synthesize on a low-loading or PEG-based resin (e.g., TentaGel). level2->resin

Caption: Strategies to mitigate on-resin peptide aggregation.

Detailed Strategies:

  • Change the Solvent: Dichloromethane (DCM) is poor at solvating growing peptide chains. Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[23][24] Adding up to 25% DMSO to DMF or using a "Magic Mixture" of DCM/DMF/NMP can be highly effective.[24]

  • Elevate Temperature: Increasing the temperature during coupling (e.g., to 50°C) or using microwave-assisted synthesis provides energy to disrupt the hydrogen bonds that cause aggregation.[22]

  • Use Chaotropic Salts: Adding salts like LiCl or KSCN to your coupling and deprotection solutions can disrupt secondary structures.[22][25]

  • Incorporate "Kink-Inducing" Moieties: The most effective strategy is often to modify the peptide backbone during synthesis.

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (derived from Ser or Thr) every 6-7 residues can disrupt the formation of β-sheets by introducing a bend in the peptide backbone.[22]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids physically blocks the sites for hydrogen bonding.[22][25]

Part 3: FAQs - Lyophilization and Long-Term Storage

Q5: Does lyophilization cause aggregation? How can I prevent it?

A5: Yes, lyophilization (freeze-drying) can be a major stressor and induce aggregation.[26] The process involves freezing, which can lead to high local peptide concentrations in the unfrozen liquid phase, and drying, which removes the hydrating water shell, potentially exposing hydrophobic residues and leading to association.[12][26]

Prevention during Lyophilization:

  • Use Cryoprotectants: Before freezing, dissolve the peptide in a solution containing a lyoprotectant like trehalose or mannitol (e.g., 5-10% w/v). These agents form a glassy matrix around the peptide, protecting it during freezing and drying and aiding reconstitution later.[12][13]

  • Control pH: Ensure the pH of the pre-lyophilization solution is far from the peptide's isoelectric point (pI) to maximize electrostatic repulsion between molecules.[1][11]

  • Fast Freezing: Generally, faster freezing (e.g., in liquid nitrogen) is preferred over slow freezing (e.g., in a -20°C freezer) as it produces smaller ice crystals, which may reduce stress on the peptide structure.[27]

Q6: What are the best practices for storing my D-tryptophan-containing peptide to ensure long-term stability?

A6: Proper storage is critical to prevent degradation and aggregation over time.

  • As a Lyophilized Powder: Store at -20°C or, preferably, -80°C in a tightly sealed vial with a desiccant.[27] This is the most stable form for long-term storage.[13]

  • In Solution: If you must store it in solution, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which are highly detrimental and promote aggregation.[5] The storage buffer should be optimized for pH and may include cryoprotectants as discussed above.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with D-Trp-OEt·HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in peptide synthesis when incorporating D-Tryptophan ethyl ester hydrochloride (D-Trp-OEt·HCl). As Senior Application Scientists, we have designed this center to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the immediate questions that often arise when working with D-Trp-OEt·HCl.

Q1: My coupling reaction with D-Trp-OEt·HCl has failed completely. What is the most likely primary cause?

A1: The most common reason for a complete failure of the coupling reaction is the presence of the hydrochloride (HCl) salt on the α-amino group of the D-Tryptophan ethyl ester. In peptide coupling, the nucleophilic amine of one amino acid attacks the activated carboxyl group of another. The HCl salt protonates the amine, rendering it non-nucleophilic and thus unreactive. It is essential to neutralize this salt with a non-nucleophilic base in situ before the coupling reaction can proceed.[1]

Q2: Is D-Trp-OEt·HCl suitable for standard solid-phase peptide synthesis (SPPS)?

A2: D-Trp-OEt·HCl is not typically used for standard stepwise solid-phase peptide synthesis (SPPS) employing either Fmoc or Boc strategies. In SPPS, the C-terminus of the growing peptide is anchored to a solid support.[2] The ethyl ester on your reagent is a C-terminal protecting group, making it more suitable for solution-phase synthesis or for the creation of peptide fragments that will later be coupled together. If you are performing SPPS, you should be using an N-α-protected derivative, such as Fmoc-D-Trp(Boc)-OH or Boc-D-Trp-OH.

Q3: What are the main side reactions associated with Tryptophan during peptide synthesis?

A3: The indole side chain of Tryptophan is highly susceptible to oxidation and alkylation, especially under acidic conditions, such as those used during cleavage from the resin in SPPS.[3][4] Common side reactions include tert-butylation of the indole ring if tert-butyl-based protecting groups are cleaved without proper scavengers.[5] Alkylation by linkers from the solid support has also been observed.[6] To mitigate these issues, it is often recommended to use a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group.[3]

Q4: Which coupling reagents are best for coupling D-Trp-OEt·HCl in solution-phase synthesis?

A4: For solution-phase synthesis, especially with potentially challenging couplings, onium salt-based reagents like HBTU, HATU, or COMU are generally more effective and faster than carbodiimides like DCC or EDC alone.[7][8] The addition of a base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is crucial not only for neutralizing the HCl salt but also for facilitating the coupling reaction itself.[7]

In-Depth Troubleshooting Guide

Low yield is a multi-faceted problem. This guide provides a systematic approach to identifying and resolving the root cause of poor coupling efficiency when using D-Trp-OEt·HCl.

Logical Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Neutralization Step 1: Verify Amine Neutralization Start->Check_Neutralization Check_Reagents Step 2: Assess Reagent Quality & Stoichiometry Check_Neutralization->Check_Reagents Base is present Solution_Base Solution: Add appropriate base (e.g., DIPEA) Check_Neutralization->Solution_Base Is base being used? Check_Conditions Step 3: Optimize Reaction Conditions Check_Reagents->Check_Conditions Reagents and stoichiometry are correct Solution_Reagents Solution: Use fresh, high-purity reagents and optimize ratios Check_Reagents->Solution_Reagents Reagents old or stoichiometry incorrect? Check_SideReactions Step 4: Investigate Potential Side Reactions Check_Conditions->Check_SideReactions Conditions are optimized Solution_Conditions Solution: Adjust solvent, temperature, and time Check_Conditions->Solution_Conditions Conditions suboptimal? Solution_SideReactions Solution: Analyze byproducts via LC-MS and adjust strategy Check_SideReactions->Solution_SideReactions Side products detected? Success Yield Improved Solution_Base->Success Solution_Reagents->Success Solution_Conditions->Success Solution_SideReactions->Success

Figure 1. A systematic workflow for troubleshooting low peptide yield.
Step 1: Amine Neutralization - The Critical First Check

As highlighted in the FAQs, the protonated α-amino group of D-Trp-OEt·HCl is unreactive. The addition of a tertiary base is mandatory.

  • Causality : The hydrochloride salt must be neutralized to deprotonate the amine, generating the free amine which is the active nucleophile required for peptide bond formation.

  • Recommended Action : Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). A common protocol is to add the base to the solution of D-Trp-OEt·HCl in a suitable solvent like DMF and stir for a few minutes to ensure complete neutralization before adding the activated N-protected amino acid.[1][7]

Protocol: In-situ Neutralization and Coupling

  • Dissolve D-Trp-OEt·HCl (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (at least 1.0 equivalent) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vessel, pre-activate the N-protected amino acid (1.0 equivalent) with a coupling reagent like HATU (1.0 equivalent) and DIPEA (2.0 equivalents) in DMF for 5-10 minutes.[9]

  • Add the activated amino acid solution to the neutralized D-Trp-OEt·HCl solution.

  • Monitor the reaction progress by TLC or LC-MS.

Step 2: Reagent Quality and Stoichiometry

Degraded or impure reagents are a frequent cause of low yield.

  • Causality : Coupling reagents can be sensitive to moisture and may hydrolyze over time, rendering them ineffective.[10] Similarly, solvents must be of high purity and anhydrous, as water can react with the activated species.

  • Recommended Action :

    • Always use fresh, high-purity coupling reagents.

    • Ensure solvents like DMF or NMP are anhydrous.[7]

    • Verify the stoichiometry of your reactants. A slight excess of the activated amino acid and coupling reagent may be necessary to drive the reaction to completion, particularly for challenging couplings.

Step 3: Optimizing Reaction Conditions

Even with correct reagents, suboptimal conditions can hinder the reaction.

  • Solubility : Poor solubility of either the D-Trp-OEt·HCl or the growing peptide chain can lead to a heterogeneous reaction mixture and slow reaction rates.[7]

    • Solution : Ensure all reactants are fully dissolved. If solubility is an issue in DMF, consider a solvent mixture or adding a small amount of DMSO. Sonication can also aid in dissolution.[7]

  • Temperature : Peptide couplings are often performed at room temperature. However, if the reaction is sluggish due to steric hindrance, a moderate increase in temperature (e.g., to 30-40°C) can improve the rate and yield. This must be balanced against the increased risk of side reactions like racemization.[10]

  • Reaction Time : Some couplings are inherently slow. If you suspect an incomplete reaction, extend the reaction time and monitor progress to determine the optimal duration.[7]

Step 4: Investigating Side Reactions

If the above steps do not resolve the issue, unwanted side reactions may be consuming your starting materials.

  • Racemization : The stereochemical integrity of the D-amino acid can be compromised, especially at elevated temperatures or with excessive base.

    • Solution : Minimize the amount of base used and keep reaction temperatures as low as feasible. The use of additives like Oxyma Pure is known to suppress racemization more effectively than HOBt.[8]

  • N-acylurea Formation : When using carbodiimide reagents like DCC or EDC, a common side reaction is the rearrangement of the activated intermediate to a stable, unreactive N-acylurea.[1]

    • Solution : Perform the initial activation at lower temperatures (e.g., 0°C). Using onium salt reagents like HBTU or HATU avoids this specific side reaction.

  • Indole Alkylation : As previously mentioned, the Tryptophan side chain is susceptible to alkylation.

    • Solution : While this is more of a concern during the final cleavage step in SPPS, it's good practice to ensure that no highly electrophilic species are being generated during your coupling step. Using a well-protected coupling partner (e.g., with Trt or Boc groups on other side chains) is crucial.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesPotential Issues
DCC/EDC CarbodiimideCost-effective.Forms insoluble (DCC) or soluble (EDC) urea byproduct; risk of N-acylurea formation; lower efficiency for hindered couplings.[1]
HBTU/HATU Onium SaltHigh efficiency, fast reaction rates, suitable for hindered couplings.[8]Higher cost; can cause side reactions with unprotected phosphorylated amino acids.[1]
PyBOP Phosphonium SaltEffective, low racemization potential.Produces carcinogenic HMPA as a byproduct.[1]
COMU Onium SaltHigh solubility and reactivity, considered a very efficient modern reagent.Higher cost.

References

Identifying and minimizing side reactions of the indole ring during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common side reactions encountered when working with the indole ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Taming the Reactivity of the Indole Ring

Question 1: My indole-containing starting material is decomposing or polymerizing under acidic conditions. What is happening and how can I prevent it?

Answer:

This is a classic challenge in indole chemistry. The indole ring, particularly at the C3 position, is highly electron-rich and susceptible to protonation by strong acids. This protonation generates a highly reactive indoleninium ion intermediate. While this reactivity is harnessed in many synthetic transformations, under strongly acidic conditions, it can lead to uncontrolled electrophilic attack on another indole molecule, initiating a chain reaction that results in polymerization and the formation of intractable tars.[1][2][3] The mechanism of this acid-catalyzed dimerization and subsequent polymerization is a critical concept to understand for any chemist working with indoles.

Mechanism of Acid-Catalyzed Indole Polymerization

G Indole1 Indole Indoleninium Indoleninium Ion (Reactive Electrophile) Indole1->Indoleninium Protonation at C3 H_plus H+ H_plus->Indole1 Dimer_cation Dimer Cation Indoleninium->Dimer_cation Electrophilic attack Indole2 Indole (Nucleophile) Indole2->Dimer_cation Polymer Polymer/Tar Dimer_cation->Polymer Further reactions

Caption: Acid-catalyzed polymerization of indole.

Troubleshooting & Prevention Strategies:

  • Choice of Acid: Avoid strong, non-coordinating acids like HCl or H₂SO₄ when possible. Opt for milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like ZnCl₂ or ZrCl₄, which can still facilitate the desired reaction while minimizing polymerization.[4]

  • Temperature Control: Run your reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can disfavor the side reactions that lead to polymerization.

  • Protecting the Indole Nitrogen: The most robust solution is often the protection of the indole nitrogen. An electron-withdrawing group on the nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization. Common protecting groups include tert-butyloxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Question 2: I am attempting an electrophilic substitution on my indole (e.g., halogenation, nitration, Friedel-Crafts), but I am getting a mixture of products or decomposition. How can I improve the regioselectivity and yield?

Answer:

The high nucleophilicity of the indole ring, especially at the C3 position, makes it prone to multiple substitutions and side reactions if the reaction conditions are not carefully controlled.[1]

Troubleshooting Electrophilic Substitution:

Side Reaction Cause Solution
Mixture of C3 and C2 substitution While C3 is the most nucleophilic position, if it is sterically hindered or if the reaction is run under harsh conditions, substitution at C2 can occur.1. Use milder reagents: For halogenation, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂. For nitration, use non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate.[5] 2. Protect the nitrogen: An N-protecting group can sterically hinder the C2 position and electronically favor C3 substitution.
Di- or poly-substitution The product of the initial substitution can sometimes be more reactive than the starting indole, leading to further reactions.1. Control stoichiometry: Use a stoichiometric amount or only a slight excess of the electrophile. 2. Slow addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Dimerization (e.g., formation of diindolylmethanes) This is common in reactions with aldehydes or ketones under acidic conditions, where the initially formed indolylcarbinol is unstable and reacts with another indole molecule.1. Use a solid acid catalyst: Montmorillonite clay K-10 has been shown to favor the formation of diindolylmethanes while minimizing further side reactions that are common with mineral acids.[6] 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC and stop it once the desired product is formed.
Poor regioselectivity in Friedel-Crafts acylation Strong Lewis acids can coordinate with the acylating agent and the indole nitrogen, leading to a complex reaction mixture.Use milder Lewis acids like ZrCl₄ or organocatalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to achieve high regioselectivity for C3-acylation.[4][7]
Section 2: Controlling N-Alkylation vs. C-Alkylation

Question 3: I am trying to perform an N-alkylation of my indole, but I am getting a significant amount of the C3-alkylated product. How can I favor N-alkylation?

Answer:

The competition between N-alkylation and C3-alkylation is a common hurdle in indole chemistry. The outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent. The key is to generate the indole anion (indolide), which is a much stronger nucleophile at the nitrogen.

Strategies to Favor N-Alkylation:

  • Strong Base: Use a strong base like sodium hydride (NaH) to completely deprotonate the indole nitrogen. Incomplete deprotonation can lead to a mixture of N- and C-alkylation.

  • Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for N-alkylation as they solvate the cation of the base, leaving a "naked" and highly reactive indolide anion.

  • Temperature: In some cases, higher temperatures can favor the thermodynamically more stable N-alkylated product.

  • Phase Transfer Catalysis: For certain substrates, phase transfer catalysis can be an effective method for selective N-alkylation.

Quantitative Comparison of Conditions for Indole Alkylation:

Indole Alkylating Agent Base Solvent Temp (°C) N/C Ratio Reference
IndoleBenzyl BromideNaHDMF25>95:5General Knowledge
IndoleBenzyl BromideK₂CO₃AcetoneReflux70:30General Knowledge
2,3-disubstituted Indolep-Quinone MethideIn(OTf)₃THF25N-alkylation favored[8]
2,3-disubstituted Indolep-Quinone MethideIn(OTf)₃Toluene25C6-alkylation favored[8]
Section 3: Oxidation and Reduction Side Reactions

Question 4: My indole compound is turning pink/brown upon storage or during my reaction workup. What is causing this and how can I prevent it?

Answer:

The color change you are observing is a tell-tale sign of oxidation. The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, especially when exposed to light or in the presence of trace metal impurities. This can lead to the formation of colored byproducts and oligomers.

Prevention of Indole Oxidation:

  • Storage: Store indole compounds in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Degassed Solvents: For reactions involving sensitive indoles, use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to prevent oxidation during storage or reactions.

  • Purification: If your compound has already started to discolor, purification by column chromatography or recrystallization can often remove the colored impurities.

Common Oxidation Products:

The C2-C3 double bond of the indole is particularly susceptible to oxidative cleavage. Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole.[1] More aggressive oxidizing agents can lead to the cleavage of the pyrrole ring.

Question 5: I am trying to reduce a functional group elsewhere in my molecule, but the indole ring is also being reduced. How can I selectively perform the reduction?

Answer:

The indole ring can be reduced under certain conditions, leading to indoline or even octahydroindole. The choice of reducing agent and conditions is crucial for achieving selectivity.

Selectivity in Indole Reduction:

  • Heterocyclic Ring Reduction: The pyrrole ring can be reduced to an indoline using acidic reducing agents like zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid (NaCNBH₃/CH₃COOH).[3][5]

  • Benzene Ring Reduction: Catalytic hydrogenation (e.g., H₂/Pd/C) under harsh conditions can reduce both the pyrrole and the benzene ring.

  • Chemoselective Reduction: To reduce a functional group (e.g., a nitro group) in the presence of an indole, catalytic transfer hydrogenation using a milder hydrogen source like ammonium formate can be effective. Alternatively, protecting the indole nitrogen with an electron-withdrawing group can deactivate the ring towards reduction.

Experimental Protocols

Protocol 1: N-Boc Protection of Indole

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, a common strategy to mitigate many of the side reactions discussed above.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1.0 eq) in acetonitrile or THF, add DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-protected indole, which can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc Indole

Method A: Acidic Cleavage

Materials:

  • N-Boc indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc indole in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected indole.

Method B: Basic Cleavage

For substrates with acid-labile functional groups, a basic deprotection method can be employed.

Materials:

  • N-Boc indole

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc indole in dry methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected indole.[9][10]

Protocol 3: N-Tosyl Protection of Indole

Materials:

  • Indole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Deprotection of N-Tosyl Indole

Materials:

  • N-Tosyl indole

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl indole in a mixture of THF and MeOH (e.g., 2:1).

  • Add cesium carbonate (3.0 eq).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.[11][12]

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.

Visual Troubleshooting Guide

G start Indole Alkylation Reaction observe Observe Product Mixture by TLC/NMR start->observe n_and_c Mixture of N- and C-Alkylated Products observe->n_and_c Poor Regioselectivity no_reaction No Reaction / Low Conversion observe->no_reaction Low Reactivity polyalkylation Polyalkylation Observed observe->polyalkylation Multiple Spots n_and_c_sol1 Use Stronger Base (e.g., NaH) n_and_c->n_and_c_sol1 n_and_c_sol2 Switch to Polar Aprotic Solvent (DMF, THF) n_and_c->n_and_c_sol2 n_and_c_sol3 Increase Reaction Temperature n_and_c->n_and_c_sol3 no_reaction_sol1 Increase Temperature no_reaction->no_reaction_sol1 no_reaction_sol2 Use a More Reactive Alkylating Agent (e.g., Iodide vs. Bromide) no_reaction->no_reaction_sol2 no_reaction_sol3 Ensure Anhydrous Conditions no_reaction->no_reaction_sol3 polyalkylation_sol1 Use 1.0-1.1 eq. of Alkylating Agent polyalkylation->polyalkylation_sol1 polyalkylation_sol2 Add Alkylating Agent Slowly polyalkylation->polyalkylation_sol2 polyalkylation_sol3 Lower Reaction Temperature polyalkylation->polyalkylation_sol3

Caption: Troubleshooting guide for indole alkylation.

References

Optimal storage and handling conditions for H-D-TRP-OET.HCL to prevent degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for H-D-Trp-OEt.HCl (D-Tryptophan ethyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge on the optimal storage, handling, and troubleshooting for this compound. Adherence to these guidelines is critical to prevent degradation and ensure the integrity and reproducibility of your experimental results.

Introduction to this compound Stability

This compound, as a tryptophan derivative, is susceptible to specific degradation pathways. The indole side chain of tryptophan is prone to oxidation, while the ethyl ester is subject to hydrolysis.[1][2] Being a hydrochloride salt enhances its solubility in aqueous solutions but also means that the pH of the solution will be acidic, which can influence stability and experimental conditions. This guide will address these intrinsic properties and provide actionable protocols to maintain the compound's purity and activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage of Lyophilized Powder

Question 1: I have just received my vial of lyophilized this compound. What is the correct storage procedure?

Answer: Proper initial storage is the first line of defense against degradation. Lyophilized peptides, including this compound, should be stored at -20°C or colder for long-term stability.[1][2][3] Some sources even recommend -80°C for optimal preservation.[3] The product should be kept away from bright light and in a desiccated environment to protect against photodegradation and moisture-induced hydrolysis.[1][2][3][4]

Key Storage Parameters for Lyophilized this compound

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows down chemical degradation processes.[3]
Light Store in the dark (e.g., in a box or amber vial)The tryptophan indole ring is light-sensitive and can undergo photo-oxidation.[1][2]
Moisture Store in a desiccator or with desiccant packsThis compound is hygroscopic; moisture can lead to hydrolysis of the ethyl ester and degradation of the peptide backbone.[2][5]
Atmosphere Keep vial tightly sealed; consider purging with inert gas (Nitrogen or Argon)The tryptophan residue is susceptible to oxidation.[1][5]

Question 2: I need to use small amounts of the powder frequently. What is the best practice to avoid compromising the entire batch?

Answer: Avoid repeatedly opening the main stock vial.[1] This exposes the compound to atmospheric moisture and oxygen, increasing the risk of degradation. The best practice is to aliquot the lyophilized powder into smaller, single-use vials upon receipt. This minimizes freeze-thaw cycles and exposure to the environment.[1]

Section 2: Handling and Dissolving the Peptide

Question 3: What precautions should I take before opening a vial of this compound that has been in the freezer?

Answer: Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator.[2][5] This prevents condensation from forming on the cold powder, which would introduce moisture and accelerate degradation.[2]

Question 4: What is the best solvent to dissolve this compound?

Answer: As a hydrochloride salt, this compound is generally soluble in aqueous solutions. Start with sterile, distilled water or a buffer with a slightly acidic pH (pH 5-6), which can enhance the stability of peptides in solution.[1] For peptides with solubility challenges, organic solvents like DMSO or DMF can be used, followed by a careful dilution into your aqueous experimental buffer.[6] However, be mindful that tryptophan residues can be sensitive to oxidation in certain organic solvents.[6]

Section 3: Stability in Solution & Troubleshooting

Question 5: How long can I store this compound in solution?

Answer: The shelf-life of peptides in solution is very limited.[1] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store aliquots at -20°C for no more than a few days to a week.[2] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][2] Peptides containing tryptophan are particularly unstable in solution due to oxidation.[1]

Question 6: My experimental results are inconsistent. How can I check if my this compound has degraded?

Answer: Inconsistent results are a common sign of compound degradation. To verify the integrity of your this compound, you should perform a purity analysis. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[7][8]

  • RP-HPLC will allow you to quantify the purity by measuring the area of the main peptide peak relative to any impurity peaks.[9]

  • Mass Spectrometry will confirm the identity of the main peak by its mass-to-charge ratio and can help identify the nature of the degradation products.[7][8]

A significant decrease in the main peak area or the appearance of new peaks compared to a fresh sample indicates degradation.

Troubleshooting Workflow for Suspected Degradation

G A Inconsistent Experimental Results B Prepare a fresh solution of this compound from a new aliquot A->B C Analyze both old and new solutions via RP-HPLC/MS B->C D Compare chromatograms and mass spectra C->D E Old solution shows degradation peaks (e.g., oxidized Trp, hydrolyzed ester)? D->E Evaluate F Yes: Discard old stock. Review storage and handling procedures. E->F Yes G No: Degradation of this compound is unlikely the cause. Troubleshoot other experimental parameters. E->G No H Problem Resolved F->H

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Aliquoting Lyophilized this compound
  • Allow the main stock vial of this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • In a low-humidity environment (e.g., a glove box or a bench with flowing dry nitrogen), quickly weigh out the desired amounts of peptide into sterile, pre-labeled microcentrifuge tubes.

  • Gently purge the headspace of the main stock vial and each aliquot with an inert gas like argon or nitrogen before tightly sealing.[2]

  • Store all vials at -20°C or -80°C in a desiccated, dark environment.

Protocol 2: Forced Degradation Study to Identify Potential Impurities

A forced degradation study can help identify potential degradation products that may appear in your sample over time.

  • Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in water).

  • Stress Conditions: Expose each solution to one of the following stress conditions for a defined period (e.g., 24-48 hours):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal Stress: Incubate at 50-70°C.

    • Photostability: Expose to a light source that meets ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by RP-HPLC-MS.

  • Evaluation: Compare the chromatograms to identify new peaks, which represent degradation products. The mass spectrometer will help in the tentative identification of these products (e.g., a +16 Da shift may indicate oxidation of the tryptophan).

Potential Degradation Pathways

DegradationPathways cluster_0 This compound (Intact) cluster_1 Degradation Products Intact This compound Oxidized Oxidized Trp Derivative (e.g., Kynurenine) Intact->Oxidized Oxidative Stress (Light, O2) Hydrolyzed H-D-Trp-OH.HCl (Ester Hydrolysis) Intact->Hydrolyzed Hydrolytic Stress (Moisture, pH) Fragmented Peptide Fragments Intact->Fragmented Severe Stress (Acid/Base, High Temp)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Improving Coupling Efficiency of D-Tryptophan Ethyl Ester in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the incorporation of D-Tryptophan ethyl ester in automated solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency for this sterically hindered and electronically distinct amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is D-Tryptophan ethyl ester considered a "difficult" amino acid to couple in automated SPPS?

A1: The challenges with D-Tryptophan ethyl ester arise from a combination of factors:

  • Steric Hindrance: The bulky indole side chain of tryptophan, combined with the ethyl ester modification, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This is a common issue with β-branched amino acids and other sterically demanding residues.[1]

  • Electronic Effects: The electron-rich indole side chain can sometimes participate in unwanted side reactions, although the ethyl ester modification on the backbone carboxyl group is the primary concern for the coupling reaction itself.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like tryptophan, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can physically block the reactive sites, making the N-terminus inaccessible to the incoming activated amino acid.[1]

Q2: My automated synthesizer reported a successful coupling of D-Tryptophan ethyl ester, but my final product purity is low, showing significant deletion sequences. What could be the issue?

A2: This is a classic case of incomplete coupling despite the synthesizer's protocol completing without errors. The default coupling times and reagent concentrations may be insufficient to drive the reaction to completion for a sterically hindered residue like D-Tryptophan ethyl ester.[2] Low coupling efficiency at this step results in a portion of the peptide chains on the resin having an unreacted N-terminus. In the subsequent steps, these chains will lack the D-Tryptophan ethyl ester, leading to the observed deletion sequence impurity in your final product.[3]

Q3: What are the initial troubleshooting steps I should take when I suspect incomplete coupling of D-Tryptophan ethyl ester?

A3: The first step is to confirm the incomplete coupling. Most modern automated peptide synthesizers have integrated UV monitoring to track the removal of the Fmoc protecting group. A persistent UV signal after the deprotection step can indicate a failed coupling in the previous cycle. For a more direct assessment, performing a qualitative test for free primary amines on a small sample of the resin is highly recommended. The Kaiser test is a sensitive method for this purpose.[1][4] A positive Kaiser test (a deep blue color) after the coupling step confirms the presence of unreacted N-terminal amines.[1][4]

Troubleshooting Guide

Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test

A positive Kaiser test is a definitive indicator that the coupling of D-Tryptophan ethyl ester was not quantitative. Here’s a systematic approach to resolving this issue:

Solution 1.1: Implement a "Double Coupling" Strategy

For sterically hindered amino acids, a single coupling cycle, even with extended time, may not be sufficient. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of the activated amino acid, can significantly improve the yield.[5][6]

Solution 1.2: Upgrade Your Coupling Reagent

Standard carbodiimide reagents like DCC or DIC may not be potent enough for sterically demanding couplings.[5] Switching to a more powerful in-situ activating reagent is often necessary.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][7]

  • COMU: This third-generation uronium-type reagent has shown coupling efficiencies comparable to or even exceeding HATU, especially for hindered residues.[8][9][10] It also offers a better safety profile than benzotriazole-based reagents like HBTU and HATU.[9][10]

Expert Insight: While both HATU and HBTU are effective, HATU generally demonstrates superior performance in terms of reaction speed and the purity of the final peptide, especially for "difficult" sequences.[11][12] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[7][11]

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentActive Ester FormedReactivityKey Advantages
DIC/DCC O-acylisoureaModerateCost-effective for routine couplings.
HBTU OBt esterHighMore efficient than carbodiimides.
HCTU O-6-ClBt esterHighMore reactive than HBTU.[5]
HATU OAt esterVery HighFaster reaction, less epimerization, excellent for difficult sequences.[7][11]
COMU Oxyma esterVery HighComparable to HATU, safer, by-products are water-soluble.[9][10]
Solution 1.3: Optimize Reaction Conditions
  • Increase Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[5]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation.[3][5] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[5]

  • Microwave-Assisted Synthesis: If your synthesizer is equipped with microwave capabilities, this can be a highly effective method to drive difficult couplings to completion quickly by using microwave energy to heat the reaction.[5]

Issue 2: Suspected Side Reactions Involving the Tryptophan Indole Ring

While less common during the coupling step itself, the indole side chain of tryptophan can be susceptible to modification during the final cleavage from the resin, especially under acidic conditions.

Solution 2.1: Use of Scavengers in the Cleavage Cocktail

During the final cleavage with trifluoroacetic acid (TFA), protecting groups from other amino acids can generate reactive cations that can alkylate the tryptophan indole ring.[13] To prevent this, a cleavage cocktail containing "scavengers" is essential.

  • Standard Cleavage Cocktail (Reagent K):

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%

Solution 2.2: Employ a Tryptophan Derivative with Side-Chain Protection

For syntheses where side reactions are a significant concern, using a tryptophan derivative with a protecting group on the indole nitrogen, such as Fmoc-Trp(Boc)-OH , can prevent alkylation during cleavage.[14]

Experimental Protocols & Workflows

Protocol 1: Double Coupling of D-Tryptophan Ethyl Ester using HATU
  • Initial Deprotection: Perform the standard N-terminal Fmoc deprotection protocol on the resin-bound peptide and wash thoroughly with DMF.

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-D-Tryptophan ethyl ester (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated Fmoc-D-Tryptophan ethyl ester.

  • Monitoring: After the second coupling, take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines.[4]

Protocol 2: Qualitative Monitoring of Coupling Completion - The Kaiser Test

This protocol allows for the qualitative detection of primary amines on the resin.[1]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation:

  • Colorless/Yellow: Complete coupling.

  • Blue/Purple: Incomplete coupling (presence of free primary amines).

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test after Coupling D-Trp-OEt strategy Implement Remedial Strategy start->strategy double_couple Perform Double Coupling (Protocol 1) strategy->double_couple Initial Step upgrade_reagent Upgrade Coupling Reagent (e.g., HATU, COMU) strategy->upgrade_reagent If Double Coupling Fails optimize_cond Optimize Conditions (Time, Solvent, Temp) strategy->optimize_cond Concurrent with other strategies retest Perform Kaiser Test (Protocol 2) double_couple->retest upgrade_reagent->retest optimize_cond->retest capping Cap Unreacted Amines (e.g., Acetic Anhydride) capping->retest Verify Capping retest->capping Positive Result continue_synth Continue Synthesis retest->continue_synth Negative Result re_evaluate Re-evaluate Strategy retest->re_evaluate Still Positive

References

Addressing challenges in the synthesis of long peptides with D-tryptophan.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals tackling the unique challenges of synthesizing long peptides incorporating D-tryptophan. The inherent properties of the tryptophan indole side chain, especially in the context of long, potentially hydrophobic sequences, demand a nuanced and proactive approach to solid-phase peptide synthesis (SPPS). This guide is structured to provide both quick answers through our FAQs and in-depth solutions in our troubleshooting section, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving D-tryptophan during SPPS?

A1: The indole side chain of tryptophan is highly susceptible to modification, particularly under acidic conditions used during cleavage. The most prevalent side reactions include:

  • Alkylation: The indole ring can be alkylated by carbocations generated from protecting groups (e.g., from Arg(Pbf)) or the resin linker during TFA cleavage.[1][2]

  • Oxidation: The indole nucleus is sensitive to oxidation, which can occur during synthesis or cleavage, leading to various oxidized byproducts like hydroxy-tryptophan or N-formylkynurenine.[3][4]

  • Modification by Sulfonyl Groups: During final cleavage, sulfonyl protecting groups from arginine residues can transfer to the tryptophan indole ring.[2]

  • tert-Butylation: The tert-butyl cation formed during the cleavage of Boc or tBu protecting groups can lead to the formation of Nin-tert-butyltryptophan.[5]

Q2: Is it necessary to use a side-chain protecting group for D-tryptophan in Fmoc-SPPS?

A2: Yes, for the synthesis of long peptides, it is highly recommended. While short peptides may sometimes be synthesized with an unprotected tryptophan, the risk of side reactions increases significantly with peptide length and the number of cleavage cycles.[1] Using a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-D-Trp(Boc)-OH) is the most effective strategy to prevent alkylation and other acid-catalyzed side reactions during TFA cleavage.[1][2][6]

Q3: My long D-tryptophan peptide is showing poor solubility and aggregation. What can I do?

A3: Aggregation is a major hurdle in the synthesis of long, often hydrophobic, peptides.[7] Several strategies can be employed to mitigate this:

  • Chaotropic Salts: Adding chaotropic salts like CuLi, NaClO4, or KSCN to the solvent can disrupt secondary structures.[2]

  • High-Temperature Synthesis: Performing coupling reactions at elevated temperatures can help to reduce aggregation.[2]

  • Special Solvents: Switching to N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can improve solvation.[2]

  • Modified Amino Acids: Incorporating solubilizing tags or modified amino acids, such as a hydroxylated tryptophan derivative, can increase the hydrophilicity of the peptide.[8]

Q4: How can I minimize the risk of racemization of D-tryptophan during coupling?

A4: While D-amino acids are used to confer specific properties, their racemization to the L-enantiomer can lead to diastereomeric impurities that are difficult to separate.[9] To minimize racemization:

  • Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DIC, always include additives such as HOBt, HOAt, or OxymaPure®.[2][9]

  • Avoid Pre-activation with Base: Onium salt reagents (like HBTU, HATU) can promote racemization if pre-activated with a base for extended periods before adding the amino acid.

  • Control Temperature: Avoid excessively high temperatures during coupling, as this can increase the rate of racemization.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Tryptophan Side-Chain Modification

Problem: LC-MS analysis of the crude peptide shows multiple peaks with mass additions corresponding to alkylation (+57 for tert-butyl), oxidation (+16), or other modifications.
Causality and Diagnosis:

The indole side chain of D-tryptophan is electron-rich and acts as a nucleophile, readily reacting with electrophilic species generated during SPPS, particularly in the final cleavage step.

  • Diagnostic Workflow:

Start Crude Peptide Analysis (LC-MS) CheckMass Identify Mass of Side Products (+16, +57, etc.) Start->CheckMass Decision Side Product Identified? CheckMass->Decision Oxidation Oxidation (+16 Da) - Source: Air, Reagents - Solution: Use Scavengers, Degas Solvents Decision->Oxidation Yes, +16 Da Alkylation Alkylation (+57 Da for tBu) - Source: Boc, tBu groups - Solution: Use Fmoc-D-Trp(Boc)-OH, Efficient Scavengers Decision->Alkylation Yes, +57 Da OtherMods Other Modifications (e.g., from Arg protecting groups) - Solution: Use Fmoc-D-Trp(Boc)-OH Decision->OtherMods Yes, other mass End Implement Preventative Measures and Resynthesize Oxidation->End Alkylation->End OtherMods->End

Caption: Workflow for diagnosing tryptophan side reactions.

Preventative Protocols and Solutions:

1. Indole Side-Chain Protection:

The most robust solution is to use a protected D-tryptophan derivative.

Tryptophan DerivativeProtection StrategyKey AdvantagesSide Reactions Prevented
Fmoc-D-Trp(Boc)-OH tert-Butyloxycarbonyl (Boc)Excellent prevention of indole alkylation during TFA cleavage.[1]Alkylation from Arg(Pbf/Pmc), tert-butylation.[1]
Fmoc-D-Trp-OH UnprotectedLower cost.-

Recommendation: For long peptides, the use of Fmoc-D-Trp(Boc)-OH is strongly advised to ensure high purity and yield.[1]

2. Optimized Cleavage Cocktail:

During the final cleavage from the resin, reactive species are generated. An optimized scavenger cocktail is crucial to "trap" these before they can modify tryptophan.

  • Standard Protocol for Cleavage:

    • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).

    • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective mixture is "Reagent K".

    • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with gentle agitation.

    • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

Cleavage Cocktail ComponentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes side-chain protecting groups.90-95%
Triisopropylsilane (TIS) Scavenger for carbocations (e.g., tert-butyl).[10]2.5-5%
Water Scavenger and helps suppress side reactions.[10]2.5-5%
1,2-Ethanedithiol (EDT) Scavenger for sulfonyl groups and prevents methionine oxidation.2.5%

Guide 2: Overcoming Aggregation in Long D-Tryptophan Peptides

Problem: During synthesis, the resin beads clump together, leading to poor washing and incomplete deprotection or coupling, resulting in low yield and purity.
Causality and Diagnosis:

Long peptides, especially those rich in hydrophobic residues like tryptophan, can form stable secondary structures (β-sheets) on the resin, leading to inter-chain aggregation.[7] This physically blocks reagents from accessing the reactive sites.

  • Diagnostic Steps:

    • Visual Inspection: Observe the resin during synthesis. Clumping or gelatinous appearance is a clear sign of aggregation.

    • Kaiser Test (Ninhydrin Test): A positive Kaiser test after a coupling step indicates incomplete reaction, often due to aggregation.

    • Sequence Analysis: Use online tools to predict aggregation-prone regions in your peptide sequence.[11]

Solutions and Protocols:

1. Modifying Synthesis Conditions:

Start Aggregation Detected Temp Increase Coupling Temperature (60-90°C) Start->Temp Solvent Change Solvent System (e.g., add DMSO or NMP) Start->Solvent Salts Add Chaotropic Salts (e.g., NaClO4) Start->Salts Microwave Utilize Microwave Irradiation Start->Microwave End Improved Solvation & Reduced Aggregation Temp->End Solvent->End Salts->End Microwave->End

Caption: Strategies to disrupt peptide aggregation during SPPS.

2. Protocol for Difficult Couplings:

When synthesizing through a known aggregation-prone sequence:

  • Step 1: Extended Deprotection: If Fmoc deprotection is slow, consider using a stronger base like DBU in the deprotection reagent.[2][12]

  • Step 2: High-Temperature Coupling: Perform the coupling of the next amino acid at an elevated temperature (e.g., 75°C) to disrupt secondary structures.

  • Step 3: Double Coupling: After the first coupling, perform a Kaiser test. If it is positive, repeat the coupling step to ensure the reaction goes to completion.[13]

  • Step 4: Capping: If double coupling is still insufficient, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[14]

Guide 3: Ensuring High Coupling Efficiency and Purity

Problem: The final crude product contains a significant amount of deletion sequences (missing one or more amino acids), particularly at or after the D-tryptophan residue.
Causality and Diagnosis:

Poor coupling efficiency can be due to steric hindrance from the bulky Fmoc-D-Trp(Boc)-OH or the preceding amino acid.[13] It can also be a consequence of on-resin aggregation as described above.

Solutions and Protocols:

1. Choice of Coupling Reagents:

For sterically hindered couplings, a more potent activation method is required.

Coupling ReagentClassComments
HATU/HBTU Uronium/Aminium SaltHighly efficient and fast. Recommended for difficult couplings.
DIC/OxymaPure® Carbodiimide/AdditiveStrong activation with low risk of racemization.[9]
COMU Uronium SaltVery potent, but less stable in DMF.[15]

2. Protocol for Incorporating D-Tryptophan:

  • Reagent Concentration: Use a higher concentration of the activated amino acid (e.g., 0.5 M) to drive the reaction.[13][16]

  • Double Coupling: It is often prudent to perform a routine double couple for the D-tryptophan residue, especially in a long sequence.[13]

    • Perform the first coupling for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

    • Perform a second coupling with a fresh solution of activated Fmoc-D-Trp(Boc)-OH for another 45-60 minutes.

    • Wash and proceed to the next deprotection step.

3. Analytical Verification:

After synthesis, it is crucial to verify the purity and identity of the final peptide.

  • Reversed-Phase HPLC (RP-HPLC): The primary tool for assessing purity. Hydrophobic D-tryptophan peptides may require optimization of the mobile phase (e.g., using n-propanol instead of acetonitrile) to achieve good separation and prevent on-column aggregation.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify impurities.[3][18]

By understanding the underlying chemistry and employing these targeted troubleshooting strategies, researchers can successfully navigate the complexities of synthesizing long peptides containing D-tryptophan, leading to higher purity products and more reliable experimental outcomes.

References

Methods for removing impurities from H-D-TRP-OET.HCL raw material.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: H-D-Trp-OEt.HCl Purification

Welcome to the technical support center for this compound (D-Tryptophan ethyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this critical raw material. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a research-grade batch of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. A comprehensive analysis typically reveals several potential species.

  • Stereoisomeric Impurity: The most critical process-related impurity is the L-enantiomer, H-L-Trp-OEt.HCl . Its presence can have significant implications in stereospecific applications.

  • Unreacted Starting Materials: Residual D-Tryptophan and ethanol from the esterification reaction may be present.

  • Synthesis By-products: Side reactions can lead to various impurities. Tryptophan's indole ring is susceptible to alkylation or oxidation, especially under acidic conditions used during synthesis and deprotection steps[1][2]. One notable impurity historically associated with tryptophan products is 1,1'-ethylidene-bis(L-tryptophan) (EBT) , though this is more relevant to L-tryptophan manufacturing, its potential formation should not be entirely dismissed[3].

  • Degradation Products: The ester moiety can hydrolyze back to D-Tryptophan over time, especially in the presence of moisture. Indole derivatives can also be sensitive to acidic conditions and light[4].

  • Residual Solvents: Solvents used during synthesis and initial purification (e.g., dichloromethane, ethyl acetate) may be retained in the final product.

Q2: My Certificate of Analysis (CoA) states >98% purity. Why do I need further purification?

A2: A CoA provides a baseline purity value, typically determined by HPLC at a specific wavelength (e.g., 210-230 nm)[5]. However, this may not tell the whole story:

  • Undetected Impurities: Some impurities may not have a strong chromophore and could be missed by UV detection.

  • Co-elution: A minor impurity might co-elute with the main peak in a standard HPLC method, artificially inflating the perceived purity[5]. Peak purity assessment using LC-MS is often required to confirm the absence of co-eluting species[5].

  • Application Sensitivity: For applications like peptide synthesis or cell culture, even trace impurities (<1%) can lead to significant side reactions or toxicity. For instance, the presence of the L-isomer could result in diastereomeric peptide impurities that are difficult to separate later.

Q3: What is the general workflow for assessing and purifying this compound?

A3: A systematic approach is crucial. The workflow involves initial analysis to identify and quantify impurities, followed by a targeted purification strategy, and concluding with a final purity confirmation.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Confirmation A Raw Material (this compound) B Analytical Testing (HPLC, LC-MS, Chiral HPLC) A->B Sample C Impurity Profile Established B->C Analyze D Select Method: - Recrystallization - Chromatography - Extraction C->D Inform Strategy E Execute Purification D->E Chosen Method F Collect Fractions/ Crystals E->F I Pool & Evaporate Fractions F->I G Final Purity Analysis (HPLC, NMR, MS) H Purified Product (>99.5%) G->H Confirm I->G

General workflow for this compound purification.

Troubleshooting Guide: Purification Methods

This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing bulk impurities from a crystalline solid. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures[6].

Issue: My this compound won't crystallize, or the yield is very low.

Cause & Solution: This is almost always a solvent selection problem. An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (0-4°C).

Step-by-Step Protocol for Solvent Screening & Recrystallization:

  • Solvent Screening:

    • Place ~20 mg of the raw material into several test tubes.

    • Add a different solvent (e.g., isopropanol, ethanol, methanol/ethyl acetate mixture, water) dropwise to each tube at room temperature until the solid dissolves. A good candidate will require a moderate amount of solvent.

    • If it dissolves easily at room temperature, the solvent is too good. If it barely dissolves even when heated, it is too poor.

    • The ideal solvent dissolves the solid when heated but allows for crystal formation upon cooling[6].

  • Recrystallization Procedure:

    • Place the bulk raw material in an Erlenmeyer flask.

    • Add the chosen hot solvent in small portions while stirring and heating until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even at cold temperatures[6].

    • Allow the solution to cool slowly to room temperature. Rapid cooling can crash the product out as an amorphous powder, trapping impurities.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemSuitability for this compoundRationale & Expert Notes
Isopropanol (IPA) Excellent Often provides a good balance of solubility. The HCl salt is soluble in hot IPA but significantly less so when cold.
Ethanol/Water (95:5) Good Water increases the polarity, which can help dissolve the salt, but too much water will prevent crystallization. Start with absolute ethanol and add warm water dropwise if needed.
Methanol/Diethyl Ether Good (Vapor Diffusion) Dissolve the compound in a minimal amount of methanol. Place this vial inside a larger sealed jar containing diethyl ether. The ether vapor will slowly diffuse into the methanol, reducing the solubility of the product and promoting the growth of high-quality crystals.
Ethyl Acetate Poor (as primary solvent) Generally, amino acid hydrochlorides have low solubility in ethyl acetate. However, it can be used as an anti-solvent with a more polar solvent like ethanol or methanol[7].
Method 2: Column Chromatography

For removing closely related impurities, such as the L-isomer or synthesis by-products, preparative chromatography is the method of choice.

Issue: I'm seeing poor separation between my main peak and a key impurity on HPLC.

Cause & Solution: This indicates that the chromatographic conditions (stationary phase, mobile phase, gradient) are not optimized for the specific separation challenge.

Step-by-Step Protocol for Preparative RP-HPLC:

  • Analytical Method Development: First, optimize the separation on an analytical scale (e.g., 4.6 mm ID column).

    • Column: A C18 stationary phase is standard for separating tryptophan derivatives due to the hydrophobic interaction between the indole ring and the alkyl chains[3][4].

    • Mobile Phase: Use high-purity (HPLC grade) solvents. A typical system is:

      • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

      • Solvent B: Acetonitrile + 0.1% TFA

    • Causality: TFA acts as an ion-pairing agent. It forms a neutral complex with the protonated amine of your compound, which improves peak shape and retention on the non-polar C18 phase[3].

  • Optimization:

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your compound and impurities.

    • Once you know the elution region, create a shallower gradient around it (e.g., increase Solvent B by 0.5-1% per minute) to improve resolution.

  • Scale-Up to Preparative:

    • Use a wider preparative column with the same stationary phase.

    • Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.

    • Load the crude material dissolved in the initial mobile phase.

  • Fraction Collection & Analysis:

    • Collect fractions as the peaks elute.

    • Analyze each fraction by analytical HPLC to identify the pure fractions containing your target compound.

    • Pool the pure fractions, remove the organic solvent (acetonitrile) via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified product as a fluffy solid.

Chromatography_Workflow A Dissolve Crude Product in Mobile Phase A B Inject onto Preparative HPLC Column A->B C Run Optimized Shallow Gradient B->C D Monitor Elution (UV Detector) C->D E Collect Fractions D->E F Analyze Fractions (Analytical HPLC) E->F G Pool Pure Fractions F->G Identify Purity H Rotary Evaporation (Remove Acetonitrile) G->H I Lyophilization (Remove Water/TFA) H->I J Final Purified Solid I->J

Experimental workflow for preparative HPLC purification.
Method 3: Liquid-Liquid Extraction

Extraction can be a useful pre-purification step to remove highly polar or non-polar impurities. It exploits the change in solubility of the amino acid ester upon neutralization.

Issue: How can I remove unreacted D-Tryptophan starting material?

Cause & Solution: Unreacted D-Tryptophan exists as a zwitterion at neutral pH and is highly water-soluble, while the ester is much less so. Converting your product to its free base form allows it to be extracted into an organic solvent, leaving the zwitterionic starting material behind in the aqueous phase.

Step-by-Step Protocol for pH-Based Extraction:

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Organic Phase: Add an equal volume of a water-insoluble organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel[8].

  • Neutralization: Slowly add a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise while gently swirling. Monitor the pH of the aqueous layer, aiming for a pH of 7-8[8].

    • Causality: The base neutralizes the hydrochloride salt and deprotonates the amine group, converting the water-soluble salt into the organic-soluble free base (H-D-Trp-OEt). The unreacted D-Tryptophan remains as a zwitterion in the aqueous layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate).

  • Repeat: Perform two more extractions of the aqueous layer with fresh organic solvent to maximize recovery.

  • Back to Salt Form: Combine the organic extracts. To recover your product as the HCl salt, bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent like dioxane. The hydrochloride salt will precipitate out and can be collected by filtration. Alternatively, the organic solvent can be evaporated to yield the free base.

Final Purity Confirmation

After purification, you must rigorously confirm the purity of the final material using orthogonal analytical methods.

Data Presentation: Analytical Techniques for Purity Confirmation

TechniquePurposeKey Parameters to Check
RP-HPLC Quantify purity and detect related substance impurities.Purity >99.5% by peak area normalization. Absence of impurity peaks seen in the crude material[9].
Chiral HPLC Determine enantiomeric purity.Enantiomeric excess (e.e.) >99.8%. Confirm the absence of the H-L-Trp-OEt.HCl peak.
¹H NMR Confirm chemical structure and identify organic impurities.Correct chemical shifts, integration values, and splitting patterns. Absence of signals corresponding to residual solvents or synthesis by-products.
LC-MS Confirm molecular weight and identify impurities.A dominant peak corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule.
Karl Fischer Titration Determine water content.Water content should be low, typically <0.5%, as excess water can promote hydrolysis[10].

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with D-Tryptophan Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing D-tryptophan ethyl ester from the resin and the simultaneous removal of side-chain protecting groups. The presence of the electron-rich D-tryptophan and the acid-sensitive C-terminal ethyl ester introduces specific challenges that require careful optimization of the cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing D-tryptophan ethyl ester?

The two main challenges are:

  • Modification of the D-tryptophan indole ring: The indole ring of tryptophan is highly nucleophilic and susceptible to electrophilic attack by carbocations generated during the acid-catalyzed removal of protecting groups (e.g., Boc, tBu) and from the resin linker itself.[1][2] This can lead to alkylation and oxidation of the indole ring, resulting in significant impurities.

  • Hydrolysis of the C-terminal ethyl ester: The ethyl ester is susceptible to hydrolysis under the strong acidic conditions of the trifluoroacetic acid (TFA) cleavage cocktail.[3][4] This results in the undesired formation of the corresponding C-terminal carboxylic acid, reducing the yield of the target peptide.

Q2: How can I protect the D-tryptophan residue during cleavage?

The most effective strategy is to use a "cleavage cocktail" that includes scavengers. Scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can react with the tryptophan indole ring.[1] Common scavengers for protecting tryptophan include:

  • Triisopropylsilane (TIS): A very effective scavenger for t-butyl cations.

  • Water: Helps to suppress t-butylation.

  • 1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation and also scavenges trityl groups.[5]

  • Thioanisole: Can help accelerate the deprotection of certain protecting groups and scavenge cations.

Using Fmoc-D-Trp(Boc)-OH during synthesis is the most robust way to prevent side reactions at the indole nitrogen.[2]

Q3: Is the D-stereoisomer of tryptophan more or less susceptible to side reactions during cleavage?

The stereochemistry (D- vs. L-) of the tryptophan residue does not significantly alter the chemical reactivity of the indole ring towards electrophilic attack. Therefore, the same precautions and scavenger strategies should be employed for peptides containing D-tryptophan as for those with L-tryptophan.

Q4: Will the ethyl ester group be completely hydrolyzed during a standard TFA cleavage?

While susceptible to hydrolysis, complete conversion to the carboxylic acid is not always the case and depends on the specific cleavage conditions, including the duration of TFA exposure and the composition of the cleavage cocktail.[3][4] Minimizing the cleavage time and optimizing the scavenger cocktail can help preserve the ethyl ester.

Troubleshooting Guide

Problem 1: Significant amount of a +56 Da impurity observed in the crude peptide mass spectrum.
  • Likely Cause: This mass shift corresponds to the addition of a tert-butyl group to the tryptophan indole ring. This is a common side reaction when t-butyl-based protecting groups are used for other amino acids in the sequence.[1][2]

  • Solution:

    • Increase the concentration of scavengers: Ensure your cleavage cocktail contains sufficient scavengers to quench the tert-butyl cations. A higher percentage of triisopropylsilane (TIS) is recommended.

    • Optimize the scavenger cocktail: For peptides with multiple t-butyl protecting groups, a more robust scavenger cocktail may be necessary.

Problem 2: The major product is the C-terminal carboxylic acid instead of the ethyl ester.
  • Likely Cause: Acid-catalyzed hydrolysis of the ethyl ester by the TFA in the cleavage cocktail.[3][4]

  • Solution:

    • Reduce the cleavage time: Perform a time-course study to determine the minimum time required for complete deprotection and cleavage. Start with a shorter time (e.g., 1-1.5 hours) and analyze the crude product by HPLC and mass spectrometry.

    • Lower the cleavage temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can reduce the rate of ester hydrolysis.

    • Modify the cleavage cocktail: While TFA is necessary, minimizing its concentration by increasing the proportion of scavengers might offer a slight advantage, though this needs to be balanced with achieving complete deprotection.

Problem 3: Presence of multiple unidentified peaks in the HPLC chromatogram.
  • Likely Cause: A combination of tryptophan modification (alkylation, oxidation) and ester hydrolysis. Re-attachment of the peptide to the resin via the tryptophan indole ring can also occur.[5]

  • Solution:

    • Employ a comprehensive cleavage cocktail: Use a well-established cocktail like Reagent K, which is designed to protect a range of sensitive residues.[6]

    • Use indole-protected D-tryptophan: The most effective way to prevent indole ring side reactions is to use Fmoc-D-Trp(Boc)-OH during peptide synthesis.[2]

    • Ensure thorough washing post-cleavage: Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and other small molecule impurities.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and should be tailored to the specific peptide sequence. Below are some recommended starting points for peptides containing D-tryptophan ethyl ester.

Cocktail NameComposition (v/v)Primary Application & Rationale
Optimized "Low-Odor" 92.5% TFA / 5% TIS / 2.5% H₂OA good starting point for peptides without other highly sensitive residues. TIS is a potent scavenger for t-butyl cations.
Reagent K (Modified) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for complex peptides with multiple sensitive residues (e.g., Cys, Met, Tyr) in addition to D-tryptophan. Provides broad-spectrum scavenging.[6]
TFA / EDT 95% TFA / 2.5% H₂O / 2.5% EDTA good option when oxidation is a primary concern. EDT is an effective reducing agent.[5]

Experimental Protocols

Protocol 1: Standard Cleavage with Optimized "Low-Odor" Cocktail

This protocol is a good starting point for most peptides containing D-tryptophan ethyl ester.

  • Resin Preparation:

    • Wash the dry peptidyl resin with dichloromethane (DCM) to swell it.

    • Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a well-ventilated fume hood, mix:

      • 9.25 mL Trifluoroacetic Acid (TFA)

      • 0.5 mL Triisopropylsilane (TIS)

      • 0.25 mL Deionized Water

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a 10-fold volume of cold (–20 °C) diethyl ether.

    • The peptide should precipitate as a white solid.

  • Washing and Drying:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.

    • Dry the final peptide product under vacuum.

Protocol 2: Micro-Cleavage for Optimization

This protocol is highly recommended to determine the optimal cleavage time for your specific peptide to maximize ester preservation.

  • Sample Preparation:

    • Place a small amount of dried peptidyl resin (e.g., 10-20 mg) into several microcentrifuge tubes.

  • Cleavage:

    • Add a small volume of your chosen cleavage cocktail (e.g., 200 µL) to each tube.

    • Incubate the tubes for different durations (e.g., 1h, 1.5h, 2h, 2.5h) at room temperature.

  • Work-up and Analysis:

    • After the designated time, precipitate the peptide by adding cold diethyl ether directly to the microcentrifuge tube.

    • Centrifuge, wash, and dry the peptide pellet.

    • Analyze the crude peptide from each time point by HPLC and mass spectrometry to determine the optimal balance between cleavage efficiency and preservation of the ethyl ester.

Visualizing the Process

Cleavage Workflow

CleavageWorkflow Resin Peptidyl Resin (with D-Trp-OEt) Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cleavage Cleavage & Deprotection (1.5-2h, RT) Cocktail->Cleavage Add to resin Filtration Filter to separate resin Cleavage->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Filtrate Washing Wash with cold ether Precipitation->Washing Drying Dry under vacuum Washing->Drying CrudePeptide Crude Peptide Product Drying->CrudePeptide

Caption: General workflow for peptide cleavage and precipitation.

Tryptophan Side Reactions and Scavenger Protection

TryptophanProtection cluster_problem Problem: Side Reactions cluster_solution Solution: Scavengers Carbocation Carbocations (R+) from protecting groups Tryptophan D-Tryptophan (Nucleophilic Indole Ring) Carbocation->Tryptophan Electrophilic Attack Alkylation Alkylated Tryptophan (+56 Da, etc.) Tryptophan->Alkylation Scavenger Scavengers (TIS, EDT, H2O) TrappedCation Trapped/Neutralized Carbocation Scavenger->TrappedCation Carbocation2 Carbocations (R+) Carbocation2->Scavenger Quenching

Caption: Mechanism of tryptophan alkylation and protection by scavengers.

References

Technical Support Center: On-Resin Side-Chain Modification of Tryptophan Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for on-resin side-chain modification of tryptophan residues. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide you with the technical accuracy and field-proven insights necessary for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the on-resin modification of tryptophan, providing concise answers and foundational knowledge.

Q1: Why is the tryptophan side chain so susceptible to modification during SPPS?

A1: The indole ring of tryptophan is highly electron-rich, making it an excellent nucleophile and susceptible to electrophilic attack.[1][2] During SPPS, particularly under acidic conditions used for cleavage or deprotection of other amino acid side chains, reactive carbocations can be generated.[3][4] These carbocations can then alkylate the tryptophan indole ring, leading to undesired side products. Furthermore, the indole ring is prone to oxidation.[5][6]

Q2: What are the most common side reactions involving tryptophan during SPPS?

A2: The most prevalent side reactions are:

  • Alkylation: Attack by carbocations generated from protecting groups (e.g., tert-butyl from Boc or tBu groups) or the resin linker.[3][4]

  • Sulfonylation: Modification by sulfonyl groups released from arginine side-chain protecting groups like Pmc or Pbf during cleavage.[4][7]

  • Oxidation: Formation of various oxidation products such as N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan.[5][8]

Q3: Is it necessary to protect the tryptophan indole side chain during Fmoc-SPPS?

A3: While it is possible to perform Fmoc-SPPS without protecting the tryptophan side chain, it is highly recommended to use a protecting group to minimize the side reactions mentioned above.[7] The use of a protecting group like tert-butyloxycarbonyl (Boc) on the indole nitrogen significantly reduces alkylation and improves the purity of the final peptide.[3][9]

Q4: What are the common protecting groups for the tryptophan side chain in Fmoc-SPPS?

A4: The most commonly used protecting group is tert-butyloxycarbonyl (Boc) . It effectively prevents indole alkylation and is cleaved with trifluoroacetic acid (TFA) during the final cleavage step.[3][7] Another option is the formyl (For) group, which is stable in moderate acid and can be removed under basic conditions or with strong acid and scavengers.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, complete with step-by-step protocols and explanations.

Issue 1: Unidentified Peaks in HPLC Analysis of a Tryptophan-Containing Peptide

Symptoms: Your crude peptide shows multiple unexpected peaks close to the main product peak in the RP-HPLC chromatogram. Mass spectrometry analysis reveals masses corresponding to the addition of +56 Da or other unexpected adducts.

Probable Cause: Alkylation of the tryptophan indole ring by carbocations, most commonly tert-butyl groups (+57 Da, but often observed as +56 Da due to fragmentation). This is a frequent issue when using unprotected tryptophan or when cleavage conditions are not optimized.[3][4]

Troubleshooting Workflow:

cluster_solution Solution Path start Problem: Unidentified peaks in HPLC check_mass Perform MS analysis on side peaks start->check_mass mass_56 Mass +56 Da (tert-butylation)? check_mass->mass_56 Identify mass difference other_mass Other mass additions? check_mass->other_mass Identify mass difference use_boc Use Fmoc-Trp(Boc)-OH for resynthesis mass_56->use_boc Primary Solution optimize_cleavage Optimize cleavage cocktail with scavengers mass_56->optimize_cleavage Also Recommended other_mass->optimize_cleavage two_step_cleavage Implement two-step cleavage strategy optimize_cleavage->two_step_cleavage Advanced Strategy cluster_prevention Preventative Measures cluster_handling Post-Cleavage Handling start Problem: Low yield and signs of oxidation use_boc_trp Use Fmoc-Trp(Boc)-OH start->use_boc_trp degas_solvents Degas all solvents start->degas_solvents antioxidant_scavengers Add antioxidants to cleavage cocktail start->antioxidant_scavengers minimize_exposure Minimize light and air exposure start->minimize_exposure store_properly Store peptide under inert gas at low temperature minimize_exposure->store_properly

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of D- vs. L-5-Hydroxytryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of the enantiomers of 5-hydroxytryptophan (5-HTP), D-5-HTP and L-5-HTP. As researchers and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount for accurate experimental design and therapeutic development. This document will explore the metabolic pathways, physiological effects, and analytical methodologies pertinent to these two isomers, grounded in experimental evidence.

Introduction: The Significance of Chirality in the Serotonergic Pathway

5-Hydroxytryptophan is a naturally occurring amino acid and a direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin.[1][2] The synthesis of serotonin from its dietary precursor, L-tryptophan, is a critical pathway in the central nervous system, regulating mood, sleep, appetite, and various other physiological processes.[3][4] The chirality of 5-HTP, existing as L- and D-enantiomers, dictates its biological utility and interaction with enzymatic machinery. This guide will elucidate the profound differences in the biological activity between these two forms.

Part 1: Metabolic Fate and Serotonin Synthesis

The conversion of 5-HTP to serotonin is a crucial step in the serotonergic pathway, catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC).[5][6] The stereoselectivity of this enzyme is the primary determinant of the differential biological activity of D- and L-5-HTP.

L-5-Hydroxytryptophan: The Biologically Active Precursor

L-5-HTP serves as the direct and natural substrate for AADC, which efficiently decarboxylates it to form serotonin.[7] This conversion is the final step in the synthesis of serotonin and is not the rate-limiting step, which is the hydroxylation of L-tryptophan to L-5-HTP by tryptophan hydroxylase.[3][8] L-5-HTP readily crosses the blood-brain barrier, a feature that serotonin itself lacks, making it a valuable compound for increasing central serotonin levels in research and clinical settings.[9][10][11]

D-5-Hydroxytryptophan: An Inactive Enantiomer

In stark contrast to its L-isomer, D-5-hydroxytryptophan is not a substrate for Aromatic L-amino acid decarboxylase.[12] Experimental evidence demonstrates that D-5-HTP does not lead to an increase in serotonin synthesis. In fact, in assays measuring AADC activity, D-5-HTP is often used as a blank, underscoring its inertness in this critical metabolic step.[7][12] This enzymatic specificity is the cornerstone of the differential biological activity between the two enantiomers.

Table 1: Comparative Metabolic and Pharmacokinetic Properties of D- vs. L-5-Hydroxytryptophan

PropertyL-5-HydroxytryptophanD-5-Hydroxytryptophan
Substrate for AADC YesNo[12]
Conversion to Serotonin YesNo
Blood-Brain Barrier Transport Yes[9][10][11]Not established, but unlikely to have significant central effects due to lack of conversion to serotonin.
Effect on Central Serotonin Levels IncreasesNo effect

Part 2: Physiological and Pharmacological Effects

The stark difference in their metabolic fate translates directly to their physiological and pharmacological effects.

L-5-Hydroxytryptophan: A Modulator of Serotonergic Function

Oral or parenteral administration of L-5-HTP leads to a dose-dependent increase in brain serotonin levels.[13] This elevation in central serotonin can induce a range of behavioral and physiological responses in animal models, including the "serotonin syndrome," characterized by tremors, rigidity, and head weaving.[2] These effects are directly attributable to the increased activation of serotonin receptors. L-5-HTP is utilized in research to probe the function of the serotonergic system and has been investigated for its potential therapeutic effects in conditions thought to involve serotonin deficiency.[1][14][15]

D-5-Hydroxytryptophan: Lacking Direct Serotonergic Activity

Given its inability to be converted to serotonin, D-5-HTP is not expected to produce the characteristic behavioral or physiological effects associated with increased central serotonergic neurotransmission. Studies on the direct pharmacological effects of D-5-HTP are scarce, likely due to its metabolic inactivity. Its primary role in research has been as a negative control in studies investigating the effects of L-5-HTP.

Part 3: Experimental Methodologies

The distinct properties of D- and L-5-HTP necessitate specific analytical and experimental techniques to differentiate and quantify them and to assess their biological activities.

Experimental Protocol 1: Chiral Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying the enantiomers of 5-HTP. The use of a chiral stationary phase (CSP) is essential for this purpose.

Objective: To separate and quantify D- and L-5-hydroxytryptophan in a sample.

Methodology:

  • Column: A chiral HPLC column, such as one with a Cinchona alkaloid-based zwitterionic CSP, is required for enantiomeric separation.[16]

  • Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing chiral selectors or additives to enhance resolution.[17][18][19][20]

  • Detection: UV detection at a wavelength of approximately 280 nm is commonly used for the quantification of 5-HTP.

  • Sample Preparation: Samples (e.g., plasma, brain tissue homogenate) must be deproteinized, typically by adding a solvent like perchloric acid or acetonitrile, followed by centrifugation.

  • Standard Curve: A standard curve is generated using known concentrations of pure D- and L-5-HTP to allow for accurate quantification in unknown samples.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample Biological Sample (Plasma, Tissue) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injector Autosampler/Injector Supernatant->Injector Injection Column Chiral HPLC Column Injector->Column Detector UV Detector (280 nm) Column->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Signal

Workflow for chiral HPLC analysis of 5-HTP enantiomers.
Experimental Protocol 2: In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This assay directly measures the enzymatic conversion of L-5-HTP to serotonin and can be used to confirm the inactivity of D-5-HTP.

Objective: To determine the activity of AADC using L-5-HTP as a substrate and to demonstrate the lack of activity with D-5-HTP.

Methodology:

  • Enzyme Source: A homogenate of tissue known to have high AADC activity, such as the kidney or specific brain regions, is used as the enzyme source.[21][22]

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH ~7.2), the cofactor pyridoxal-5'-phosphate, and the tissue homogenate.[23][24]

  • Substrate Addition: The reaction is initiated by adding a known concentration of either L-5-HTP or D-5-HTP to separate reaction tubes. A tube with D-5-HTP serves as a negative control.[12]

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, usually by adding an acid (e.g., perchloric acid) which also serves to precipitate proteins.

  • Product Quantification: The amount of serotonin produced is quantified using HPLC with electrochemical or fluorescence detection.[21]

AADC_Assay cluster_reaction_setup Reaction Setup Enzyme Enzyme Source (Tissue Homogenate) Incubation Incubation at 37°C Enzyme->Incubation Buffer Buffer + Cofactor (Pyridoxal-5'-phosphate) Buffer->Incubation Substrate_L L-5-HTP Substrate_L->Incubation Substrate_D D-5-HTP (Control) Substrate_D->Incubation Termination Reaction Termination (e.g., Acid Addition) Incubation->Termination Analysis Serotonin Quantification (HPLC) Termination->Analysis Microdialysis_Workflow Animal Freely Moving Animal Probe Implanted Microdialysis Probe Animal->Probe Collector Fraction Collector Probe->Collector Outflow (Dialysate) Pump Syringe Pump (aCSF Perfusion) Pump->Probe Inflow HPLC HPLC-ED Analysis Collector->HPLC Data Serotonin Concentration vs. Time HPLC->Data

References

A Senior Application Scientist's Guide to Peptide Stability: H-D-Trp-OEt.HCl vs. Other Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. Tryptophan, an essential amino acid, is particularly susceptible to oxidative degradation, which can compromise the efficacy and shelf-life of peptide-based drugs.[1] This guide provides an in-depth comparison of H-D-Trp-OEt.HCl and other commonly used tryptophan derivatives, offering insights into their role in enhancing peptide stability. Through a detailed analysis of their chemical properties and a presentation of comparative experimental data, this document aims to equip you with the knowledge to make informed decisions in your peptide synthesis and drug development endeavors.

The Critical Role of Tryptophan Modification in Peptide Stability

The indole side chain of tryptophan is a primary target for oxidation, leading to the formation of various degradation products such as N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan (HTRP).[2] These modifications can drastically alter the peptide's conformation, receptor binding affinity, and biological activity. Consequently, the strategic modification of tryptophan residues is a cornerstone of modern peptide drug design, aimed at enhancing stability against both oxidative and enzymatic degradation.[1]

This guide will focus on a comparative analysis of the following tryptophan derivatives:

  • This compound: D-Tryptophan ethyl ester hydrochloride, the subject of our primary focus.

  • L-Tryptophan: The native, unmodified amino acid, serving as a baseline for comparison.

  • Fmoc-Trp(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, widely used in solid-phase peptide synthesis (SPPS) to prevent side reactions.

  • N-Formyl-L-tryptophan: A derivative with a formyl group on the indole nitrogen, which can offer protection against oxidation.

  • 5-Hydroxy-L-tryptophan: A naturally occurring derivative, also used in peptide synthesis.

Physicochemical Properties of Tryptophan Derivatives

A fundamental understanding of the chemical properties of each derivative is crucial for predicting their behavior during peptide synthesis and their impact on the final peptide's stability.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₁₃H₁₇ClN₂O₂268.74D-amino acid configuration; C-terminal ethyl ester.
L-Tryptophan C₁₁H₁₂N₂O₂204.23The native, proteogenic amino acid.
Fmoc-Trp(Boc)-OH C₃₁H₃₀N₂O₆526.58Indole nitrogen protected by a Boc group.
N-Formyl-L-tryptophan C₁₂H₁₂N₂O₃232.24Indole nitrogen protected by a formyl group.
5-Hydroxy-L-tryptophan C₁₁H₁₂N₂O₃220.23Hydroxyl group at the 5-position of the indole ring.

Comparative Stability Analysis: A Data-Driven Approach

To provide a clear comparison of the stability-enhancing effects of these tryptophan derivatives, we present the following hypothetical experimental data. These results are based on established principles of peptide chemistry, where a model peptide, a Gonadotropin-Releasing Hormone (GnRH) analog with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, was synthesized with each of the tryptophan derivatives and subjected to forced degradation and enzymatic stability assays.

Oxidative Stability: Forced Degradation Study

The model peptides were subjected to oxidative stress using 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. The percentage of the remaining intact peptide was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Tryptophan Derivative in Model Peptide% Intact Peptide after 24h H₂O₂ TreatmentMajor Oxidation Products
Peptide-D-Trp-OEt 85%N-formylkynurenine, Hydroxytryptophan
Peptide-L-Trp 55%N-formylkynurenine, Kynurenine, Hydroxytryptophan
Peptide-Trp(Boc) 90%Minimal oxidation products
Peptide-For-Trp 88%Minimal oxidation products
Peptide-5-OH-Trp 65%Further oxidation products of 5-OH-Trp

This data is hypothetical and for illustrative purposes.

Enzymatic Stability: Chymotrypsin Digestion Assay

The model peptides were incubated with chymotrypsin, a protease that preferentially cleaves at the C-terminus of aromatic amino acids like tryptophan, at 37°C. The percentage of the remaining intact peptide was measured over time by RP-HPLC.

Tryptophan Derivative in Model Peptide% Intact Peptide after 4h Chymotrypsin Digestion
Peptide-D-Trp-OEt 95%
Peptide-L-Trp 15%
Peptide-Trp(Boc) 18%
Peptide-For-Trp 20%
Peptide-5-OH-Trp 25%

This data is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and scientific validity of such stability studies, detailed experimental protocols are essential.

Solid-Phase Peptide Synthesis (SPPS) of the Model GnRH Analog

The following protocol outlines the synthesis of the GnRH analog using Fmoc/tBu chemistry.

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the corresponding Fmoc-protected amino acid (including the respective tryptophan derivative) using a coupling reagent such as HBTU in the presence of a base like DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

Forced Oxidative Degradation Study

This protocol details the procedure for assessing the oxidative stability of the synthesized peptides.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of H-D-Trp-OEt.HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. H-D-Trp-OEt.HCl (D-Tryptophan ethyl ester hydrochloride), a key chiral building block in the synthesis of peptides and other pharmacologically active molecules, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent products, and the ultimate biological activity and safety of the final compound. This guide provides an in-depth, objective comparison of the essential analytical methods for confirming the purity of this compound, complete with experimental insights and supporting data.

The assessment of purity is not a monolithic task accomplished by a single technique. Instead, a robust and validated purity profile is constructed by integrating data from several orthogonal analytical methods. Each technique provides a unique piece of the puzzle, from quantifying the main component and its related substances to confirming its stereochemical integrity and elemental composition.

Core Purity Assessment Techniques

A multi-faceted approach is indispensable for the comprehensive purity analysis of this compound. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Chiral HPLC for determining its enantiomeric counterpart, Mass Spectrometry (MS) for verifying molecular weight, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Elemental Analysis (EA) for assessing the elemental composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, a C18 column is the logical first choice, as it provides excellent retention and separation of the analyte from both more polar and less polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), ensures the protonation of the primary amine, leading to sharp, symmetrical peak shapes.

Experimental Protocol: Chemical Purity by RP-HPLC

  • Objective: To determine the chemical purity of this compound and quantify any related substance impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Sample Diluent: 50:50 (v/v) acetonitrile/water.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample diluent.

    • Chromatographic Conditions:

      • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 220 nm and 280 nm (the indole ring has a strong absorbance at these wavelengths).

      • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (220/280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Causality Behind Experimental Choices: For a chiral molecule, confirming chemical purity is insufficient; its stereochemical purity is equally critical. The presence of the unwanted L-enantiomer (H-L-Trp-OEt.HCl) can have significant, often undesirable, pharmacological implications. Chiral HPLC is the gold standard for separating enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and often provide excellent separation for a wide range of chiral compounds, including amino acid derivatives.[2] The choice of mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol) is critical for modulating the interactions between the enantiomers and the CSP to achieve baseline resolution.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Objective: To separate and quantify the L-isomer impurity in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series).[3][4]

  • Reagents:

    • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v), potentially with a small amount of an additive like diethylamine (DEA) to improve peak shape.

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions (Isocratic):

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: 280 nm.

      • Injection Volume: 10 µL.

    • Analysis: The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomers.

Chiral_HPLC_Workflow start Prepare Sample in Mobile Phase inject Inject onto Chiral Column start->inject separate Isocratic Elution (e.g., Hexane/IPA) inject->separate uv_detect UV Detection separate->uv_detect process Quantify D- and L-Isomer Peaks uv_detect->process result Determine Enantiomeric Purity process->result

Caption: Workflow for Chiral HPLC Analysis.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is an unequivocal tool for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the preferred method for ionizable molecules like this compound as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺.[5] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula, adding a high degree of confidence to the structural assignment.

Experimental Protocol: Molecular Weight Confirmation by MS

  • Objective: To confirm the molecular weight and elemental composition of this compound.

  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, with an ESI source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infusion: Introduce the sample directly into the ESI source via a syringe pump.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Analysis:

      • Verify the presence of the protonated molecule [M+H]⁺ at the expected m/z (for C₁₃H₁₆N₂O₂, the monoisotopic mass is 232.1212; the protonated molecule is 233.1285).

      • Compare the measured accurate mass to the theoretical mass. The difference should be within a narrow tolerance (e.g., < 5 ppm).

      • Fragmentation patterns (MS/MS) can also be analyzed to provide further structural confirmation.[6][7]

MS_Workflow cluster_A cluster_B cluster_C A1 Prepare Dilute Solution A2 Direct Infusion via Syringe Pump A1->A2 B1 Electrospray Ionization (ESI+) A2->B1 B2 Mass Analysis (e.g., TOF) B1->B2 C1 Identify [M+H]⁺ Ion B2->C1 C2 Compare Measured vs. Theoretical Mass C1->C2

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation.[8] ¹H NMR provides detailed information about the chemical environment of all hydrogen atoms in the molecule. For this compound, this allows for the confirmation of all key structural fragments: the indole ring protons, the aliphatic side-chain protons (α-CH and β-CH₂), and the ethyl ester protons.[9][10] The presence of impurities with different chemical structures would be readily apparent as extra signals in the spectrum.

Experimental Protocol: Structural Confirmation by ¹H NMR

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Data Acquisition: Acquire the ¹H NMR spectrum.

    • Analysis:

      • Confirm the expected chemical shifts, coupling patterns, and integrations for all protons.

      • Expected ¹H NMR Signals (DMSO-d₆):

        • ~11.2 ppm (s, 1H, indole N-H)

        • ~8.8 ppm (br s, 3H, -NH₃⁺)

        • ~7.0-7.6 ppm (m, 5H, aromatic protons)

        • ~4.2 ppm (t, 1H, α-CH)

        • ~4.1 ppm (q, 2H, -OCH₂CH₃)

        • ~3.3 ppm (m, 2H, β-CH₂)

        • ~1.1 ppm (t, 3H, -OCH₂CH₃)

      • Examine the spectrum for any unexpected signals that would indicate the presence of impurities.

Elemental Analysis (EA)

Causality Behind Experimental Choices: Elemental analysis provides a fundamental measure of a compound's purity by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen).[11] For an ionic salt like this compound, it is also crucial for confirming the presence of the chloride counter-ion and the overall salt stoichiometry. The results are compared against the theoretical values calculated from the chemical formula (C₁₃H₁₇ClN₂O₂). A close match (typically within ±0.4%) provides strong evidence for the bulk purity of the sample and the absence of significant inorganic impurities or residual solvents.[12][13]

Experimental Protocol: Elemental Composition Confirmation by EA

  • Objective: To verify the elemental composition (C, H, N, Cl) of the hydrochloride salt.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample.

    • Combustion: The sample is combusted at high temperature in a stream of oxygen.

    • Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detectors.[14]

    • Analysis:

      • The instrument software calculates the weight percentages of C, H, and N.

      • Compare the experimental values to the theoretical values for C₁₃H₁₇ClN₂O₂ (C: 58.10%, H: 6.38%, N: 10.42%, Cl: 13.19%).

Comparison of Analytical Methods

Analytical MethodParameter MeasuredTypical Purity SpecificationKey AdvantagesLimitations
RP-HPLC Chemical Purity (area %)≥98.5%High resolution and sensitivity for separating impurities; excellent for quantification.[15]May not separate enantiomers or detect non-UV active impurities.
Chiral HPLC Enantiomeric Purity (% D-isomer)≥99.5%The definitive method for separating and quantifying enantiomers.[1][3]Requires specialized, expensive columns; method development can be complex.
Mass Spectrometry Molecular Weight / Elemental FormulaConfirmed (e.g., < 5 ppm mass accuracy)Unambiguous confirmation of molecular weight; highly sensitive.[16]Not inherently quantitative without extensive calibration; may not detect certain impurities.
¹H NMR Spectroscopy Chemical StructureConforms to structureProvides detailed structural information; can identify and quantify a wide range of impurities.[17]Relatively low sensitivity compared to HPLC and MS; complex mixtures can be difficult to interpret.
Elemental Analysis Elemental Composition (% C, H, N)±0.4% of theoretical valueConfirms bulk purity and correct salt stoichiometry; detects inorganic impurities.[18]Does not distinguish between isomers; requires a relatively pure sample for meaningful results.

Adherence to Regulatory Standards: The ICH Perspective

In the context of drug development, the analysis and control of impurities are governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for impurities in new drug substances.[19] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[20][21] For example, impurities found at levels above 0.05% to 0.1% typically require structural identification.[22][23] The analytical methods described herein are fundamental to adhering to these guidelines, ensuring that any batch of this compound used in a regulated environment is thoroughly characterized and meets the required safety and quality standards.

Conclusion

Confirming the purity of this compound is a critical step that requires a synergistic and orthogonal analytical approach. No single technique can provide a complete picture. While RP-HPLC is the primary tool for quantifying chemical purity, it must be complemented by Chiral HPLC to ensure stereochemical integrity. Furthermore, spectroscopic methods like NMR and Mass Spectrometry are essential for unequivocally confirming the compound's structure and molecular formula, while Elemental Analysis validates the bulk elemental composition. By integrating the data from these self-validating systems, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material meets the highest standards of quality and purity.

References

A Comparative Analysis of Fmoc vs. Boc Chemistry for D-Tryptophan Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-tryptophan into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity. The choice between the two dominant solid-phase peptide synthesis (SPPS) methodologies, Fmoc and Boc chemistry, significantly impacts the success of this endeavor. This guide provides an in-depth comparative analysis of these two chemistries for the incorporation of D-tryptophan, grounded in established chemical principles and supported by experimental insights. While direct head-to-head quantitative comparisons for the same D-tryptophan-containing peptide are not extensively documented in a single study, a comprehensive evaluation can be made by examining the fundamental differences in their chemical workflows and the known sensitivities of the tryptophan indole side chain.

Generally, the milder deprotection conditions of the Fmoc/tBu strategy make it a preferred method for synthesizing peptides with acid-sensitive residues like tryptophan.[] However, the Boc/Bzl strategy, with its robust history and specific advantages for complex sequences, remains a viable and sometimes advantageous alternative.[][2] This guide will dissect the nuances of each approach, from the selection of protected D-tryptophan derivatives to the final cleavage and deprotection, to empower researchers to make informed decisions for their specific synthetic challenges.

Fundamental Principles: A Tale of Two Orthogonal Strategies

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] To control the sequence, the α-amino group of the incoming amino acid is temporarily protected. The choice of this protecting group defines the synthetic strategy.

Fmoc (9-Fluorenylmethyloxycarbonyl) Chemistry: This strategy employs the base-labile Fmoc group for α-amino protection.[4] Deprotection is achieved using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile (e.g., tert-butyl, Trityl), allowing for their simultaneous removal with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][4] This represents a truly orthogonal protection scheme.[2]

Boc (tert-Butyloxycarbonyl) Chemistry: This classic approach utilizes the acid-labile Boc group for α-amino protection.[] Deprotection is carried out with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[6] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, like anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4] This is considered a semi-orthogonal strategy, relying on differential acid lability.[4]

The Challenge of Tryptophan: A Highly Sensitive Residue

The indole side chain of tryptophan is highly susceptible to modification during SPPS, particularly under acidic conditions.[7] The primary side reactions include:

  • Alkylation: The electron-rich indole ring can be alkylated by carbocations generated from the cleavage of protecting groups (e.g., t-butyl cations from Boc or tBu groups) or the resin linker.[3]

  • Oxidation: The indole moiety is prone to oxidation, which can occur during synthesis or workup.[7]

  • Sulfonation: When arginine residues protected with sulfonyl-type groups (e.g., Pmc, Pbf) are present, the sulfonyl group can be transferred to the tryptophan indole ring during final cleavage.[8]

To mitigate these side reactions, the indole nitrogen of tryptophan is typically protected. The choice of this side-chain protecting group is dictated by the overall synthetic strategy.

D-Tryptophan Derivatives for SPPS

For the successful incorporation of D-tryptophan, the following commercially available derivatives are standard:

  • Fmoc Chemistry: Fmoc-D-Trp(Boc)-OH is the derivative of choice.[3] The acid-labile Boc group on the indole nitrogen provides robust protection against side reactions during the acidic final cleavage.[7]

  • Boc Chemistry: Boc-D-Trp(For)-OH is commonly used.[3] The formyl (For) group protects the indole nitrogen and is typically removed during the final HF cleavage, often with the aid of a scavenger like 1,2-ethanedithiol (EDT).[9][10]

Comparative Analysis: Fmoc vs. Boc for D-Tryptophan Incorporation

FeatureFmoc Chemistry (using Fmoc-D-Trp(Boc)-OH)Boc Chemistry (using Boc-D-Trp(For)-OH)
α-Amino Deprotection Mildly basic (e.g., 20% piperidine in DMF).[5]Moderately acidic (e.g., 50% TFA in DCM).[6]
Indole Side-Chain Integrity The indole ring is not exposed to repeated acid treatments during the synthesis cycles, minimizing the risk of degradation.[]The indole ring is subjected to repeated acid treatments for Boc deprotection, increasing the potential for side reactions if not adequately protected.[3]
Side-Chain Protection Boc group on the indole nitrogen provides excellent protection against alkylation and sulfonation during the final TFA cleavage.[7][8]The Formyl group offers good protection, but its removal requires specific conditions during the final, harsh HF cleavage.[9]
Racemization Potential Generally lower due to the availability of modern, highly efficient coupling reagents (e.g., HATU, HCTU) that minimize racemization.[]Can be a concern, especially with older coupling methods like DCC/HOBt. Careful selection of coupling conditions is crucial.[]
Final Cleavage Milder conditions (TFA-based cocktails) are generally sufficient, which is advantageous for the sensitive tryptophan residue.[4]Requires harsh and hazardous anhydrous HF, which can lead to more side products if not performed with appropriate scavengers and conditions.[4][11]
Crude Purity & Yield Often results in higher crude purity and yield due to the milder reaction conditions and fewer side reactions involving the tryptophan indole.[2]May result in lower crude purity due to the harsher deprotection and cleavage conditions, potentially leading to more side products.[]
Handling of "Difficult" Sequences Can be challenging for highly hydrophobic or aggregation-prone sequences.Can be advantageous for hydrophobic and aggregating sequences due to the different solvation properties in the acidic deprotection steps.[]

Experimental Protocols

Fmoc-D-Trp(Boc)-OH Incorporation Cycle

This protocol outlines a standard manual synthesis cycle for incorporating Fmoc-D-Trp(Boc)-OH.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-Trp(Boc)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Workflow:

Fmoc_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-D-Trp(Boc)-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Fmoc-D-Trp(Boc)-Peptide-Resin wash2->end

Caption: Fmoc-SPPS cycle for D-Tryptophan incorporation.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.

  • Coupling of Fmoc-D-Trp(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

    • Monitor the coupling reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Boc-D-Trp(For)-OH Incorporation Cycle

This protocol outlines a standard manual synthesis cycle for incorporating Boc-D-Trp(For)-OH.

Materials:

  • Boc-protected peptide-resin

  • Boc-D-Trp(For)-OH

  • Coupling reagent (e.g., DCC/HOBt or HBTU)

  • DIPEA (for neutralization and coupling with HBTU)

  • 50% (v/v) TFA in DCM

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Workflow:

Boc_Workflow start Boc-Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-D-Trp(For)-OH, Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Boc-D-Trp(For)-Peptide-Resin wash3->end

Caption: Boc-SPPS cycle for D-Tryptophan incorporation.

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling of Boc-D-Trp(For)-OH (using HBTU):

    • In a separate vessel, dissolve Boc-D-Trp(For)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next coupling cycle.

Final Cleavage and Deprotection: Protecting the Indole Ring

The final cleavage step is where the tryptophan side chain is most vulnerable. The choice of cleavage cocktail is paramount.

Cleavage Cocktail for Fmoc-Synthesized Peptides with D-Trp(Boc)

A standard and effective cleavage cocktail is Reagent K :

  • Composition: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

  • Rationale: This cocktail provides a combination of scavengers to effectively trap the t-butyl cations from the Boc protecting group on tryptophan and other side chains, as well as other reactive species. Thioanisole and EDT are particularly important for protecting the indole ring.

Procedure:

  • Treat the dried peptide-resin with Reagent K (approximately 10 mL per gram of resin) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

  • Dry the peptide under vacuum.

Cleavage Cocktail for Boc-Synthesized Peptides with D-Trp(For)

Cleavage in Boc chemistry is typically performed with anhydrous hydrogen fluoride (HF) .

  • Rationale: HF is a very strong acid required to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.

  • Deformylation of Tryptophan: The formyl group is removed during HF cleavage, but this requires the presence of a thiol scavenger like 1,2-ethanedithiol (EDT) .[9][10]

  • Scavengers: Anisole is commonly used to scavenge benzyl cations.

Procedure (requires specialized HF apparatus):

  • Place the dried peptide-resin in the HF reaction vessel with a scavenger mixture (e.g., anisole and EDT).

  • Cool the vessel to -5 to 0 °C.

  • Condense liquid HF into the vessel.

  • Stir the reaction for 1-2 hours at 0 °C.

  • Evaporate the HF under vacuum.

  • Precipitate, wash, and dry the crude peptide as described for the Fmoc strategy.

Minimizing Racemization of D-Tryptophan

While tryptophan is not among the most susceptible amino acids to racemization (like histidine or cysteine), maintaining its stereochemical integrity is crucial.[8]

  • Mechanism: Racemization during coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate.

  • Mitigation Strategies:

    • Choice of Coupling Reagent: Modern uronium/aminium salt reagents like HATU and HCTU generally exhibit lower racemization rates compared to carbodiimides like DCC, especially when used without pre-activation.[]

    • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[8]

    • Base: The choice and amount of base can influence racemization. Using a hindered base like 2,4,6-collidine may reduce racemization compared to DIPEA.[12]

    • Temperature: Avoid excessive heating during coupling steps, as higher temperatures can increase the rate of racemization.

Conclusion and Recommendations

The choice between Fmoc and Boc chemistry for the incorporation of D-tryptophan is a nuanced decision that depends on the specific peptide sequence, the available equipment, and the synthetic goals.

  • Fmoc chemistry is generally the recommended strategy for the synthesis of peptides containing D-tryptophan, especially for routine and automated synthesis. The milder deprotection conditions, the robust protection of the indole side chain with the Boc group, and the less hazardous final cleavage with TFA contribute to higher crude purity and yield. The wide availability of efficient, low-racemization coupling reagents further strengthens its position.

  • Boc chemistry remains a powerful tool, particularly for the synthesis of long and "difficult" sequences that are prone to aggregation. The different solvation properties under acidic deprotection conditions can sometimes overcome synthetic challenges encountered with the Fmoc strategy. However, the use of hazardous HF and the increased risk of side reactions involving the tryptophan indole necessitate careful optimization and specialized handling.

Ultimately, a thorough understanding of the chemical principles of both methodologies, coupled with careful selection of protecting groups, coupling reagents, and cleavage conditions, will enable the successful synthesis of D-tryptophan-containing peptides with high purity and yield.

References

A Comparative Guide to Serotonin Precursors: Evaluating H-D-TRP-OET.HCL in the Context of L-Tryptophan and 5-HTP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonergic System and the Quest for Effective Precursors

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its central neurotransmitter, is a critical regulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Consequently, the modulation of serotonin levels in the central nervous system (CNS) remains a primary target for the therapeutic intervention of numerous neuropsychiatric disorders. The direct administration of serotonin is ineffective as it does not cross the blood-brain barrier (BBB).[2] This has led to a focus on the administration of serotonin precursors, molecules that can traverse the BBB and are subsequently converted into serotonin within the brain.

For decades, L-tryptophan and its metabolite 5-hydroxytryptophan (5-HTP) have been the most studied and utilized serotonin precursors.[3][4][5] Recently, other derivatives, such as H-D-TRP-OET.HCL (D-Tryptophan ethyl ester hydrochloride), have emerged, prompting a thorough, evidence-based comparison of their potential efficacy. This guide provides a comprehensive analysis of this compound, L-Tryptophan, and 5-HTP, grounded in biochemical principles and supported by experimental data, to aid researchers in making informed decisions for their preclinical and clinical investigations.

The Canonical Serotonin Synthesis Pathway: A Foundation for Comparison

Understanding the established pathway of serotonin synthesis is fundamental to evaluating the efficacy of any potential precursor. The journey from the essential amino acid L-tryptophan to the neurotransmitter serotonin is a two-step enzymatic process.[6][7]

Serotonin_Synthesis cluster_blood Bloodstream cluster_brain Brain L_Tryptophan L-Tryptophan BBB Blood-Brain Barrier L_Tryptophan->BBB LAT1 Transporter _5HTP 5-Hydroxytryptophan (5-HTP) BBB->_5HTP Tryptophan Hydroxylase (TPH2) (Rate-Limiting Step) Serotonin Serotonin (5-HT) _5HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: The established serotonin synthesis pathway in the brain.

  • Transport across the Blood-Brain Barrier: L-Tryptophan from the bloodstream is actively transported into the brain via the Large Neutral Amino Acid (LNAA) transporter (LAT1).[2] This transport is competitive, meaning that other LNAAs can inhibit the uptake of L-Tryptophan.

  • Hydroxylation to 5-HTP: Once in the brain, L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase 2 (TPH2). This is the rate-limiting step in serotonin synthesis, meaning it's the bottleneck of the entire process.[6]

  • Decarboxylation to Serotonin: 5-HTP is then rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[6]

Comparative Efficacy Analysis of Serotonin Precursors

This section critically evaluates the biochemical rationale and available evidence for this compound, L-Tryptophan, and 5-HTP as effective serotonin precursors.

This compound (D-Tryptophan Ethyl Ester Hydrochloride)
  • Biochemical Rationale and Challenges: this compound is an ethyl ester derivative of D-Tryptophan. The esterification is a common strategy to enhance the lipophilicity and potential bioavailability of a compound. However, the core issue lies with the "D-" stereoisomer of tryptophan. The enzymes involved in the serotonin synthesis pathway are stereospecific and primarily act on the L-isomer of tryptophan.[7]

    The primary enzyme responsible for the degradation of D-amino acids in mammals is D-amino acid oxidase (DAO).[8][9] DAO is present in the brain and peripheral tissues and catalyzes the oxidative deamination of D-amino acids.[10][11] Therefore, it is highly probable that D-Tryptophan is primarily metabolized by DAO into kynurenine pathway metabolites, rather than being converted to serotonin.[12]

    While some studies have suggested a limited in vivo conversion of D-Tryptophan to L-Tryptophan, this process is considered slow and inefficient.[12] There is a significant lack of direct experimental evidence demonstrating that the administration of this compound leads to a significant increase in brain serotonin levels.

L-Tryptophan
  • Mechanism of Action and Efficacy: As the natural precursor to serotonin, L-Tryptophan's efficacy is well-established.[4] Following oral administration, it is absorbed, and a fraction crosses the BBB to enter the serotonin synthesis pathway. However, its efficacy is subject to several limiting factors:

    • Competition for BBB Transport: The uptake of L-Tryptophan into the brain is competitively inhibited by other large neutral amino acids (LNAAs).[2] Therefore, its efficacy can be influenced by diet, particularly the protein-to-carbohydrate ratio.

    • Rate-Limiting Enzyme: The conversion of L-Tryptophan to 5-HTP by TPH2 is the rate-limiting step, which can be saturated.[6]

    • Peripheral Metabolism: A significant portion of ingested L-Tryptophan is metabolized in the periphery via the kynurenine pathway, which is the major route of tryptophan degradation.[13][14]

  • Advantages and Disadvantages:

    • Advantages: As the natural precursor, its use is more physiological. The rate-limiting enzymatic step provides a natural brake on excessive serotonin production.

    • Disadvantages: Its efficacy is variable and dependent on diet and metabolic state. High doses are often required to overcome the metabolic hurdles.

5-Hydroxytryptophan (5-HTP)
  • Mechanism of Action and Efficacy: 5-HTP is the immediate precursor to serotonin, and its use bypasses the rate-limiting TPH2 step.[3] It readily crosses the blood-brain barrier without the need for a specific transporter and is not subject to competition from other amino acids.[15] This leads to a more direct and potent increase in serotonin synthesis compared to L-Tryptophan.[3]

  • Advantages and Disadvantages:

    • Advantages: More direct and potent action compared to L-Tryptophan. Its uptake into the brain is not affected by dietary amino acids.

    • Disadvantages: Bypassing the rate-limiting step can potentially lead to an overly rapid increase in serotonin, which may cause side effects. It can be converted to serotonin in the periphery, which can lead to gastrointestinal side effects.

FeatureThis compoundL-Tryptophan5-Hydroxytryptophan (5-HTP)
Precursor Type D-isomer of Tryptophan (unnatural)Natural essential amino acidIntermediate metabolite
BBB Transport Likely, due to esterificationActive transport (competitive)Readily crosses (non-competitive)
Conversion to Serotonin Highly unlikely; metabolized by DAOYes, via TPH2 (rate-limiting)Yes, via AADC (rapid)
Efficacy as Serotonin Precursor Not supported by evidenceModerate, variableHigh, potent
Key Limitations Stereoisomerism prevents conversionCompetition for transport, rate-limiting enzyme, peripheral metabolismPotential for rapid, unregulated serotonin increase, peripheral conversion

Experimental Protocols for Comparative Efficacy Assessment

To empirically evaluate the efficacy of these compounds, a well-designed preclinical study in a rodent model is essential. The following protocols provide a framework for such a comparison.

Experimental Workflow

Experimental_Workflow Animal_Model Rodent Model (e.g., Sprague-Dawley Rats) Grouping Grouping (n=8-10/group) - Vehicle Control - this compound - L-Tryptophan - 5-HTP Animal_Model->Grouping Administration Compound Administration (e.g., Oral Gavage or IP) Grouping->Administration Time_Course Time-Course Sampling (e.g., 30, 60, 120, 240 min post-dose) Administration->Time_Course Measurement Measurement of Brain Serotonin Levels Time_Course->Measurement HPLC HPLC with Electrochemical or Fluorescence Detection Measurement->HPLC Brain Homogenates Microdialysis In Vivo Microdialysis Measurement->Microdialysis Extracellular Fluid Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis Microdialysis->Data_Analysis

Caption: A typical experimental workflow for comparing serotonin precursors.

Detailed Methodologies

1. Animal Model and Dosing

  • Species: Male Sprague-Dawley rats (250-300g) are a commonly used model.

  • Housing: Animals should be housed under standard conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: this compound (dose to be determined based on any available preliminary data or calculated based on molecular weight equivalence to L-Tryptophan).

    • Group 3: L-Tryptophan (e.g., 50-100 mg/kg).

    • Group 4: 5-HTP (e.g., 25-50 mg/kg).

  • Administration: Oral gavage or intraperitoneal (IP) injection.

2. Measurement of Brain Serotonin Levels

A. High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection (for total tissue levels)

  • Principle: This method measures the total concentration of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue homogenates.

  • Protocol:

    • At predetermined time points after compound administration, euthanize the animals via decapitation.

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

    • Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject a defined volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase optimized for the separation of monoamines (e.g., a buffer containing an ion-pairing agent).

    • Detect serotonin and 5-HIAA using an electrochemical or fluorescence detector.[16][17][18][19]

    • Quantify the concentrations by comparing the peak areas to those of known standards.

B. In Vivo Microdialysis (for extracellular levels)

  • Principle: This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a measure of physiologically active serotonin.[20][21][22][23]

  • Protocol:

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

    • Allow the animals to recover for several days.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Analyze the dialysate samples for serotonin and 5-HIAA content using a highly sensitive HPLC system as described above.[17][24]

Conclusion and Future Directions

The evidence strongly suggests that this compound is not a viable candidate as a direct serotonin precursor due to the stereospecificity of the serotonin synthesis pathway and the metabolic fate of D-amino acids. In contrast, L-Tryptophan and 5-HTP remain the primary, evidence-based options for increasing brain serotonin levels. 5-HTP offers a more potent and direct route, while L-Tryptophan provides a more physiologically regulated approach.

References

A Senior Application Scientist's Guide to Alternatives for D-Tryptophan Ethyl Ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-Tryptophan ethyl ester is a valuable chiral building block, frequently employed in the synthesis of peptide-based therapeutics and complex heterocyclic scaffolds. However, its application is not without limitations, including potential side reactions and specific deprotection requirements that may not be compatible with all synthetic strategies. This guide provides a comprehensive comparison of viable alternatives to D-Tryptophan ethyl ester for two primary applications: solid-phase peptide synthesis (SPPS) and the diastereoselective Pictet-Spengler reaction. We will explore the rationale behind choosing an alternative, present comparative experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

Introduction: The Synthetic Utility of D-Tryptophan Derivatives

D-Tryptophan and its derivatives are crucial components in a variety of pharmaceuticals and bioactive molecules.[1][2] The incorporation of the D-enantiomer can significantly enhance peptide stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] D-Tryptophan ethyl ester, specifically, offers a convenient starting point for synthesis by protecting the carboxylic acid, thereby allowing for selective reaction at the α-amino group or the indole ring. It is widely used in solution-phase peptide synthesis and as a precursor in the synthesis of complex molecules.[3][4]

However, reliance on a single building block can limit synthetic flexibility. The choice of protecting groups for the α-amino, carboxyl, and indole functionalities is critical and dictates the overall synthetic strategy, especially in complex, multi-step syntheses. This guide will compare D-Tryptophan ethyl ester with key alternatives, focusing on practical considerations such as reaction efficiency, stereochemical control, and compatibility with orthogonal protection schemes.

Chapter 1: Alternatives in Solid-Phase Peptide Synthesis (SPPS)

The most common application for protected amino acids is SPPS. While D-Tryptophan ethyl ester is more suited for solution-phase synthesis, its core structure provides a basis for understanding the requirements of SPPS, where the C-terminus is anchored to a solid support. The primary alternatives in this context are α-amino protected derivatives, namely Fmoc-D-Trp(Boc)-OH and Boc-D-Trp-OH.

The Case for Indole Protection: Fmoc-D-Trp(Boc)-OH

The indole ring of tryptophan is susceptible to modification during the acidic conditions of peptide cleavage and deprotection.[5] Specifically, tert-butyl cations generated during the removal of Boc or t-Butyl protecting groups can alkylate the indole nucleus. To prevent these side reactions, protection of the indole nitrogen is often necessary.

Fmoc-D-Trp(Boc)-OH (CAS: 163619-04-3) is the gold standard for incorporating D-tryptophan in modern Fmoc-based SPPS.[6]

  • Expertise & Causality: The use of two orthogonal protecting groups is the key advantage. The base-labile Fmoc group on the α-amine allows for iterative chain elongation under mild basic conditions (e.g., 20% piperidine in DMF).[5][7] The acid-labile Boc group on the indole nitrogen remains intact throughout the synthesis and is removed simultaneously with other side-chain protecting groups and cleavage from the resin using a strong acid cocktail (e.g., TFA).[6][] This dual-protection strategy ensures the integrity of the tryptophan residue.

The Classical Approach: Boc-D-Trp-OH

Before the widespread adoption of Fmoc chemistry, Boc-based SPPS was the predominant method.[] In this strategy, Boc-D-Trp-OH is used.

  • Expertise & Causality: The Boc/Bzl protection scheme uses the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based protecting groups for side chains.[5] Nα-Boc deprotection requires treatment with a moderate acid like TFA, while final cleavage requires a much stronger acid such as HF.[5][9] A major drawback is that the repeated acid treatments for Nα-deprotection can lead to degradation of sensitive residues. For tryptophan, indole protection (e.g., with a formyl group, Boc-Trp(For)-OH) is often required to prevent side reactions.[5]

Data Presentation: Comparison of D-Trp Derivatives in SPPS
FeatureD-Trp-OEt (for context)Fmoc-D-Trp(Boc)-OHBoc-D-Trp-OH
Primary Application Solution-Phase SynthesisFmoc-based SPPSBoc-based SPPS
Nα-Protection None (Free Amine)Fmoc (Base-labile)Boc (Acid-labile)
Indole Protection NoneBoc (Acid-labile)None (Often requires For)
Orthogonality N/AHigh (Fmoc/Boc/TFA)Moderate (Boc/Bzl/HF)
Side Reaction Risk N/A for SPPSLow (with Boc protection)High (without indole protection)
Cleavage Conditions N/A for SPPSMildly acidic (TFA)Harsh (HF)

Mandatory Visualization: SPPS Workflow Comparison

SPPS_Workflow cluster_fmoc Fmoc-D-Trp(Boc)-OH Workflow cluster_boc Boc-D-Trp-OH Workflow Fmoc_Start Resin-NH2 Fmoc_Couple Couple Fmoc-AA-OH (HATU/DIPEA) Fmoc_Start->Fmoc_Couple Fmoc_Deprotect Deprotect Fmoc (20% Piperidine) Fmoc_Couple->Fmoc_Deprotect Fmoc_Deprotect->Fmoc_Couple Next AA Fmoc_Repeat Repeat Cycle Fmoc_Deprotect->Fmoc_Repeat Fmoc_Cleave Cleave & Deprotect Sidechains (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleave Fmoc_Peptide Purified Peptide Fmoc_Cleave->Fmoc_Peptide Boc_Start Resin-NH2 Boc_Couple Couple Boc-AA-OH (DCC/HOBt) Boc_Start->Boc_Couple Boc_Deprotect Deprotect Boc (TFA) Boc_Couple->Boc_Deprotect Boc_Neutralize Neutralize (DIPEA) Boc_Deprotect->Boc_Neutralize Boc_Neutralize->Boc_Couple Next AA Boc_Repeat Repeat Cycle Boc_Neutralize->Boc_Repeat Boc_Cleave Cleave (HF) Boc_Repeat->Boc_Cleave Boc_Peptide Purified Peptide Boc_Cleave->Boc_Peptide Pictet_Spengler_Decision Start Goal: Synthesize Tetrahydro-β-carboline TargetStereo Desired Stereochemistry? Start->TargetStereo Substrate Select Tryptophan Derivative TargetStereo->Substrate cis TargetStereo->Substrate trans Conditions Optimize Reaction Conditions Substrate->Conditions Product Target Molecule Conditions->Product sub_cis For cis-product: - D-Trp-OMe or D-Trp-OEt - Acidic Catalyst (TFA, HCl) sub_cis->Conditions sub_trans For trans-product: - N-benzyl-D-Trp-OMe - Aprotic/Non-acidic conditions sub_trans->Conditions cond_cis Solvent Screening: - Acetonitrile or Nitromethane for high selectivity cond_cis->Conditions

References

A Spectroscopic Comparison Guide: H-D-Trp-OEt·HCl vs. H-L-Trp-OEt·HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic comparison between the enantiomeric pair: D-Tryptophan ethyl ester hydrochloride (H-D-Trp-OEt·HCl) and L-Tryptophan ethyl ester hydrochloride (H-L-Trp-OEt·HCl). As mirror-image isomers, these molecules present a unique challenge for analytical characterization. This document details the theoretical underpinnings and expected experimental outcomes from several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy. We demonstrate that while achiral spectroscopic methods yield identical results for both enantiomers, chiroptical techniques like CD spectroscopy are indispensable for their differentiation and confirmation of stereochemical identity. This guide is intended for researchers in analytical chemistry, stereochemistry, and drug development who require robust methods for chiral discrimination.

The Fundamental Challenge: Spectroscopic Analysis of Enantiomers

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, solubility, and reactivity with achiral reagents.[1] This identity extends to their response to most standard spectroscopic techniques. The underlying principle is that these methods probe molecular properties—bond vibrations, nuclear spin environments, electronic transitions—that are independent of the molecule's three-dimensional orientation in space, unless the probing medium is itself chiral.

  • Achiral Spectroscopy (NMR, IR, UV-Vis): These methods will produce indistinguishable spectra for H-D-Trp-OEt·HCl and H-L-Trp-OEt·HCl because the connectivity of atoms, the types of bonds, and the primary chromophores are identical.

  • Chiral Spectroscopy (Circular Dichroism): This is the definitive technique for distinguishing enantiomers. It measures the differential absorption of circularly polarized light, a property that is directly dependent on the molecule's chirality. Enantiomers exhibit equal but oppositely signed CD spectra, providing a unique "fingerprint" for each stereoisomer.[2]

The following sections will detail the expected outcomes for each technique, grounded in both theoretical principles and experimental data.

Comparative Spectroscopic Data

The analytical workflow for comparing these enantiomers involves a suite of spectroscopic techniques. The initial methods confirm the chemical structure, while the final chiroptical analysis confirms the specific stereochemistry.

G cluster_0 Structural Confirmation (Identical for Enantiomers) cluster_1 Stereochemical Confirmation (Differentiating) NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy Result1 Identical Spectra Confirming C₁₃H₁₆N₂O₂·HCl Structure NMR->Result1 UV UV-Vis Spectroscopy IR->Result1 UV->Result1 CD Circular Dichroism (CD) Spectroscopy Result2 Mirror-Image Spectra Confirming D- or L-Configuration CD->Result2 Sample Sample (H-D-Trp-OEt·HCl or H-L-Trp-OEt·HCl) Sample->NMR Achiral Methods Sample->IR Achiral Methods Sample->UV Achiral Methods Sample->CD Chiral Method

Caption: General analytical workflow for enantiomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (e.g., DMSO-d₆, D₂O), the ¹H and ¹³C NMR spectra of H-D-Trp-OEt·HCl and H-L-Trp-OEt·HCl are identical.[3] This is because the magnetic environment of each nucleus is determined by the scalar couplings and through-space effects of neighboring atoms, which are the same for both enantiomers. The spectra confirm the overall molecular structure but provide no stereochemical information.

Expert Insight: To differentiate enantiomers by NMR, one must introduce a chiral element to the system, creating diastereomeric complexes that are no longer mirror images and thus have distinct NMR spectra.[3][4] This is typically achieved by using a chiral solvating agent or a chiral shift reagent (e.g., lanthanide complexes with chiral ligands).

Table 1: Representative ¹H and ¹³C NMR Data for H-Trp-OEt·HCl in DMSO-d₆ (Note: Data is representative for both L- and D- enantiomers)

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Indole N-H~11.2s1H
NH₃⁺~8.8br s3H
Indole Ring~7.0 - 7.6m5H
α-CH~4.2t1H
O-CH₂~4.2q2H
β-CH₂~3.3m2H
CH₃~1.3t3H
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O (Ester)~170Carbonyl
Indole Ring~110 - 136Aromatic C
O-CH₂~62Methylene
α-CH~54Methine
β-CH₂~27Methylene
CH₃~14Methyl

Source: Synthesized from data available for tryptophan derivatives.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. Since H-D-Trp-OEt·HCl and H-L-Trp-OEt·HCl possess the same bonds and functional groups, their IR spectra are identical.[7] The spectrum is useful for confirming the presence of key functional groups like the indole N-H, the ester carbonyl (C=O), and the ammonium (NH₃⁺) group.

Table 2: Key IR Absorption Bands for H-Trp-OEt·HCl (Note: Data is representative for both L- and D- enantiomers)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3100-2800N-H StretchAmmonium (NH₃⁺)
~3000C-H StretchAromatic/Aliphatic
~1740C=O StretchEster Carbonyl
~1600C=C StretchAromatic Ring

Source: Data compiled from various sources on tryptophan esters.[8][9][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions, primarily within the indole ring of the tryptophan moiety, which acts as the chromophore. As this chromophore is identical in both enantiomers, their UV-Vis absorption spectra are also identical.[11] The spectrum typically shows a strong absorption maximum around 280 nm.

Table 3: UV-Vis Absorption Data for H-Trp-OEt·HCl in Aqueous Solution (Note: Data is representative for both L- and D- enantiomers)

ParameterValue
λmax 1~280 nm
λmax 2~220 nm

Source: Based on general data for tryptophan and its derivatives.[11][12][13]

Circular Dichroism (CD) Spectroscopy: The Differentiating Technique

CD spectroscopy is the cornerstone of chiral analysis. It measures the difference in absorbance between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ).[2] Because enantiomers interact differently with polarized light, they produce distinct CD spectra. The spectrum for H-D-Trp-OEt·HCl will be a perfect mirror image of the spectrum for H-L-Trp-OEt·HCl. A positive peak (Cotton effect) in one enantiomer will correspond to a negative peak of equal magnitude in the other.

cluster_0 Interaction with Chiral Molecule cluster_1 light Linearly Polarized Light lcp Left-Circularly Polarized Light (LCP) rcp Right-Circularly Polarized Light (RCP) molecule Chiral Molecule (e.g., L-Trp-OEt) lcp->molecule Absorbance A(LCP) rcp->molecule Absorbance A(RCP) detector Detector Measures ΔA = A(LCP) - A(RCP) molecule->detector

References

Assessing the Impact of D-Tryptophan Incorporation on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development, the conformational integrity of a peptide is paramount to its biological activity and therapeutic efficacy. The strategic incorporation of non-natural amino acids, such as D-tryptophan, has emerged as a powerful tool to modulate peptide structure, enhance proteolytic stability, and ultimately refine pharmacological profiles. This guide provides an in-depth, technical comparison of peptides containing the natural L-tryptophan versus its D-enantiomer, supported by established principles and representative experimental data. We will explore the causal mechanisms behind the observed conformational changes and provide detailed protocols for the key analytical techniques used in this assessment.

The Chirality Conundrum: Why D-Amino Acids Matter

Nature's preference for L-amino acids in ribosomal protein synthesis is a cornerstone of biochemistry. However, this homochirality also presents a significant hurdle in peptide drug design, as L-peptides are often susceptible to rapid degradation by endogenous proteases.[1][2] The introduction of D-amino acids, the mirror images of their L-counterparts, offers a "stereochemical shield" against these enzymes, significantly enhancing the peptide's in vivo half-life.[2] Beyond this stability advantage, the incorporation of a D-amino acid profoundly influences the peptide's conformational landscape. This guide will focus on the specific impact of D-tryptophan, a bulky, aromatic residue, on peptide secondary structure.

Experimental Approaches to Unraveling Peptide Conformation

To objectively assess the conformational impact of D-tryptophan incorporation, we employ a combination of spectroscopic techniques that provide insights into the secondary and tertiary structure of peptides in solution. The primary methods discussed here are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The general workflow for comparing L- and D-tryptophan-containing peptides is a systematic process involving peptide synthesis, purification, and subsequent structural analysis.

G cluster_0 Peptide Preparation cluster_1 Conformational Analysis cluster_2 Comparative Assessment Peptide_Synthesis Solid-Phase Peptide Synthesis (L-Trp and D-Trp analogs) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Verification of Identity) Purification->Characterization CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Characterization->CD_Spectroscopy NMR_Spectroscopy 2D NMR Spectroscopy (TOCSY, NOESY) Characterization->NMR_Spectroscopy Data_Analysis_CD Data_Analysis_CD CD_Spectroscopy->Data_Analysis_CD Secondary Structure Estimation Data_Analysis_NMR Data_Analysis_NMR NMR_Spectroscopy->Data_Analysis_NMR 3D Structure Calculation Comparative_Analysis Comparative Analysis of L-Trp vs. D-Trp Peptides Data_Analysis_CD->Comparative_Analysis Data_Analysis_NMR->Comparative_Analysis

Caption: Experimental workflow for assessing the conformational impact of D-tryptophan.

Circular Dichroism Spectroscopy: A Window into Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV region (190-250 nm) is particularly informative, as the peptide backbone itself is a chromophore, and its regular, repeating arrangements in secondary structures give rise to characteristic CD spectra.[3][4][5]

Detailed Experimental Protocol for CD Spectroscopy

Objective: To acquire and compare the far-UV CD spectra of a peptide containing L-tryptophan and its diastereomer containing D-tryptophan to assess differences in their secondary structure content.

Materials:

  • Lyophilized L-Trp and D-Trp peptides (purity >95%)

  • CD-grade phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • Circular dichroism spectropolarimeter

  • Nitrogen gas supply for purging the instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of each lyophilized peptide and dissolve in the phosphate buffer to create stock solutions of approximately 1 mg/mL.

    • Determine the precise concentration of each peptide stock solution using UV absorbance at 280 nm, utilizing the molar extinction coefficient of tryptophan (ε₂₈₀ = 5500 M⁻¹cm⁻¹).

    • Dilute the stock solutions with the phosphate buffer to a final concentration of 100 µM. Prepare a buffer blank using the same buffer.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 seconds

      • Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer-filled cuvette.

    • Measure the CD spectrum of the L-Trp peptide solution.

    • Thoroughly rinse the cuvette with buffer and then measure the CD spectrum of the D-Trp peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each of the peptide spectra.

    • Average the multiple scans for each peptide.

    • Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues in the peptide.

    • Analyze the resulting spectra for characteristic secondary structure features.

Comparative Analysis of CD Spectra

The incorporation of a D-tryptophan residue can have a dramatic effect on the CD spectrum, indicative of a significant conformational shift.

  • Alpha-Helix: An α-helical peptide typically exhibits two negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. The introduction of a D-amino acid often disrupts the helical structure, leading to a decrease in the intensity of these characteristic bands.[6]

  • Beta-Sheet: A β-sheet conformation is characterized by a negative band around 218 nm and a positive band around 195 nm.[5]

  • Beta-Turn: Certain D-amino acids, particularly when paired with specific adjacent residues, can induce the formation of β-turns. Type II' β-turns, for example, are often promoted by a D-amino acid at the i+1 position. The CD spectra of β-turns can be complex and varied but are distinct from those of canonical helices and sheets.[3]

  • Random Coil: A disordered or random coil peptide typically shows a strong negative band below 200 nm.[5]

Table 1: Representative Comparative CD Data for an L-Trp vs. D-Trp Peptide

FeatureL-Trp Peptide (Hypothetical Helical)D-Trp Peptide (Hypothetical Turn/Disordered)
λ at [θ]min ~222 nm, ~208 nm~205 nm
λ at [θ]max ~192 nm-
**[θ]₂₂₂ (deg·cm²·dmol⁻¹) **-25,000-5,000
Predominant Conformation Alpha-HelixBeta-Turn / Random Coil

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

While CD spectroscopy provides a global view of secondary structure, NMR spectroscopy offers a much more detailed, residue-specific picture of peptide conformation in solution. Through-bond (e.g., TOCSY) and through-space (e.g., NOESY) correlations allow for the assignment of proton resonances and the determination of inter-proton distances, which are then used to calculate a three-dimensional structure.[7][8]

Detailed Experimental Protocol for 2D NMR Spectroscopy

Objective: To acquire and analyze 2D TOCSY and NOESY spectra of L-Trp and D-Trp peptides to identify conformational differences at the residue level.

Materials:

  • Lyophilized L-Trp and D-Trp peptides (1-2 mg of each)

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, 10 mM phosphate buffer, pH 6.0)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Dissolve 1-2 mg of each peptide in 500 µL of the NMR buffer.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Tune and shim the spectrometer for the peptide sample.

    • Acquire a 1D ¹H spectrum to check for sample quality and concentration.

    • Set up and acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify spin systems of individual amino acid residues. Typical mixing time for peptides is 60-80 ms.

    • Set up and acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons that are close in space (< 5 Å). Typical mixing times for peptides are 150-300 ms.

    • Repeat the data acquisition for the second peptide under identical conditions.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Use the TOCSY spectrum to identify the spin systems of each amino acid residue.

    • Use the NOESY spectrum to establish sequential connectivities (e.g., Hα(i) to HN(i+1)) and identify medium- and long-range NOEs that are indicative of specific secondary structures.

    • Compare the chemical shifts and NOE patterns of the L-Trp and D-Trp peptides.

Comparative Analysis of NMR Data

The introduction of a D-tryptophan residue will lead to distinct changes in the NMR data:

  • Chemical Shifts: The local electronic environment of protons is altered by conformational changes, leading to shifts in their resonance frequencies. The Hα proton chemical shifts are particularly sensitive to secondary structure.[9]

  • NOE Patterns: The pattern of NOEs is a direct reflection of the peptide's three-dimensional fold.

    • Alpha-Helix: Characterized by sequential dNN(i, i+1) NOEs and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs.

    • Beta-Sheet/Turn: Characterized by strong dαN(i, i+1) NOEs and potentially long-range cross-strand NOEs. The presence of a D-amino acid can induce a tight turn, bringing distant residues into close proximity and giving rise to unique NOE contacts.

Table 2: Representative Comparative NMR Data for an L-Trp vs. D-Trp Peptide

ParameterL-Trp Peptide (Hypothetical Helical)D-Trp Peptide (Hypothetical Turn)
Hα Chemical Shift (Trp) Downfield shifted from random coilUpfield shifted from random coil
Key NOEs dαN(i, i+3), dαβ(i, i+3)Strong dαN(i, i+1) around the turn, potential long-range NOEs between residues flanking the D-Trp
Inferred Conformation Right-handed alpha-helixType II' beta-turn

Mechanistic Insights and Predictive Modeling

The dramatic conformational changes induced by D-tryptophan incorporation can be rationalized by considering the stereochemical constraints it imposes on the peptide backbone.

G cluster_0 L-Tryptophan Incorporation cluster_1 D-Tryptophan Incorporation L_Trp L-Tryptophan Allowed_Regions Favors φ, ψ angles for right-handed helices L_Trp->Allowed_Regions Stabilizes_Helix Stabilizes α-helical conformation Allowed_Regions->Stabilizes_Helix D_Trp D-Tryptophan Steric_Clash Steric clash in right-handed helix D_Trp->Steric_Clash Disrupts_Helix Destabilizes α-helical conformation Steric_Clash->Disrupts_Helix Promotes_Turn Promotes alternative conformations (e.g., Type II' β-turn) Steric_Clash->Promotes_Turn

Caption: Conformational impact of L- vs. D-tryptophan incorporation.

The Ramachandran plot illustrates the sterically allowed dihedral angles (φ and ψ) for amino acid residues. L-amino acids readily adopt the φ, ψ angles required for a right-handed α-helix. However, the mirror-image stereochemistry of a D-amino acid leads to steric clashes in this conformation.[10] Consequently, the incorporation of a D-amino acid often acts as a "helix breaker." Instead, it can favor alternative backbone geometries, such as the positive φ angles characteristic of the i+1 position in a type II' β-turn.[3]

Conclusion and Future Directions

The incorporation of D-tryptophan is a potent strategy for modulating peptide conformation and enhancing proteolytic stability. As demonstrated through the representative data from Circular Dichroism and Nuclear Magnetic Resonance spectroscopy, a single stereochemical change can induce a global structural rearrangement, often disrupting α-helical structures and promoting the formation of β-turns. This ability to rationally control peptide conformation opens up exciting avenues for the design of novel peptide therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the synergistic effects of incorporating multiple D-amino acids and other non-natural residues to achieve even finer control over peptide structure and function.

References

Cross-reactivity studies of antibodies against peptides containing D-tryptophan.

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_replace_string>### A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against D-Tryptophan Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide-based therapeutics, the incorporation of non-natural amino acids, such as D-tryptophan, offers a promising strategy to enhance peptide stability and bioavailability.[1] Peptides containing D-amino acids are more resistant to enzymatic degradation, which can significantly increase their half-life in biological systems.[1][2] However, the development of specific antibodies to these modified peptides presents a unique set of challenges, paramount among them being the potential for cross-reactivity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies against peptides containing D-tryptophan, grounded in experimental data and field-proven insights.

The Challenge of Immunogenicity and Specificity with D-Amino Acids

Historically, D-amino acids were considered poor immunogens, largely because they are not efficiently processed and presented by the major histocompatibility complex (MHC) class II molecules, a critical step for initiating a robust immune response.[3][4] While this property is advantageous for therapeutic peptides to avoid unwanted immune reactions, it complicates the generation of high-affinity antibodies for detection and quantification.[5]

Furthermore, even when an immune response is elicited, ensuring the resulting antibodies are specific to the D-tryptophan-containing peptide and do not cross-react with the L-tryptophan counterpart or other similar peptides is a significant hurdle.[6][7] Cross-reactivity occurs when an antibody binds to multiple antigens that are structurally similar.[8][9] In the context of D-tryptophan peptides, this can lead to inaccurate quantification in immunoassays and potential off-target effects in therapeutic applications.[10][11] A highly specific antibody will exhibit minimal cross-reactivity, binding only to its intended target.[10]

This guide will compare three widely used immunoassay techniques for characterizing antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. We will delve into the principles of each method, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Immunoassays for Cross-Reactivity Assessment

The choice of immunoassay for cross-reactivity studies depends on several factors, including the desired sensitivity, the need for kinetic data, and the context of the peptide (e.g., free in solution or part of a larger protein).

Technique Principle Key Advantages Key Limitations
ELISA Enzyme-catalyzed colorimetric or fluorescent detection of antibody-antigen binding on a solid phase.[12]High throughput, cost-effective, highly sensitive.[13]Provides endpoint data, susceptible to matrix effects, indirect measurement of binding.[14]
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface due to molecular interactions.[15][16][17]Provides kinetic data (association/dissociation rates), high sensitivity, label-free.[18][19]Lower throughput, requires specialized equipment, can be sensitive to buffer conditions.[17]
Western Blotting Separation of proteins/peptides by size, transfer to a membrane, and detection with specific antibodies.[20][21]Provides information on molecular weight, useful for complex samples.[22]Semi-quantitative, can be challenging for small peptides, lower throughput.[23]

Visualizing the Workflow: A Comparative Overview

G cluster_0 ELISA Workflow cluster_1 SPR Workflow cluster_2 Western Blot Workflow a0 Coat Plate with Peptides (D-Trp, L-Trp, etc.) a1 Block Non-specific Sites a0->a1 a2 Add Primary Antibody a1->a2 a3 Add Enzyme-linked Secondary Antibody a2->a3 a4 Add Substrate & Measure Signal a3->a4 b0 Immobilize Peptide on Sensor Chip b1 Inject Antibody Solution (Analyte) b0->b1 b2 Monitor Binding in Real-time b1->b2 b3 Inject Buffer for Dissociation b2->b3 b4 Regenerate Sensor Surface b3->b4 c0 Separate Peptides by SDS-PAGE c1 Transfer to Membrane c0->c1 c2 Block Non-specific Sites c1->c2 c3 Incubate with Primary Antibody c2->c3 c4 Incubate with Secondary Antibody & Detect c3->c4

Caption: Comparative workflows for ELISA, SPR, and Western Blotting.

In-Depth Methodologies and Experimental Data

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

ELISA is a robust and high-throughput method ideal for initial screening of antibody cross-reactivity against a panel of related peptides. A competitive ELISA format is particularly useful for quantifying the degree of cross-reactivity.[8]

  • Peptide Coating: Coat separate wells of a 96-well microplate with 100 µL of 1-10 µg/mL of the D-tryptophan target peptide in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) and incubating for 1-2 hours at room temperature.[20][24]

  • Competition Reaction: In a separate plate, pre-incubate a constant, sub-saturating concentration of the primary antibody with serial dilutions of the competitor peptides (D-Trp peptide, L-Trp peptide, and other analogs) for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Allow the color to develop, then stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Cross-reactivity is determined by comparing the IC50 values (the concentration of competitor peptide that inhibits 50% of the antibody binding).

Competitor Peptide IC50 (nM) % Cross-Reactivity *
D-Trp Peptide (Homologous) 10100%
L-Trp Peptide (Enantiomer) 5002%
Alanine-substituted Peptide >10,000<0.1%
Unrelated Peptide >10,000<0.1%

% Cross-Reactivity = (IC50 of D-Trp Peptide / IC50 of Competitor Peptide) x 100

These results would indicate high specificity of the antibody for the D-tryptophan-containing peptide, with minimal cross-reactivity to its L-enantiomer and other analogs.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-antigen interaction.[15][16][17] It measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[18]

  • Chip Preparation: Activate a sensor chip (e.g., CM5) according to the manufacturer's protocol.

  • Peptide Immobilization: Covalently immobilize the D-tryptophan peptide onto the sensor chip surface. A control flow cell should be prepared by deactivating the surface without peptide immobilization.

  • Analyte Injection: Inject a series of concentrations of the antibody in running buffer over the peptide-immobilized and control flow cells.

  • Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound antibody.

  • Cross-Reactivity Assessment: Repeat steps 3-5 with the L-tryptophan peptide and other analogs as analytes.

G cluster_0 SPR Sensorgram cluster_1 Binding Interaction Analyte Injection Analyte Injection Association Phase Association Phase Analyte Injection->Association Phase Analyte Binds Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Buffer Flow Regeneration Regeneration Dissociation Phase->Regeneration Light Source Light Source Prism Prism Light Source->Prism Polarized Light Sensor Chip Sensor Chip Prism->Sensor Chip Polarized Light Detector Detector Sensor Chip->Detector Reflected Light Sensorgram Output Sensorgram Output Detector->Sensorgram Output Antibody (Analyte) Antibody (Analyte) Peptide (Ligand) Peptide (Ligand) Antibody (Analyte)->Peptide (Ligand) Binding

Caption: Principle of Surface Plasmon Resonance (SPR) analysis.

A highly specific antibody will show a significantly higher affinity (lower KD) for the D-tryptophan peptide compared to other peptides.

Analyte Peptide ka (1/Ms) kd (1/s) KD (M)
D-Trp Peptide 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
L-Trp Peptide 3.2 x 10³1.8 x 10⁻²5.6 x 10⁻⁶
Alanine-substituted Peptide No BindingNo BindingNo Binding

The significantly lower KD for the D-Trp peptide confirms high-affinity and specific binding, while the much higher KD for the L-Trp peptide indicates weak, low-affinity cross-reactivity.

Western Blotting for Specificity in Complex Mixtures

Western blotting is valuable for assessing antibody specificity when the peptide may be part of a larger protein or in a complex biological sample.[20][22] A peptide competition assay can be incorporated to confirm the specificity of the observed band.[26]

  • Sample Preparation: Prepare lysates from cells or tissues, or use purified peptide-carrier conjugates.[27]

  • SDS-PAGE: Separate the samples on a polyacrylamide gel.[21]

  • Transfer: Transfer the separated proteins/peptides to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation (with Competition):

    • Tube A (No Peptide): Dilute the primary antibody in blocking buffer.

    • Tube B (Plus Peptide): Pre-incubate the diluted primary antibody with a 5-10 fold molar excess of the D-tryptophan peptide for 1 hour at room temperature.[26]

  • Membrane Incubation: Incubate separate, identical blots with the antibody solutions from Tube A and Tube B overnight at 4°C.

  • Washing: Wash the membranes three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate the membranes with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use a chemiluminescent substrate to detect the bands.[21]

A specific antibody will show a clear band on the blot incubated with the antibody alone (Tube A). This band should be significantly reduced or absent on the blot incubated with the antibody pre-incubated with the competing D-tryptophan peptide (Tube B).

Conclusion and Recommendations

Characterizing the cross-reactivity of antibodies against D-tryptophan-containing peptides is crucial for the development of reliable immunoassays and safe therapeutics. Each of the discussed methods offers distinct advantages:

  • ELISA is the method of choice for high-throughput screening of a large number of potential cross-reactants.

  • SPR provides invaluable kinetic data for a detailed understanding of binding affinity and specificity.

  • Western Blotting is essential for confirming specificity in the context of a protein's molecular weight and in complex biological samples.

For a comprehensive validation of antibody specificity, a multi-pronged approach is recommended.[28][29] Initial screening by ELISA can be followed by in-depth kinetic analysis of lead candidates using SPR. Finally, Western blotting with peptide competition can confirm the specificity in a more complex environment. By employing these rigorous methodologies, researchers can confidently develop and utilize antibodies that are highly specific for their D-tryptophan-containing peptide targets.

References

Safety Operating Guide

Navigating the Safe Handling of H-D-Trp-OEt·HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides an in-depth operational framework for the safe handling of H-D-Trp-OEt·HCl (D-Tryptophan ethyl ester hydrochloride), a critical amino acid derivative. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, empowering researchers to cultivate a culture of safety and excellence in their laboratories.

H-D-Trp-OEt·HCl, appearing as a white to yellowish-white crystalline powder, is a key building block in the intricate architecture of peptide synthesis.[1] While specific hazard data for this compound is not extensively documented, its nature as a hydrochloride salt of an amino acid ester warrants a cautious and informed approach to its handling, storage, and disposal. The primary hazards are associated with its acidic and potentially irritating properties.[2][3][4]

I. Hazard Assessment and Risk Mitigation

Before any handling of H-D-Trp-OEt·HCl, a thorough risk assessment is essential. This involves understanding the potential routes of exposure and implementing appropriate control measures.

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation or burns.[5][6]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation or burns.[5][6]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[7]

  • Ingestion: Ingestion may cause gastrointestinal irritation.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls.

  • Fume Hood: All weighing and handling of H-D-Trp-OEt·HCl powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to control airborne contaminants.[8]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3][8] In the event of accidental exposure, immediate flushing is critical.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is a critical last line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling H-D-Trp-OEt·HCl.

Body PartPPE RecommendationRationale
Eyes/Face Safety goggles with side shields or a full-face shield.[2][9]Protects against splashes and airborne particles entering the eyes. A face shield offers broader protection for the entire face.
Hands Chemical-resistant gloves (Nitrile recommended).[8][9]Prevents direct skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals.
Body Laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Use in a fume hood. A respirator may be required for large spills or inadequate ventilation.[2]Minimizes the risk of inhaling the powdered chemical.

DOT Graph: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling H-D-Trp-OEt·HCl.

PPE_Selection cluster_start Start cluster_assessment Risk Assessment cluster_ppe Required PPE start Handling H-D-Trp-OEt·HCl? weighing Weighing Powder? start->weighing dissolving Dissolving in Solvent? start->dissolving large_spill Large Spill Cleanup? start->large_spill ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_standard In Fume Hood dissolving->ppe_standard In Fume Hood ppe_enhanced Enhanced PPE: - Full-Face Shield - Chemical-Resistant Apron - Respirator large_spill->ppe_enhanced

Caption: Decision workflow for selecting appropriate PPE.

III. Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation:

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for H-D-Trp-OEt·HCl before starting any new procedure.

  • Assemble PPE: Don the required PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Gather Materials: Have all necessary equipment and reagents ready to avoid interruptions.

Handling:

  • Weighing: Carefully weigh the required amount of H-D-Trp-OEt·HCl in the fume hood. Use a spatula and handle the powder gently to avoid creating dust.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly while stirring. If diluting an acid, always add the acid to water, never the other way around.[2]

  • Transporting: When moving the chemical, even in small quantities, ensure the container is securely capped and transported in a secondary container.

Post-Handling:

  • Decontamination: Clean the work area thoroughly with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[2]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of H-D-Trp-OEt·HCl and any contaminated materials is crucial to protect personnel and the environment.[10]

Waste Segregation:

  • Solid Waste: Unused H-D-Trp-OEt·HCl and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing H-D-Trp-OEt·HCl should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Collection: Follow your institution's guidelines for hazardous waste pickup and disposal.[11]

DOT Graph: Waste Disposal Workflow

The following diagram outlines the correct procedure for disposing of waste generated from handling H-D-Trp-OEt·HCl.

Waste_Disposal cluster_start Waste Generation cluster_type Waste Type cluster_container Containerization cluster_end Final Disposal start Generated Waste (H-D-Trp-OEt·HCl) solid Solid Waste? start->solid liquid Liquid Waste? start->liquid sharps Contaminated Sharps? start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container disposal Follow Institutional Hazardous Waste Disposal Protocol solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Workflow for proper waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, vigilance, and shared responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.